1-Boc-1-methylhydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-amino-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8(4)7/h7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMQNZFRFVYNDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395881 | |
| Record name | 1-Boc-1-methylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21075-83-2 | |
| Record name | 1-Boc-1-methylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-1-methylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Boc-1-methylhydrazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-1-methylhydrazine, also known as tert-butyl 1-methylhydrazine-1-carboxylate, is a crucial reagent and building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structural features, combining a protected hydrazine moiety with a methyl group, make it a valuable precursor for the synthesis of complex molecules, most notably as a key intermediate in the production of the ghrelin receptor agonist, anamorelin.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for this compound, aimed at supporting research and development activities.
Chemical Structure and Identifiers
The chemical structure of this compound features a hydrazine nitrogen atom substituted with both a methyl group and a tert-butoxycarbonyl (Boc) protecting group. This configuration sterically hinders and deactivates one of the nitrogen atoms, allowing for selective reactions at the terminal NH2 group.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
| Identifier | Value |
| IUPAC Name | tert-butyl 1-methylhydrazine-1-carboxylate |
| CAS Number | 21075-83-2[3][4] |
| Molecular Formula | C6H14N2O2[3][4] |
| SMILES | CN(N)C(=O)OC(C)(C)C[4] |
| InChI | 1S/C6H14N2O2/c1-6(2,3)10-5(9)8(4)7/h7H2,1-4H3[4] |
| InChIKey | IHMQNZFRFVYNDS-UHFFFAOYSA-N[4] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 146.19 g/mol | [3][4] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 80 °C at 20 mmHg | [5] |
| Density | 0.985 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.436 | [4] |
| Flash Point | 71.1 °C (160.0 °F) | [4] |
| Solubility | Soluble in acetone. Miscible with many organic solvents. | [6] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of methylhydrazine with di-tert-butyl dicarbonate (Boc2O). A general, solvent-less procedure is described below, which can be adapted for various scales.[7]
Materials:
-
Methylhydrazine
-
Di-tert-butyl dicarbonate (Boc2O)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, melt di-tert-butyl dicarbonate (1.0-1.1 equivalents) by gentle warming.
-
To the molten Boc2O, slowly add methylhydrazine (1.0 equivalent) dropwise. The addition should be controlled to manage the evolution of gas and maintain the reaction at or near room temperature.[7]
-
Stir the reaction mixture vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the crude product can be purified.
Purification:
-
Vacuum Distillation: The product can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.[5]
-
Column Chromatography: Alternatively, purification can be achieved by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent.[8]
Deprotection
The Boc group can be readily removed under acidic conditions to liberate the free hydrazine. A typical procedure involves dissolving the this compound in a suitable solvent, such as ethyl acetate or methanol, and treating it with a strong acid like hydrogen chloride or trifluoroacetic acid.[2]
Spectroscopic Data
The structural identity and purity of this compound are typically confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The expected chemical shifts (δ) in CDCl₃ are approximately:
-
1.4-1.5 ppm (singlet, 9H): Protons of the tert-butyl group.
-
3.2 ppm (singlet, 3H): Protons of the methyl group attached to the nitrogen.
-
Variable (broad singlet, 2H): Protons of the terminal NH₂ group. The chemical shift of these protons can vary depending on the concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum shows distinct signals for each carbon environment. The approximate chemical shifts (δ) in CDCl₃ are:
-
28 ppm: Carbons of the tert-butyl methyl groups.
-
37 ppm: Carbon of the N-methyl group.
-
80 ppm: Quaternary carbon of the tert-butyl group.
-
155 ppm: Carbonyl carbon of the Boc group.[7]
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule. Key peaks include:
-
~3300 cm⁻¹: N-H stretching vibrations of the primary amine.
-
~2970 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1700 cm⁻¹: Strong C=O stretching vibration of the carbamate.[7]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 146. Common fragmentation patterns include the loss of a tert-butyl group (m/z 57) or isobutylene (m/z 56), leading to prominent fragment ions.
Reactivity and Stability
This compound is a relatively stable compound under standard laboratory conditions. The Boc protecting group makes it less susceptible to oxidation compared to unprotected hydrazines.[7] However, it is sensitive to strong acids, which will cleave the Boc group.
The terminal NH₂ group retains its nucleophilic character and can participate in various reactions, such as the formation of hydrazones with aldehydes and ketones, and acylation reactions with acid chlorides and anhydrides. This selective reactivity is fundamental to its utility in multi-step syntheses.[9]
Applications in Drug Development
The primary application of this compound in drug development is as a key building block for the synthesis of anamorelin (ONO-7643).[1][10][11] Anamorelin is an orally active, selective ghrelin receptor agonist that has been investigated for the treatment of cancer-related anorexia and cachexia.[10] The synthesis of anamorelin involves the coupling of this compound with a carboxylic acid intermediate, followed by further synthetic modifications.
The logical workflow for the utilization of this compound in a synthetic route is depicted below.
References
- 1. This compound | 21075-83-2 | FB33767 | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound 97 21075-83-2 [sigmaaldrich.com]
- 5. This compound | 21075-83-2 [sigmaaldrich.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. researchgate.net [researchgate.net]
- 10. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-Boc-1-methylhydrazine from tert-Butyl Carbazate: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-Boc-1-methylhydrazine, a key intermediate in pharmaceutical development, starting from tert-butyl carbazate. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.
Introduction
This compound, also known as tert-butyl 2-methylcarbazate, is a valuable building block in organic synthesis, particularly in the preparation of pharmacologically active compounds. Its structure incorporates a protected hydrazine moiety, making it a useful precursor for the introduction of a methylhydrazine group in complex molecules. This guide focuses on the synthesis of this compound from the readily available starting material, tert-butyl carbazate. Two primary synthetic strategies will be discussed in detail: the direct N-methylation of a protected form of tert-butyl carbazate and an alternative route commencing from methylhydrazine.
Synthesis via N-Methylation of Protected tert-Butyl Carbazate
Direct N-methylation of tert-butyl carbazate can be challenging due to the presence of two nucleophilic nitrogen atoms, which can lead to a mixture of mono- and di-methylated products, as well as methylation at either the N1 or N2 position. To achieve selective methylation at the N1 position, a common strategy involves the protection of the terminal amino group, followed by methylation and subsequent deprotection. A widely used protecting group for this purpose is the isopropylidene group, which forms a hydrazone with tert-butyl carbazate.
Protection of tert-Butyl Carbazate
The first step in this synthetic sequence is the protection of tert-butyl carbazate as its acetone hydrazone, tert-butyl isopropylidene carbazate.
Experimental Protocol: Synthesis of tert-Butyl Isopropylidene Carbazate
To a solution of tert-butyl carbazate in a suitable solvent such as toluene, an equimolar amount of acetone is added. The reaction mixture is heated to reflux with azeotropic removal of water, typically using a Dean-Stark apparatus, until the reaction is complete as monitored by techniques like GC-MS. The solvent is then removed under reduced pressure to yield tert-butyl isopropylidene carbazate, which can often be used in the next step without further purification.
N-Methylation of tert-Butyl Isopropylidene Carbazate
Two effective methods for the N-methylation of tert-butyl isopropylidene carbazate are presented below: one utilizing a strong base under anhydrous conditions and another employing milder phase-transfer catalysis.
This method involves the deprotonation of the hydrazone with a strong base, sodium hydride, followed by alkylation with a methylating agent.
Experimental Protocol:
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), a suspension of sodium hydride (typically a 60% dispersion in mineral oil) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) is prepared. The solution is cooled in an ice bath, and a solution of tert-butyl isopropylidene carbazate in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for a specified period to ensure complete deprotonation. Subsequently, a methylating agent, such as methyl iodide, is added dropwise, and the reaction is stirred until completion. The reaction is then carefully quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to afford the methylated product.
This approach offers a milder and safer alternative to the use of sodium hydride.[1]
Experimental Protocol:
To a vigorously stirred solution of tert-butyl isopropylidene carbazate (3.0 mmol) in toluene (10 mL), powdered potassium hydroxide (3.9 mmol) and a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (0.3 mmol), are added.[1] The mixture is heated to 50 °C, and the alkyl bromide (3.6 mmol), in this case, methyl bromide, is added slowly.[1] The temperature is then raised to 80 °C and maintained for 1-3 hours until the reaction is complete, as monitored by GC-MS.[1] After cooling, the mixture is washed with water until the aqueous extract is neutral.[1] The organic layer is then dried and concentrated to yield the product.[1]
Deprotection to Yield this compound
The final step is the removal of the isopropylidene protecting group to furnish the desired this compound.
Experimental Protocol:
The crude methylated hydrazone is dissolved in a mixture of an organic solvent (e.g., THF or acetone) and an aqueous acid, such as hydrochloric acid. The reaction is stirred at room temperature until the deprotection is complete, as indicated by TLC or LC-MS analysis. The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield pure this compound.
Alternative Synthesis from Methylhydrazine
An alternative and often more direct route to this compound involves the reaction of methylhydrazine with di-tert-butyl dicarbonate (Boc anhydride). This method avoids the need for protection and deprotection steps.
Experimental Protocol:
To a solution of methylhydrazine in a suitable solvent such as isopropanol or dichloromethane, di-tert-butyl dicarbonate, dissolved in the same solvent, is added dropwise at a controlled temperature (often 0 °C to room temperature). The reaction mixture is stirred for a specified period. Upon completion, the solvent is removed in vacuo, and the residue is purified, typically by flash column chromatography, to yield this compound.
Data Presentation
The following tables summarize the quantitative data for the different synthetic methods described.
Table 1: Synthesis via N-Methylation of Protected tert-Butyl Carbazate
| Step | Reagents & Solvents | Molar Ratio (Substrate:Reagent) | Temperature (°C) | Time (h) | Yield (%) |
| Protection | tert-Butyl carbazate, Acetone, Toluene | 1:1.1 | Reflux | 2-4 | >95 |
| Methylation (NaH) | Isopropylidene carbazate, NaH, MeI, THF | 1:1.2:1.2 | 0 to RT | 2-6 | High (not specified) |
| Methylation (PTC) | Isopropylidene carbazate, KOH, MeBr, TBHS, Toluene | 1:1.3:1.2:0.1 | 80 | 1-3 | High (not specified)[1] |
| Deprotection | Methylated hydrazone, aq. HCl, THF | - | RT | 1-3 | High (not specified) |
Table 2: Alternative Synthesis from Methylhydrazine
| Reagents & Solvents | Molar Ratio (Substrate:Reagent) | Temperature (°C) | Time (h) | Yield (%) |
| Methylhydrazine, (Boc)₂O, i-PrOH/CH₂Cl₂ | 1:1.1 | 21 | 16 | 60 |
Visualizations
The following diagrams illustrate the reaction pathways and experimental workflows.
Caption: Reaction pathway for the synthesis of this compound from tert-butyl carbazate.
Caption: Experimental workflow for the synthesis from tert-butyl carbazate.
Caption: Alternative synthesis of this compound from methylhydrazine.
Conclusion
This guide has detailed two primary synthetic routes for the preparation of this compound. The N-methylation of protected tert-butyl carbazate offers a reliable, albeit multi-step, approach with good control over selectivity. The alternative synthesis from methylhydrazine provides a more direct and atom-economical pathway. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps. The provided experimental protocols and comparative data serve as a valuable resource for chemists in the pharmaceutical and fine chemical industries.
References
Spectroscopic Profile of 1-Boc-1-methylhydrazine: A Technical Guide
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data for 1-Boc-1-methylhydrazine (tert-butyl 1-methylhydrazine-1-carboxylate), a key intermediate in pharmaceutical synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a clear reference for compound identification and characterization.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Table 4: Mass Spectrometry Data for this compound
| m/z | Assignment |
| Data not available in search results |
Note: Specific quantitative spectroscopic data for this compound was not found in the available search results. The tables are provided as a template for data presentation.
Experimental Protocols
Detailed experimental procedures for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation. While specific protocols for this compound were not explicitly found, the following outlines general methodologies typically employed for such analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform).
Mass Spectrometry (MS): Mass spectra are typically acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI). The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
Workflow for Spectroscopic Analysis
The logical flow of spectroscopic analysis for a chemical compound like this compound is essential for a comprehensive characterization. This process ensures that orthogonal data is collected to confirm the structure and purity of the synthesized molecule.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Technical Guide: Physical Properties of N-Boc-N-methylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-methylhydrazine, also known as tert-butyl 1-methylhydrazine-1-carboxylate, is a valuable reagent in organic synthesis, frequently employed in the construction of complex molecules within the pharmaceutical and agrochemical industries. Its protected hydrazine functionality allows for selective transformations, making a thorough understanding of its physical properties essential for its effective handling, reaction optimization, and process scale-up. This technical guide provides a comprehensive overview of the known physical characteristics of N-Boc-N-methylhydrazine, outlines standard experimental protocols for their determination, and presents a logical workflow for property analysis.
Core Physical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 146.19 g/mol | [1][2] |
| Chemical Formula | C₆H₁₄N₂O₂ | [1][2] |
| CAS Number | 21075-83-2 | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | |
| Density | 0.985 g/mL at 25 °C | [2] |
| Boiling Point | 80 °C | |
| Refractive Index | n20/D 1.436 | [2] |
| Flash Point | 71.1 °C (160.0 °F) | [2] |
| Melting Point | Not available (The isomeric 1-N-Boc-2-methylhydrazine is a solid with a melting point of 49-51 °C) | [3] |
| Solubility | While specific data is limited, Boc-protected hydrazines generally exhibit good solubility in a range of organic solvents. Experimental determination is recommended for specific applications. |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for the safe and effective use of chemical compounds. Below are detailed, generalized experimental protocols for measuring the key physical properties of a liquid compound like N-Boc-N-methylhydrazine.
Determination of Boiling Point (Capillary Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Sample of N-Boc-N-methylhydrazine
Procedure:
-
Fill the small test tube with the liquid sample to a depth of approximately 2-3 cm.
-
Place a capillary tube, with its sealed end uppermost, into the test tube containing the liquid.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Clamp the assembly in a Thiele tube or oil bath, making sure the heat-transfer liquid is above the level of the sample in the test tube.
-
Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.
-
For accuracy, repeat the measurement at least twice and calculate the average.
Determination of Density (Pycnometer Method)
Objective: To determine the mass per unit volume of the liquid.
Apparatus:
-
Pycnometer (a small glass flask with a ground-glass stopper having a capillary tube)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Sample of N-Boc-N-methylhydrazine
-
Distilled water
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it empty (m₁).
-
Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
-
Carefully dry the outside of the pycnometer and weigh it filled with water (m₂).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with the sample liquid (N-Boc-N-methylhydrazine) and allow it to equilibrate in the constant temperature water bath.
-
Dry the exterior and weigh the pycnometer filled with the sample (m₃).
-
The density of the sample (ρ_sample) can be calculated using the following formula, where ρ_water is the known density of water at the experimental temperature:
ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
Determination of Refractive Index (Abbe Refractometer)
Objective: To measure the extent to which light is bent when it passes through the liquid.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Dropper or pipette
-
Sample of N-Boc-N-methylhydrazine
-
Lens tissue and a suitable solvent (e.g., ethanol or acetone)
Procedure:
-
Turn on the refractometer and the circulating water bath to bring the prisms to the desired temperature (e.g., 20 °C).
-
Clean the surfaces of the prisms using a soft lens tissue and a volatile solvent.
-
Using a dropper, apply a few drops of the sample onto the lower prism.
-
Close the prisms firmly.
-
Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus.
-
Rotate the prism assembly until the dividing line is centered on the crosshairs.
-
Read the refractive index value from the scale.
-
Clean the prisms thoroughly after the measurement.
Qualitative Solubility Assessment
Objective: To determine the solubility of the compound in various solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rod
-
Sample of N-Boc-N-methylhydrazine
-
A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane)
Procedure:
-
Add approximately 0.1 mL of N-Boc-N-methylhydrazine to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Agitate the mixture vigorously for about one minute using a vortex mixer or by stirring.
-
Observe the mixture. If the liquid forms a single, clear phase, it is considered soluble. If two distinct layers are present or the mixture is cloudy, it is considered insoluble or partially soluble.
-
Repeat the test for each of the selected solvents.
-
For a more quantitative assessment, known masses of the solute can be added to a known volume of solvent until saturation is reached.
Logical Workflow for Physical Property Analysis
The following diagram illustrates a logical workflow for the comprehensive analysis of the physical properties of a chemical compound like N-Boc-N-methylhydrazine.
References
Core Mechanism of Action: Selective β3-Adrenergic Receptor Agonism
An in-depth analysis reveals a likely discrepancy in the user's query, where the provided CAS number, 21075-83-2, corresponds to the chemical intermediate 1-Boc-1-methylhydrazine, while the request for a detailed "mechanism of action" points towards a biologically active pharmaceutical agent. The initial search results strongly suggest that the intended subject of inquiry is Trecadrine (CAS 90845-56-0), a selective β3-adrenergic receptor agonist. This technical guide will proceed with a comprehensive examination of Trecadrine's mechanism of action, assuming the CAS number in the prompt was an error.
Trecadrine functions as a selective agonist for the β3-adrenergic receptor, with minimal activity at β1- and β2-adrenergic receptors.[1] This selectivity is crucial to its pharmacological profile, as it mediates specific metabolic effects primarily in tissues rich in β3-adrenoceptors, such as adipose tissue.
The activation of the β3-adrenergic receptor by Trecadrine initiates a cascade of intracellular signaling events. This process is fundamental to understanding its therapeutic potential in metabolic disorders like obesity and type 2 diabetes.
Signaling Pathway
The binding of Trecadrine to the β3-adrenergic receptor, a G-protein coupled receptor (GPCR), stimulates the adenylyl cyclase pathway. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Subsequently, cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, including hormone-sensitive lipase (HSL) and perilipin. The phosphorylation of HSL is a critical step in the mobilization of stored triglycerides into free fatty acids and glycerol, a process known as lipolysis.
Pharmacological Effects and Therapeutic Potential
The primary pharmacological effects of Trecadrine stem from its ability to stimulate lipolysis and increase energy expenditure. These actions have positioned it as a potential therapeutic agent for obesity and type 2 diabetes.
Anti-Obesity Effects
By promoting the breakdown of fat in adipose tissue, Trecadrine can contribute to a reduction in overall body fat mass. The released free fatty acids can be utilized by other tissues as an energy source, further contributing to a negative energy balance.
Anti-Diabetic Properties
Trecadrine has demonstrated potential in improving glucose metabolism. In animal models of diabetes, a β3-adrenergic agonist was shown to increase the ratio of GLUT1 to GLUT4 in muscle and regulate liver glucose utilization.[2] Furthermore, studies have indicated that Trecadrine can have divergent effects on lipolysis and thermogenesis, which are important aspects of metabolic regulation.[3]
Effects on Intestinal Absorption
Interestingly, Trecadrine has also been shown to influence intestinal function. Research in rat models has demonstrated that Trecadrine can inhibit the intestinal absorption of D-galactose.[3][4][5] This effect appears to be independent of its systemic metabolic actions and suggests a direct role of β3-adrenoceptors in the gastrointestinal tract.[3][5] In diabetic rats, Trecadrine administration led to an improvement in altered intestinal disaccharidase activities.[3][5]
Quantitative Data
Currently, publicly available quantitative data such as IC50, EC50, or Ki values for Trecadrine are not readily found in the initial search results. Further literature review would be necessary to populate a detailed table of its binding affinities and potency at the β3-adrenergic receptor compared to other adrenoceptor subtypes.
Experimental Protocols
Detailed experimental protocols for the studies cited are not fully available in the abstracts. However, a general workflow for assessing the effects of Trecadrine can be outlined based on the described experiments.
In Vitro Adipocyte Lipolysis Assay
Objective: To determine the effect of Trecadrine on lipolysis in isolated adipocytes.
Methodology:
-
Adipocyte Isolation: Adipocytes are isolated from the epididymal fat pads of rats via collagenase digestion.
-
Incubation: Isolated adipocytes are incubated in a buffer containing various concentrations of Trecadrine.
-
Lipolysis Measurement: The extent of lipolysis is quantified by measuring the concentration of glycerol or free fatty acids released into the incubation medium. This is typically done using a colorimetric or fluorometric assay kit.
-
Data Analysis: Dose-response curves are generated to determine the EC50 of Trecadrine for stimulating lipolysis.
In Vivo Studies in Animal Models
Objective: To assess the effects of Trecadrine on metabolic parameters in animal models of obesity or diabetes.
Methodology:
-
Animal Model: Utilize relevant animal models, such as diet-induced obese rats or alloxan-induced diabetic rats.
-
Drug Administration: Administer Trecadrine orally to the treatment group over a specified period. A control group receives a vehicle.
-
Metabolic Monitoring: Monitor key metabolic parameters throughout the study, including body weight, food intake, blood glucose levels, and plasma lipid profiles.
-
Tissue Analysis: At the end of the study, tissues such as adipose, muscle, and liver can be collected for further analysis, including gene expression of metabolic markers (e.g., GLUT1, GLUT4) and enzyme activities.
Conclusion
Trecadrine is a selective β3-adrenergic receptor agonist with a clear mechanism of action centered on the stimulation of the adenylyl cyclase pathway in target tissues. Its ability to promote lipolysis and potentially improve glucose metabolism underscores its therapeutic promise for metabolic disorders. Further research is warranted to fully elucidate its clinical efficacy and safety profile. The additional discovery of its effects on intestinal absorption opens new avenues for understanding the role of β3-adrenoceptors in gastrointestinal physiology.
References
- 1. Trecadrine - Wikipedia [en.wikipedia.org]
- 2. Hydrazine | CymitQuimica [cymitquimica.com]
- 3. Effects of trecadrine, a beta 3-adrenergic agonist, on intestinal absorption of D-galactose and disaccharidase activities in three physiopathological models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. academic.oup.com [academic.oup.com]
The Versatility of Boc-Protected Hydrazines: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butoxycarbonyl (Boc)-protected hydrazines are indispensable reagents in modern organic synthesis and medicinal chemistry. The Boc group, a widely used amine protecting group, imparts stability to the otherwise reactive hydrazine moiety, allowing for selective transformations at one nitrogen atom while the other is masked.[1][2] This controlled reactivity makes Boc-protected hydrazines crucial building blocks in the synthesis of a diverse array of molecules, from complex heterocyclic scaffolds to active pharmaceutical ingredients (APIs).[3][4][5] This technical guide provides an in-depth exploration of the reactivity of Boc-protected hydrazines, complete with experimental protocols, quantitative data, and mechanistic diagrams to serve as a comprehensive resource for researchers in the field.
The stability of the Boc protecting group under basic and nucleophilic conditions, coupled with its facile removal under acidic conditions, provides a robust strategy for orthogonal synthesis.[6][7] The nucleophilic terminal nitrogen of Boc-hydrazine readily participates in a variety of bond-forming reactions, including acylation, alkylation, and condensation with carbonyl compounds.[1][3][8] These reactions pave the way for the construction of more complex molecular architectures. This guide will systematically detail these key transformations.
Core Reactivity and Key Transformations
The reactivity of Boc-protected hydrazines is primarily centered around the nucleophilicity of the terminal -NH2 group. The Boc group, being an electron-withdrawing group, slightly reduces the nucleophilicity of the adjacent nitrogen atom, thus allowing for selective reactions at the terminal nitrogen.
Acylation Reactions
Acylation of Boc-protected hydrazines is a common method for the synthesis of N,N'-disubstituted hydrazides. Highly reactive acylating agents like acyl chlorides lead to excellent yields of monoacylated products at the terminal nitrogen.[8] However, the use of an excess of the acylating agent can promote diacylation and may even lead to the unexpected loss of other protecting groups.[8] Less reactive acylating agents such as activated esters or benzyl chloroformate result solely in monoacylated products, albeit in lower yields.[8] Acetic anhydride has been reported to be unreactive under various conditions.[8]
Alkylation Reactions
Selective alkylation of Boc-protected hydrazines can be achieved through the formation of a nitrogen dianion.[3] Metalation with a strong base like n-butyllithium (n-BuLi) generates a dianion that is stable and highly soluble in solvents like tetrahydrofuran (THF).[3] This dianion then readily reacts with various alkylating agents. The rate of this reaction is dependent on the nature of the leaving group (I > Br > Cl) and the steric bulk of the electrophile.[3] This methodology provides a powerful tool for the synthesis of substituted hydrazines, which are precursors to a variety of heterocyclic compounds and are found in numerous drugs and pesticides.[3][9]
Condensation with Carbonyl Compounds to Form Hydrazones
The reaction of tert-butyl carbazate (Boc-hydrazine) with aldehydes and ketones is a robust and widely used method for the synthesis of N-Boc-protected hydrazones.[1][10] This condensation reaction proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond.[1][10] The reaction is typically catalyzed by a small amount of acid and is carried out in protic solvents like ethanol or methanol.[1][10] N-Boc-hydrazones are often stable, crystalline solids that serve as pivotal intermediates in numerous synthetic transformations, including the synthesis of various biologically active molecules.[1][10]
Deprotection of the Boc Group
The removal of the Boc group is a critical step to unmask the hydrazine functionality for further reactions. This is most commonly achieved under acidic conditions.[6] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free hydrazine. A variety of acidic reagents can be employed, with the choice depending on the substrate's sensitivity to acid. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.[11] Other strong acids like trifluoromethanesulfonic acid (TfOH) can achieve deprotection at very low temperatures, which is beneficial for sensitive substrates.[12]
Quantitative Data Summary
The following tables summarize quantitative data for key reactions involving Boc-protected hydrazines, providing a comparative overview of different reaction conditions and their outcomes.
| Acylating Agent | Product | Yield | Reference |
| Benzoyl chloride | Monoacylated hydrazine | Very good | [8] |
| Butanoyl chloride | Monoacylated hydrazine | Very good | [8] |
| Excess acyl chloride | Diacylated hydrazine | - | [8] |
| Activated esters | Monoacylated hydrazine | Fair to poor | [8] |
| Benzyl chloroformate | Monoacylated hydrazine | Fair to poor | [8] |
| Acetic anhydride | No product | - | [8] |
| Table 1: Summary of Acylation Reactions of N-Boc-N'-COCF3 Protected Hydrazine. |
| Substrate | Product | Yield | Reference |
| Acetophenone | N-Boc-acetophenone hydrazone | 90-94% | [1] |
| Camphor | N-Boc-camphor hydrazone | - | [1] |
| trans-Cinnamaldehyde | N-Boc-trans-cinnamaldehyde hydrazone | Moderate | [1] |
| o-Tolualdehyde | N-Boc-o-tolualdehyde hydrazone | >90% | [1] |
| Table 2: Yields for the Synthesis of N-Boc-Hydrazones from Carbonyl Compounds. |
| Reagent | Typical Concentration | Solvent | Temperature (°C) | Typical Reaction Time | Reference |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temp. | 1 - 4 hours | |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp. | 30 min - 2 hours | |
| Trifluoromethanesulfonic Acid (TfOH) | 5 equivalents | Trifluoroethanol/DCM | -40 | 1.5 minutes | [12] |
| Table 3: Common Conditions for the Acidic Deprotection of Boc-Protected Hydrazides. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Boc-protected hydrazines.
Protocol 1: Synthesis of N-Boc-Acetophenone Hydrazone[1]
Materials:
-
Acetophenone (1.20 g, 10 mmol)
-
tert-Butyl carbazate (1.32 g, 10 mmol)
-
Absolute ethanol (25 mL)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Combine acetophenone, tert-butyl carbazate, and absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the mixture at reflux for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the volatile components under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Acidic Boc Deprotection using TFA[8]
Materials:
-
Boc-protected hydrazide linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stir bar
-
Ice bath
Procedure:
-
Dissolve the Boc-protected hydrazide linker in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to achieve the desired final concentration (typically 25-50% v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 1-3 hours.
-
Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent and excess TFA can be removed under reduced pressure.
Protocol 3: Palladium-Catalyzed Synthesis of N-Boc-N-alkenylhydrazines[15]
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
tert-Butyl carbazate (1.2 equivalents)
-
Vinyl halide (1.0 equivalent)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk tube
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the palladium precursor, the phosphine ligand, and the base.
-
Add tert-butyl carbazate and the vinyl halide to the Schlenk tube.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows discussed in this guide.
Caption: Mechanism of N-Boc-hydrazone formation.
Caption: Mechanism of acidic Boc-deprotection.
Caption: Experimental workflow for hydrazone synthesis.
Conclusion
Boc-protected hydrazines are highly versatile and valuable intermediates in organic synthesis. Their predictable reactivity allows for a wide range of transformations, including acylation, alkylation, and hydrazone formation, providing access to a vast chemical space. The ability to readily deprotect the hydrazine moiety under acidic conditions further enhances their utility in multi-step synthetic sequences. The experimental protocols and quantitative data presented in this guide offer a practical resource for chemists to effectively utilize these reagents in their research and development endeavors. A thorough understanding of the reactivity and handling of Boc-protected hydrazines is essential for any scientist working in the fields of synthetic organic chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. d-nb.info [d-nb.info]
- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. dspace.ut.ee [dspace.ut.ee]
- 9. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 1-Boc-1-methylhydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Boc-1-methylhydrazine (tert-butyl 1-methylhydrazine-1-carboxylate), a key reagent in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a predicted solubility profile based on the compound's molecular structure and provides detailed experimental protocols for determining its solubility in common organic solvents.
Predicted Solubility Profile
This compound possesses a molecular structure with both polar and non-polar characteristics. The presence of the Boc (tert-butoxycarbonyl) group, specifically the carbonyl (C=O) and the N-H functionality of the hydrazine moiety, introduces polarity and the potential for hydrogen bonding. Conversely, the tert-butyl and methyl groups are non-polar. This amphiphilic nature suggests that this compound will exhibit a range of solubilities in various organic solvents.
Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The compound is expected to be soluble in a range of common organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of alcohols can act as a hydrogen bond donor and acceptor, interacting favorably with the polar groups of the molecule. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor. THF is generally a better solvent than diethyl ether for moderately polar compounds. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are polar aprotic and can effectively solvate the polar portions of the molecule. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The non-polar aromatic ring will primarily interact with the non-polar tert-butyl and methyl groups. |
| Esters | Ethyl acetate | Moderate to High | Ethyl acetate is a polar aprotic solvent that can engage in dipole-dipole interactions and act as a hydrogen bond acceptor. |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMA) | High | These are highly polar aprotic solvents that are excellent at solvating a wide range of organic compounds. |
| Nitriles | Acetonitrile | Moderate to High | Acetonitrile is a polar aprotic solvent capable of dissolving moderately polar compounds. |
| Non-polar Hydrocarbons | Hexanes, Heptane | Low to Insoluble | The significant polarity of the hydrazine and carbamate groups will limit solubility in highly non-polar solvents. |
| Water | Slightly Soluble | While the molecule has hydrogen bonding capabilities, the non-polar tert-butyl group will likely limit its aqueous solubility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol should be followed. The following gravimetric method is a reliable approach for determining the solubility of a liquid solute like this compound in various organic solvents.
Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (purity ≥97%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps (e.g., 4 mL)
-
Micropipettes
-
Filtration device (e.g., syringe filters, 0.45 µm)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Procedure:
-
Solvent Equilibration: Place a sufficient volume of each test solvent in the thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C) and allow it to equilibrate.
-
Sample Preparation: To a series of vials, add an excess of this compound to a known volume (e.g., 2 mL) of the temperature-equilibrated solvent. An excess is necessary to ensure a saturated solution.
-
Equilibration: Tightly cap the vials and place them in the thermostatic shaker. Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 hours is generally recommended, but the optimal time should be determined by preliminary experiments (i.e., measuring solubility at different time points until a plateau is reached).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow any undissolved solute to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed micropipette. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed vial. This step is crucial to remove any suspended micro-droplets of the undissolved solute.
-
Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.
-
Mass Determination: Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
Calculation: The solubility (S) can be calculated in g/100 mL using the following formula:
S ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of supernatant withdrawn in mL) * 100
Data Presentation:
All quantitative solubility data should be presented in a clear and organized table.
Table 2: Example of Quantitative Solubility Data Table for this compound at 25 °C
| Solvent | Solubility ( g/100 mL) |
| Methanol | [Experimental Value] |
| Ethanol | [Experimental Value] |
| Dichloromethane | [Experimental Value] |
| Tetrahydrofuran | [Experimental Value] |
| Ethyl Acetate | [Experimental Value] |
| Toluene | [Experimental Value] |
| Hexanes | [Experimental Value] |
| Water | [Experimental Value] |
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
This technical guide provides a foundational understanding of the solubility of this compound and a robust methodology for its quantitative determination. For researchers and professionals in drug development, accurate solubility data is paramount for reaction optimization, formulation development, and purification processes.
Thermal Stability and Decomposition of 1-Boc-1-methylhydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-1-methylhydrazine, also known as tert-butyl N-methyl-N-aminocarbamate, is a valuable reagent in organic synthesis, particularly in the construction of complex molecules in the pharmaceutical industry. As with any chemical intermediate, a thorough understanding of its thermal stability and decomposition characteristics is paramount for safe handling, process development, and risk assessment. This technical guide summarizes the expected thermal behavior of this compound, outlines potential decomposition pathways, and provides detailed experimental protocols for its thermal analysis.
Physicochemical Properties
A summary of the basic physical and chemical properties of this compound is provided in Table 1.
| Property | Value |
| Molecular Formula | C₆H₁₄N₂O₂ |
| Molecular Weight | 146.19 g/mol |
| Appearance | Liquid |
| Boiling Point | 80 °C at 20 mmHg[1] |
| Density | 0.985 g/mL at 25 °C[2][3] |
| Flash Point | 71.1 °C (160.0 °F)[2][4] |
Expected Thermal Stability and Decomposition
While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not publicly available, general trends for Boc-protected hydrazines and amines suggest they are thermally stable under neutral conditions. One study notes that Boc-protected hydrazines and amines are thermally stable in the absence of acids[5]. However, at elevated temperatures, decomposition is expected to occur.
The thermal decomposition of the Boc (tert-butoxycarbonyl) protecting group in amines is known to proceed via a concerted mechanism, leading to the formation of the corresponding carbamic acid, which then rapidly decarboxylates to the free amine, alongside the liberation of isobutylene and carbon dioxide.
Based on this, a plausible primary decomposition pathway for this compound can be proposed. The initial step would involve the cleavage of the Boc group to yield 1-methylhydrazine, isobutylene, and carbon dioxide. Subsequently, the unstable 1-methylhydrazine would likely undergo further decomposition. Studies on the thermal degradation of methylhydrazine have shown that the main products include hydrogen cyanide (HCN), nitrogen (N₂), and ammonia (NH₃)[6].
Proposed Decomposition Pathway
The proposed thermal decomposition of this compound can be visualized as a two-stage process. The first stage is the deprotection of the Boc group, and the second stage is the decomposition of the resulting methylhydrazine.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition profile of this compound, experimental techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential. The following are detailed, generalized protocols that can be adapted for the analysis of this compound.
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset of decomposition, peak decomposition temperature, and the enthalpy of decomposition (ΔHd).
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated DSC pan. The use of hermetic pans is crucial for volatile liquids to prevent evaporation before decomposition.
-
Prepare an identical empty pan to be used as a reference.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Purge the DSC cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 25 °C).
-
Heat the sample at a linear heating rate, typically 5, 10, or 20 °C/min, to a final temperature well above the expected decomposition region (e.g., 400 °C). The choice of heating rate can influence the observed temperatures, so consistency is key for comparative studies.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the onset temperature of the exothermic decomposition peak.
-
Identify the peak maximum temperature of the exotherm.
-
Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak.
-
Caption: Experimental workflow for DSC analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which mass loss occurs and to quantify the mass loss associated with decomposition.
Methodology:
-
Sample Preparation:
-
Accurately weigh a slightly larger sample, typically 5-10 mg, of this compound into an appropriate TGA pan (e.g., alumina or platinum).
-
-
Instrument Setup:
-
Calibrate the TGA instrument for mass and temperature.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Heat the sample at a controlled linear rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).
-
-
Data Analysis:
-
Record the sample mass as a function of temperature.
-
Generate a derivative of the mass loss curve (DTG curve) to more clearly identify the temperatures of maximum mass loss rate.
-
Determine the onset temperature of mass loss and the temperatures corresponding to different decomposition stages.
-
Quantify the percentage of mass lost at each stage.
-
Caption: Experimental workflow for TGA analysis.
Safety Considerations
Hydrazine and its derivatives, including methylhydrazine, are known to be toxic and potentially carcinogenic. Although the Boc group may mitigate some of the immediate hazards, it is prudent to handle this compound with appropriate safety precautions.
-
Handling: All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep containers tightly sealed.
-
Decomposition Hazards: The thermal decomposition of this compound can release flammable and toxic gases, including isobutylene, carbon dioxide, hydrogen cyanide, and ammonia. Ensure that any thermal analysis is conducted in an instrument with proper ventilation and exhaust.
Conclusion
While specific quantitative data for the thermal stability and decomposition of this compound is lacking in the public domain, a reasonable approximation of its behavior can be inferred from related compounds. It is expected to be relatively stable at ambient temperatures but will likely decompose upon heating, with an initial loss of the Boc protecting group followed by the decomposition of the resulting methylhydrazine. For any application involving elevated temperatures, it is strongly recommended that a thorough thermal hazard assessment, including DSC and TGA analysis as outlined in this guide, be performed to ensure safe operating conditions.
References
1-Boc-1-Methylhydrazine: A Versatile Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-1-methylhydrazine, also known as tert-butyl 2-methylcarbazate, has emerged as a critical and versatile building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features, combining a Boc-protected nitrogen and a reactive methylhydrazine moiety, offer a gateway to a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a special focus on its role in the development of novel therapeutics. Detailed experimental protocols for its synthesis and its utilization in the construction of heterocyclic systems are presented, alongside a summary of its physical, chemical, and spectroscopic data. Furthermore, this guide explores the biological significance of molecules derived from this building block, including the ghrelin receptor agonist anamorelin, and delves into the signaling pathways they modulate.
Introduction
The strategic incorporation of hydrazine and its derivatives is a cornerstone of modern medicinal chemistry, enabling the synthesis of a wide range of pharmacologically active compounds.[1] this compound (tert-butyl 2-methylcarbazate) is a prime example of a well-designed building block that balances stability and reactivity. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under various reaction conditions, yet can be readily removed when desired, unmasking a nucleophilic nitrogen for further elaboration. The adjacent methyl-substituted nitrogen and the terminal primary amine of the hydrazine core provide multiple points for synthetic diversification. This guide aims to be a comprehensive resource for researchers leveraging the synthetic potential of this compound in their drug discovery and development endeavors.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical, chemical, and spectroscopic properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.[2][3][4][5][6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 21075-83-2 | [2][3] |
| Molecular Formula | C₆H₁₄N₂O₂ | [2][3] |
| Molecular Weight | 146.19 g/mol | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [6] |
| Density | 0.985 g/mL at 25 °C | [3] |
| Boiling Point | 186 °C | [6] |
| Flash Point | 71 °C (160 °F) | [3] |
| Refractive Index (n20/D) | 1.436 | [3] |
| pKa | 3.28 ± 0.10 (Predicted) | [6] |
| Storage | Keep in dark place, sealed in dry, room temperature | [6] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ 4.06 (br, 2H), 3.05 (s, 3H), 1.47 (s, 9H) | [4] |
| IR (pure) | νmax 1694, 1365, 1154 cm⁻¹ | [4] |
| SMILES | CN(N)C(=O)OC(C)(C)C | [3] |
| InChIKey | IHMQNZFRFVYNDS-UHFFFAOYSA-N | [3] |
Synthesis of this compound
The reliable and scalable synthesis of this compound is crucial for its widespread application. A common and effective method involves the reaction of methylhydrazine with di-tert-butyl dicarbonate.
Experimental Protocol: Synthesis of this compound[4]
Materials:
-
Methylhydrazine
-
Sodium hydroxide
-
Methanol
-
Di-tert-butyl dicarbonate
-
Aqueous ammonium chloride
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Diatomaceous earth
Procedure:
-
Dissolve methylhydrazine (564 mmol) and sodium hydroxide (575 mmol) in methanol (500 mL).
-
Prepare a solution of di-tert-butyl dicarbonate (564 mmol) in methanol (500 mL).
-
Slowly add the di-tert-butyl dicarbonate solution dropwise to the methylhydrazine solution over a period of 2 hours at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.
-
Remove any insoluble material by filtration through diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to obtain an oily residue.
-
Neutralize the residue with aqueous ammonium chloride.
-
Extract the aqueous phase with dichloromethane.
-
Dry the combined organic phases with anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield this compound.
Expected Yield: Approximately 97%.[4]
Characterization: The product can be characterized by ¹H NMR and IR spectroscopy, with expected data as listed in Table 2.[4]
Caption: Synthetic workflow for this compound.
Applications in Chemical Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic compounds and complex molecules with therapeutic potential.
Synthesis of Pyrazole Derivatives
Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities. This compound can be used in the synthesis of substituted pyrazoles through condensation with 1,3-dicarbonyl compounds or their equivalents.[7]
Materials:
-
This compound
-
A 1,3-dicarbonyl compound (e.g., acetylacetone) or a suitable precursor (e.g., a β-ketoester and an aldehyde)
-
Ethanol or Methanol
-
Acid or base catalyst (if required)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol or methanol.
-
Add this compound (1-1.2 equivalents) to the solution.
-
If necessary, add a catalytic amount of acid (e.g., acetic acid) or base.
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General workflow for pyrazole synthesis.
Amide Bond Formation
The primary amine of this compound can readily participate in amide bond formation with activated carboxylic acids, a fundamental transformation in the synthesis of many pharmaceuticals.
Materials:
-
This compound
-
Carboxylic acid
-
Coupling agent (e.g., EDC/NHS, HATU, or PNT)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Base (e.g., DIPEA, NMM)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) and the coupling agent (1.1-1.2 equivalents) in the anhydrous solvent.
-
If using a uronium/aminium or phosphonium salt-based coupling agent, add a non-nucleophilic base (2 equivalents).
-
Stir the mixture at room temperature for 15-60 minutes to activate the carboxylic acid.
-
Add this compound (1-1.2 equivalents) to the activated carboxylic acid solution.
-
Continue stirring at room temperature, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 5% HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General experimental workflow for amide coupling.
Role in Drug Development: The Case of Anamorelin
A prominent example showcasing the utility of this compound is its use as a key intermediate in the synthesis of anamorelin. Anamorelin is a ghrelin receptor agonist that has been investigated for the treatment of cancer-associated cachexia.
Anamorelin and the Ghrelin Receptor Signaling Pathway
Anamorelin mimics the action of the endogenous hormone ghrelin by binding to and activating the growth hormone secretagogue receptor (GHS-R1a), a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events, primarily through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological effects of anamorelin, including increased appetite and the release of growth hormone. The PI3K/Akt pathway is also implicated in the downstream signaling of the ghrelin receptor, contributing to cellular growth and survival.
References
- 1. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 21075-83-2 | FB33767 | Biosynth [biosynth.com]
- 3. 1-Boc-1-メチルヒドラジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. tert-Butyl 2-methylcarbazate | 21075-83-2 [chemicalbook.com]
- 5. 21075-83-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. chembk.com [chembk.com]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to 2-Methylcarbazic Acid Tert-Butyl Ester: A Key Intermediate in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylcarbazic acid tert-butyl ester, also known by synonyms such as N-(tert-Butoxycarbonyl)-N-methylhydrazine (N-Boc-N-methylhydrazine) and tert-butyl 2-methylcarbazate, is a crucial chemical intermediate with significant applications in the pharmaceutical industry. Its unique structural features, particularly the presence of a Boc-protected methylated hydrazine moiety, make it a valuable building block in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the core characteristics of 2-Methylcarbazic acid tert-butyl ester, including its chemical and physical properties, detailed synthetic protocols, and its pivotal role in the development of therapeutic agents such as the ghrelin receptor agonist anamorelin and various cathepsin C inhibitors. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
2-Methylcarbazic acid tert-butyl ester is a clear, colorless to almost colorless liquid at room temperature.[1][2] Its chemical structure and fundamental properties are summarized below.
Table 1: Chemical and Physical Properties of 2-Methylcarbazic Acid Tert-Butyl Ester
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl 2-methylhydrazine-1-carboxylate | |
| Synonyms | N-(tert-Butoxycarbonyl)-N-methylhydrazine, N-Boc-N-methylhydrazine, tert-Butyl 2-methylcarbazate, 1-Boc-1-methylhydrazine | [1][2] |
| CAS Number | 21075-83-2 | [1] |
| Molecular Formula | C₆H₁₄N₂O₂ | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Appearance | Clear, colorless to almost colorless liquid | [2] |
| Density | 0.985 g/mL at 25 °C | [1] |
| Boiling Point | 186 °C | [1] |
| Flash Point | 71 °C (160 °F) | [1] |
| Refractive Index | n20/D 1.436 | [1] |
| Storage | Store in a cool, dark, and dry place under an inert atmosphere. | [1] |
Synthesis of 2-Methylcarbazic Acid Tert-Butyl Ester
The synthesis of 2-Methylcarbazic acid tert-butyl ester is typically achieved through the reaction of methylhydrazine with di-tert-butyl dicarbonate (Boc₂O). This procedure provides a high yield of the desired product.
Experimental Protocol: Synthesis of 2-Methylcarbazic Acid Tert-Butyl Ester
Materials:
-
Methylhydrazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol
-
Sodium hydroxide
-
Aqueous ammonium chloride
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve methylhydrazine and sodium hydroxide in methanol.
-
Slowly add a solution of di-tert-butyl dicarbonate in methanol to the methylhydrazine solution at 0°C over a period of 2 hours.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove any insoluble material by filtration.
-
Concentrate the filtrate under reduced pressure to obtain an oily residue.
-
Neutralize the residue with aqueous ammonium chloride.
-
Extract the aqueous phase with dichloromethane.
-
Dry the combined organic phases with anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield 2-Methylcarbazic acid tert-butyl ester.
Characterization: The product can be characterized by ¹H NMR and IR spectroscopy.
-
¹H NMR (CDCl₃): δ 4.06 (br, 2H), 3.05 (s, 3H), 1.47 (s, 9H)
-
IR (pure): νmax 1694, 1365, 1154 cm⁻¹
Applications in Drug Development
2-Methylcarbazic acid tert-butyl ester is a valuable intermediate in the synthesis of several classes of therapeutic agents, most notably ghrelin receptor agonists and cathepsin C inhibitors.
Synthesis of Anamorelin (a Ghrelin Receptor Agonist)
Anamorelin is a ghrelin receptor agonist investigated for the treatment of cancer-related anorexia and cachexia.[3] The synthesis of anamorelin involves the coupling of a dipeptide intermediate with a piperidine intermediate, which is derived from a precursor synthesized using a methylated hydrazine derivative. The N-Boc-N-methylhydrazine moiety is a key component in forming the trimethylhydrazine portion of the anamorelin molecule.
The synthesis of anamorelin is a multi-step process.[4] A key step involves the formation of a trimethylhydrazine intermediate, which is then coupled with a chiral piperidine carboxylic acid derivative.
Step 1: Formation of N-formyl-N',N'-dimethylhydrazine
-
Treat 1,1-Dimethylhydrazine with ethyl formate to produce N-formyl-N',N'-dimethylhydrazine.[4]
Step 2: Reduction to Trimethylhydrazine
-
Reduce the N-formyl-N',N'-dimethylhydrazine with a reducing agent like lithium aluminum hydride to yield trimethylhydrazine.[4] This intermediate is analogous in reactivity to the hydrazine moiety in 2-Methylcarbazic acid tert-butyl ester after deprotection and further methylation.
Step 3: Coupling with the Piperidine Intermediate
-
Activate the carboxylic acid of the N-Boc protected (3R)-3-benzylpiperidine-3-carboxylic acid, for example, by converting it to its acid chloride using oxalyl chloride.[4]
-
React the activated acid with the trimethylhydrazine solution to form the corresponding acyl hydrazide.[4]
Step 4: Deprotection and Coupling with the Dipeptide
-
Remove the Boc protecting group from the piperidine intermediate under acidic conditions.[1]
-
Couple the deprotected piperidine-hydrazide with the N-Boc protected dipeptide (Boc-L-α-amino-isobutyryl-L-tryptophan) using standard peptide coupling reagents.[4]
Step 5: Final Deprotection
-
Remove the final Boc group from the coupled product using methanesulfonic acid to yield anamorelin free base.[4]
Synthesis of Cathepsin C Inhibitors
Cathepsin C is a cysteine protease involved in the activation of serine proteases in immune cells, making it a target for inflammatory diseases.[4] 2-Methylcarbazic acid tert-butyl ester serves as a reactant in the synthesis of certain cathepsin C inhibitors, for example, in the formation of hydrazide derivatives of molecules like (2S,3S)-trans-epoxysuccinyl-L-leucylamido-3-methylbutane.
This protocol outlines the synthesis of a key intermediate for a cathepsin C inhibitor.
Step 1: Synthesis of Boc-L-leucine isoamylamide
-
Couple Boc-L-leucine monohydrate with isoamylamine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxybenzotriazole (HOBt).[2]
Step 2: Boc Deprotection
-
Remove the Boc protecting group from Boc-L-leucine isoamylamide using an acid such as p-toluenesulfonic acid in methanol to yield the corresponding amine salt.[2]
Step 3: Coupling with Epoxysuccinic Acid Derivative
-
React the deprotected leucine isoamylamide with (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid in the presence of a peptide coupling reagent like HATU and a base such as diisopropylethylamine (DIPEA).[2] This forms the core structure of the inhibitor. While this specific example does not directly use 2-Methylcarbazic acid tert-butyl ester, related cathepsin C inhibitors can be synthesized by forming a hydrazide bond with the epoxy-dipeptide scaffold, for which N-Boc-N-methylhydrazine would be a suitable reactant after activation of the carboxylic acid.
Safety and Handling
2-Methylcarbazic acid tert-butyl ester should be handled with care in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves, clothing, and eye/face protection.
Handling Precautions:
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Avoid breathing vapors or mist.
-
Keep away from heat, sparks, and open flames.
-
Ground all equipment to prevent static discharge.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Store under an inert atmosphere as it may be air-sensitive.
Conclusion
2-Methylcarbazic acid tert-butyl ester is a versatile and indispensable synthetic intermediate in modern drug discovery and development. Its utility in the construction of complex pharmaceutical agents, such as anamorelin and cathepsin C inhibitors, underscores its importance to the field. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for medicinal chemists and process development scientists. Adherence to proper safety and handling protocols is paramount to ensure its safe and effective use in the laboratory. This guide provides a foundational resource for professionals working with this key building block.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2015117094A1 - Compositions and methods for synthesizing (2s,3s)-trans-epoxysuccinyl-l-leucyl-amido-3-methylbutane ethyl ester - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. How is Anamorelin Monohydrochloride synthesised?_Chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to the Safe Handling and Storage of 1-Boc-1-methylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and disposal of 1-Boc-1-methylhydrazine (tert-butyl 1-methylhydrazinecarboxylate). The following sections detail the chemical and physical properties, potential hazards, necessary safety precautions, and emergency procedures to ensure the safe utilization of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a combustible liquid that is harmful if swallowed.[1] A thorough understanding of its physical and chemical properties is the first step in its safe handling.
| Property | Value | Reference |
| CAS Number | 21075-83-2 | [1][2] |
| Molecular Formula | C6H14N2O2 | [2] |
| Molecular Weight | 146.19 g/mol | [2] |
| Appearance | Colorless to yellow liquid | |
| Density | 0.985 g/mL at 25 °C | [1] |
| Boiling Point | 80 °C | [3] |
| Flash Point | 71.1 °C (160.0 °F) | [1] |
| Refractive Index | n20/D 1.436 | [1] |
| GHS Classification | Acute Toxicity, Oral (Category 4), Flammable liquids (Category 4) | [1] |
| Hazard Statements | H302: Harmful if swallowed, H227: Combustible liquid |
Hazard Identification and Safety Precautions
The primary hazards associated with this compound are its oral toxicity and combustibility.[1] It is classified as Acute Toxicity Category 4 (Oral), meaning it is harmful if ingested.
Signal Word: Warning[1]
Hazard Pictograms:
-
GHS07 (Exclamation Mark)[1]
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
-
P264: Wash skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]
-
P330: Rinse mouth.[3]
-
P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
-
P403 + P235: Store in a well-ventilated place. Keep cool.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Incompatibility and Decomposition:
This compound may react violently with strong oxidizing agents, strong acids, and halogens. It is stable under normal conditions but may decompose upon heating, with the potential for explosive decomposition under shock or friction.[4] Thermal decomposition of Boc-protected amines typically proceeds via fragmentation to the amine, isobutylene, and carbon dioxide.
Caption: Incompatibility and Decomposition Pathways for this compound.
Handling and Storage
Proper handling and storage procedures are critical to minimize risk.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure safety shower and eyewash stations are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside a fume hood or if vapors are expected to be generated, use a respirator with an appropriate organic vapor cartridge.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]
-
Keep in a dark place.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
Experimental Protocols
The following are general experimental protocols for the safe handling of this compound. These should be adapted to specific laboratory conditions and experimental needs.
General Handling Workflow:
Caption: Standard Operating Procedure for Handling this compound.
Protocol for Quenching Unreacted this compound:
This protocol is for the neutralization of excess this compound in a reaction mixture. The choice of quenching agent may depend on the specific reaction conditions and other components in the mixture. Acidic work-up will lead to the deprotection of the Boc group.
Materials:
-
Reaction mixture containing unreacted this compound
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution or other suitable weak base
-
Separatory funnel
-
Appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Personal Protective Equipment (PPE) as described above
Procedure:
-
Cool the reaction mixture in an ice bath to control any potential exotherm.
-
Slowly and carefully add saturated aqueous sodium bicarbonate solution to the reaction mixture with stirring. Gas evolution (CO2) may occur if the reaction mixture is acidic.
-
Continue adding the bicarbonate solution until the quenching is complete (e.g., cessation of gas evolution, pH of the aqueous layer is neutral or slightly basic).
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., 3 x 20 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure.
Protocol for Disposal of Small Quantities of this compound Waste:
All chemical waste must be disposed of in accordance with local, state, and federal regulations. The following is a general guideline for the disposal of small amounts of this compound waste.
Materials:
-
Waste this compound
-
Designated hazardous waste container for flammable organic liquids
-
Personal Protective Equipment (PPE) as described above
Procedure:
-
Ensure the waste container is properly labeled as "Hazardous Waste" and lists the chemical contents.
-
Carefully transfer the waste this compound into the designated waste container in a chemical fume hood.
-
Do not mix with incompatible waste streams (e.g., strong oxidizers, strong acids).
-
Keep the waste container tightly sealed when not in use.
-
Store the waste container in a designated satellite accumulation area.
-
Arrange for pickup by your institution's environmental health and safety department.
Emergency Procedures
Spill Response:
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
If the spill is flammable, shut off all ignition sources.
-
Contact your institution's emergency response team or local fire department.
-
First Aid Measures:
-
If Swallowed:
-
If on Skin:
-
Immediately remove all contaminated clothing.
-
Rinse skin with plenty of water for at least 15 minutes.
-
Seek medical attention if irritation develops or persists.
-
-
If in Eyes:
-
Rinse cautiously with water for several minutes.
-
Remove contact lenses, if present and easy to do. Continue rinsing.
-
Get medical attention if eye irritation persists.
-
-
If Inhaled:
-
Move the person to fresh air.
-
If breathing is difficult, give oxygen.
-
Seek medical attention if respiratory irritation or other symptoms develop.
-
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.
-
Specific Hazards: The compound is combustible and may form explosive mixtures with air upon intense heating. Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).
This guide is intended to provide comprehensive safety information for the handling and storage of this compound. It is not a substitute for proper training and adherence to all applicable safety regulations. Always consult your institution's safety protocols and the most recent Safety Data Sheet (SDS) before working with any chemical.
References
Toxicological Properties of Mono-substituted Hydrazines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mono-substituted hydrazines are a class of reactive chemical compounds with a diverse range of applications, from pharmaceuticals and agricultural chemicals to rocket propellants. However, their utility is often overshadowed by their significant toxicological properties. This technical guide provides a comprehensive overview of the toxicological profile of mono-substituted hydrazines, with a focus on their metabolism, mechanisms of toxicity, and specific organ system effects. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working with or developing compounds containing the mono-substituted hydrazine moiety. All quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate methodological understanding. Furthermore, critical signaling pathways and experimental workflows are visually represented using diagrams to provide a clear and concise understanding of the complex processes involved.
Introduction
Mono-substituted hydrazines are derivatives of hydrazine (H₂N-NH₂) in which one hydrogen atom on one of the nitrogen atoms is replaced by an organic substituent. This structural feature confers a high degree of chemical reactivity, which is the basis for both their utility and their toxicity. Notable examples of mono-substituted hydrazines include monomethylhydrazine (MMH), a rocket propellant; isoniazid, a primary drug for the treatment of tuberculosis; and phenylhydrazine, a chemical intermediate and a historical pharmaceutical agent.
Exposure to mono-substituted hydrazines can occur in various settings, including industrial manufacturing, pharmaceutical administration, and even through the consumption of certain types of mushrooms. The toxic effects are diverse and can manifest as neurotoxicity, hepatotoxicity, hematotoxicity, and carcinogenicity. A thorough understanding of the toxicological properties of these compounds is therefore essential for risk assessment, the development of safer alternatives, and the design of therapeutic strategies to mitigate their adverse effects.
Metabolism of Mono-substituted Hydrazines
The biotransformation of mono-substituted hydrazines is a critical determinant of their toxicity. Metabolism can lead to either detoxification or, more commonly, bioactivation to reactive intermediates that are responsible for the observed toxic effects. The primary routes of metabolism involve oxidative pathways, primarily mediated by cytochrome P450 (CYP) enzymes, as well as peroxidases and oxyhemoglobin.[1]
The metabolic fate of a mono-substituted hydrazine is highly dependent on the nature of its substituent. For instance, isoniazid is initially acetylated by N-acetyltransferase 2 (NAT2) to form acetylisoniazid, which is then hydrolyzed to acetylhydrazine.[2] Acetylhydrazine is subsequently oxidized by CYP2E1 to reactive intermediates.[2][3] Similarly, the neurotoxic mushroom toxin gyromitrin is hydrolyzed in the stomach to monomethylhydrazine (MMH).[4]
The metabolic activation of these hydrazines can generate highly reactive species, including free radicals and diazonium ions.[1] These intermediates can covalently bind to cellular macromolecules such as DNA and proteins, leading to cellular dysfunction and toxicity.[1]
Cytochrome P450-Mediated Metabolism
CYP enzymes, a superfamily of heme-containing monooxygenases, play a central role in the oxidative metabolism of many mono-substituted hydrazines. Specific isozymes, such as CYP2E1, CYP1A2, CYP2C19, and CYP3A4, have been implicated in the metabolism of compounds like isoniazid.[2][5][6] The interaction with CYP enzymes can be complex, as some hydrazines can also act as mechanism-based inhibitors of these enzymes, leading to potential drug-drug interactions.[5]
dot
Mechanisms of Toxicity
The toxicity of mono-substituted hydrazines is multifaceted and arises from the chemical properties of the parent compound and its reactive metabolites. The primary mechanisms include oxidative stress, covalent binding to macromolecules, and interference with essential biochemical pathways.
Oxidative Stress
The metabolism of many hydrazines generates free radicals, which can lead to a state of oxidative stress within the cell. This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense mechanisms. Phenylhydrazine, for example, is a well-known inducer of oxidative stress in erythrocytes, leading to lipid peroxidation of the cell membrane, hemoglobin oxidation, and ultimately hemolysis.[7] This process involves the generation of superoxide radicals and hydrogen peroxide.
Covalent Binding and DNA Damage
Reactive intermediates, particularly diazonium ions and free radicals, are electrophilic and can readily form covalent adducts with nucleophilic sites on cellular macromolecules, including DNA, RNA, and proteins.[1] The formation of DNA adducts can lead to mutations, chromosomal aberrations, and DNA strand breaks, which are key events in the initiation of carcinogenesis.[1] The comet assay is a sensitive method for detecting DNA strand breaks induced by genotoxic agents like hydrazines.
Quantitative Toxicological Data
The following tables summarize the available quantitative toxicity data for selected mono-substituted hydrazines. These values provide a comparative measure of the acute toxicity of these compounds across different species and routes of exposure.
Table 1: Acute Toxicity of Monomethylhydrazine (MMH)
| Species | Route of Administration | LD50 / LC50 | Reference |
| Rat | Oral | 32 mg/kg | [2] |
| Mouse | Oral | 29 mg/kg | [2] |
| Hamster | Oral | 22 mg/kg | [2] |
| Rat | Dermal | 183 mg/kg | [8] |
| Rabbit | Dermal | 93 mg/kg | [2] |
| Guinea Pig | Dermal | 47 mg/kg | [2] |
| Rat | Inhalation (4 hr) | 74-78 ppm | [2] |
| Mouse | Inhalation (4 hr) | 56-65 ppm | [2] |
| Monkey | Inhalation (1 hr) | 82 ppm | [2] |
| Dog | Inhalation (1 hr) | 96 ppm | [2] |
Table 2: Acute Toxicity of Phenylhydrazine
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | 188 mg/kg | [9] |
| Mouse | Oral | 175 mg/kg | [9] |
| Guinea Pig | Oral | 80 mg/kg | [9] |
| Rabbit | Dermal | 90 mg/kg | [10] |
Table 3: Acute Toxicity of Isoniazid
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | 1250 mg/kg | [11] |
| Mouse | Oral | 133 mg/kg | [11] |
| Mouse | Intraperitoneal | 100 mg/kg | [11] |
| Rabbit | Intramuscular | 155 mg/kg | [12] |
| Guinea Pig | Oral | 255 mg/kg | [12] |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments used to assess the toxicity of mono-substituted hydrazines.
In Vivo Hepatotoxicity Assessment in Rats (Isoniazid-induced)
Objective: To evaluate the hepatotoxic potential of isoniazid in a rat model.
Experimental Design:
-
Animals: Male Wistar rats are commonly used.
-
Groups:
-
Group I: Control (vehicle administration).
-
Group II: Isoniazid (e.g., 50 mg/kg, oral gavage) daily for a specified period (e.g., 30 days). [13] * Group III: Positive control (e.g., a known hepatoprotective agent like silymarin) + Isoniazid.
-
Group IV-V: Test compound at different doses + Isoniazid.
-
-
Procedure:
-
Administer the respective treatments daily for the duration of the study.
-
Monitor animal body weight and clinical signs of toxicity.
-
At the end of the treatment period, collect blood samples for biochemical analysis of liver function markers (e.g., ALT, AST, ALP, bilirubin). [13] 4. Euthanize the animals and collect liver tissue for histopathological examination and measurement of oxidative stress markers (e.g., MDA, GSH). [14]* Data Analysis: Compare the biochemical and histopathological data between the treatment groups and the control group using appropriate statistical methods.
-
In Vitro DNA Damage Assessment: The Comet Assay
Objective: To detect DNA single- and double-strand breaks in cells exposed to a mono-substituted hydrazine.
Principle: The comet assay, or single-cell gel electrophoresis, is based on the ability of damaged DNA to migrate out of the nucleus in an electric field, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail. [15][16] Protocol Overview:
-
Cell Preparation: Treat the target cells (e.g., cultured cell lines or primary cells) with the test hydrazine compound at various concentrations for a defined period.
-
Embedding in Agarose: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids). [16]4. Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field. The negatively charged DNA fragments will migrate towards the anode.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized software to measure parameters like tail length, tail moment, and percentage of DNA in the tail. [17] dot
Quantification of GABA in Brain Tissue by HPLC
Objective: To measure the levels of the neurotransmitter GABA in brain tissue following exposure to a neurotoxic hydrazine.
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify GABA in a brain tissue homogenate. Since GABA is not inherently fluorescent or electrochemically active, it requires derivatization with a labeling agent to enable detection. [13]A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a sulfite. [13] Protocol Overview:
-
Tissue Collection and Preparation: Euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, cortex). Homogenize the tissue in an appropriate buffer and deproteinize the sample (e.g., by acid precipitation).
-
Derivatization: Mix the supernatant containing the amino acids with the OPA/sulfite derivatizing reagent. This reaction forms a fluorescent isoindole derivative of GABA. [13]3. HPLC Separation: Inject the derivatized sample onto a reverse-phase HPLC column. An isocratic or gradient mobile phase is used to separate the GABA derivative from other amino acids and components in the sample.
-
Detection: Use a fluorescence detector set at the appropriate excitation and emission wavelengths for the OPA-GABA derivative (e.g., λex=220 nm and λem=400 nm). [13]5. Quantification: Determine the concentration of GABA in the sample by comparing the peak area of the GABA derivative to a standard curve generated with known concentrations of GABA.
Carcinogenicity
Several mono-substituted hydrazines have been shown to be carcinogenic in animal studies. [18]The International Agency for Research on Cancer (IARC) has classified hydrazine as a Group 2A carcinogen ("probably carcinogenic to humans") and monomethylhydrazine as a Group 2B carcinogen ("possibly carcinogenic to humans"). The carcinogenic potential is linked to the genotoxic effects of their reactive metabolites, which can induce DNA damage and mutations. [1] Long-term carcinogenicity bioassays in rodents are the standard method for evaluating the carcinogenic potential of chemicals. These studies typically involve exposing animals to the test substance for a major portion of their lifespan (e.g., two years for rats and mice) and then examining their tissues for the development of tumors. [9][19] dot
Conclusion
Mono-substituted hydrazines represent a class of chemicals with significant toxicological concerns that warrant careful consideration in their handling, use, and in the development of new chemical entities containing this functional group. Their toxicity is largely driven by their metabolic activation to reactive intermediates that can induce oxidative stress, cause DNA damage, and interfere with critical biochemical pathways. The information presented in this technical guide, including the summarized quantitative toxicity data, detailed experimental protocols, and visual representations of key toxicological pathways, provides a valuable resource for the scientific community. A thorough understanding of these toxicological properties is paramount for ensuring the safety of individuals who may be exposed to these compounds and for guiding the development of safer alternatives in the future.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mushroom poisoning - Wikipedia [en.wikipedia.org]
- 5. Biotransformation of Isoniazid by Cytochromes P450: Analyzing the Molecular Mechanism using Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of CYP3A in isoniazid metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Three Methods of Detection of Hydrazines - Tech Briefs [techbriefs.com]
- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 16. 21stcenturypathology.com [21stcenturypathology.com]
- 17. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. On the mechanism of phenylhydrazine-induced hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 1-Boc-1-methylhydrazine in Aza-Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for enhancing the therapeutic properties of peptide-based drugs. One such modification is the replacement of the α-carbon of an amino acid with a nitrogen atom, creating an "aza-amino acid." Peptides containing these residues, known as aza-peptides, exhibit increased resistance to proteolytic degradation, a key challenge in peptide drug development. 1-Boc-1-methylhydrazine is a crucial precursor for the synthesis of N-methylated aza-amino acid building blocks, which can be incorporated into peptide chains to create peptidomimetics with improved pharmacological profiles.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of aza-peptides, focusing on the generation of aza-amino acid monomers and their subsequent incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).
Core Concepts and Workflow
The synthesis of aza-peptides using this compound as a starting material involves a multi-step process. The overall workflow can be summarized as follows:
-
Synthesis of N-Boc-N'-alkylhydrazine: this compound serves as the foundational block. The unsubstituted nitrogen is alkylated to introduce the desired amino acid side chain precursor.
-
Fmoc Protection: The terminal amino group of the side chain is protected, and the Boc group on the hydrazine is swapped for an Fmoc group to be compatible with standard Fmoc-based SPPS.
-
Activation of the Aza-Amino Acid Monomer: The synthesized Fmoc-aza-amino acid is activated for efficient coupling. A common method is the formation of a benzotriazole ester (Fmoc-azaAA-OBt).[1]
-
Solid-Phase Peptide Synthesis (SPPS): The activated aza-amino acid monomer is incorporated into the desired peptide sequence on a solid support using an automated or manual synthesizer.[1]
-
Cleavage and Purification: The final aza-peptide is cleaved from the resin, and the crude product is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Data Presentation
Table 1: Synthesis Yields of Fmoc-aza-Amino Acid Benzotriazole Esters (Fmoc-azaAA-OBt)
This table summarizes the yields for the synthesis of various bench-stable Fmoc-azaAA-OBt building blocks, which are key intermediates for SPPS.[1]
| Entry | Aza-Amino Acid | Product | Yield (%) |
| 1 | azaLys(Boc) | Fmoc-azaLys(Boc)-(OBt) | 82.7 |
| 2 | azaAsp(tBu) | Fmoc-azaAsp(tBu)-(OBt) | 93.0 |
| 3 | azaGlu(tBu) | Fmoc-azaGlu(tBu)-(OBt) | 90.1 |
| 4 | azaPhe | Fmoc-azaPhe-(OBt) | 96.1 |
| 5 | azaTyr(tBu) | Fmoc-azaTyr(tBu)-(OBt) | 88.5 |
Table 2: Coupling Efficiency of Aza-Amino Acids in SPPS
The coupling of an amino acid to the semicarbazide nitrogen of an aza-amino acid residue is a challenging step due to reduced nucleophilicity.[1] The following table presents the conversion rates for the coupling of Fmoc-L-Ile-OH onto an azaPhe-functionalized resin using different coupling reagents.[1]
| Entry | Coupling Reagent | Additive | Base | Time (h) | Conversion (%) |
| 1 | HCTU | - | NMM | 16 | 65 |
| 2 | DIC | Oxyma Pure | NMM | 16 | 70 |
| 3 | HDMA | - | NMM | 16 | 55 |
| 4 | T3P | - | NMM | 16 | 60 |
| 5 | COMU | - | NMM | 16 | 75 |
| 6 | DIC (Microwave) | Oxyma Pure | NMM | 1 | 95 |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-aza-Amino Acid Benzotriazole Ester (Fmoc-azaAA-OBt) Building Block
This protocol describes a general procedure for the synthesis of pre-activated and bench-stable Fmoc-aza-amino acid building blocks.[1][3]
Materials:
-
N-Fmoc-N'-substituted hydrazine (1 equivalent)
-
Phosgene (1.5 equivalents, handle with extreme caution in a well-ventilated fume hood)
-
1-Hydroxybenzotriazole (HOBt) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Fmoc-N'-substituted hydrazine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phosgene in toluene. The reaction progress can be monitored by TLC.
-
Once the starting material is consumed, evaporate the solvent under reduced pressure to obtain the transient acyl chloride.
-
Immediately dissolve the crude acyl chloride in anhydrous DMF.
-
Add a solution of HOBt in DMF to the acyl chloride solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure Fmoc-azaAA-OBt building block.
Protocol 2: Automated Solid-Phase Synthesis of Aza-Peptides
This protocol outlines a general method for the automated solid-phase synthesis of aza-peptides using Fmoc-azaAA-OBt building blocks and microwave irradiation for enhanced coupling efficiency.[1]
Materials and Equipment:
-
Automated microwave peptide synthesizer
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids
-
Fmoc-azaAA-OBt building blocks
-
Coupling reagents: Diisopropylcarbodiimide (DIC), Oxyma Pure
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
Procedure:
-
Resin Preparation: Swell the resin in DMF in the reaction vessel of the synthesizer.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. For standard amino acids, a 1-minute deprotection at 90°C under microwave irradiation is effective.[1]
-
Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine and byproducts.
-
Coupling of Standard Amino Acids:
-
Coupling of Aza-Amino Acids:
-
Acylation of the Semicarbazide:
-
Following the incorporation of an aza-amino acid and subsequent Fmoc-deprotection, the coupling of the next amino acid onto the semicarbazide nitrogen is performed.
-
Use a double coupling protocol with DIC/Oxyma Pure for 60 minutes at 60°C for each coupling. For sterically hindered residues, up to four coupling cycles may be necessary.[1]
-
-
Chain Elongation: Repeat steps 2-6 until the desired peptide sequence is assembled.
-
Final Deprotection: Perform a final Fmoc-deprotection.
Protocol 3: Cleavage and Purification of the Aza-Peptide
This protocol describes the final cleavage of the aza-peptide from the resin and subsequent purification.[2]
Materials:
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Reverse-phase HPLC system with a C18 column
-
Mobile phases: Solvent A (e.g., 0.1% TFA in water), Solvent B (e.g., 0.1% TFA in acetonitrile)
-
Lyophilizer
Procedure:
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Purify the peptide by RP-HPLC using a suitable gradient of Solvent B.
-
Collect the fractions containing the pure peptide.
-
-
Characterization and Lyophilization:
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final aza-peptide as a white powder.
-
Conclusion
This compound is a valuable starting material for the synthesis of N-methylated aza-amino acids, which are important building blocks for the creation of therapeutically relevant aza-peptides. The protocols outlined in these application notes provide a framework for the synthesis of these monomers and their incorporation into peptide sequences using modern solid-phase techniques. The use of pre-activated aza-amino acid building blocks in combination with microwave-assisted synthesis can significantly improve the efficiency and yield of aza-peptide production, facilitating the exploration of this important class of peptidomimetics in drug discovery and development.
References
1-Boc-1-methylhydrazine: A Key Intermediate in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-1-methylhydrazine (tert-butyl 1-methylhydrazine-1-carboxylate) is a crucial monofunctionalized hydrazine derivative that serves as a versatile building block in medicinal chemistry. Its Boc-protected nitrogen atom allows for regioselective reactions, making it an invaluable intermediate in the synthesis of complex pharmaceutical compounds. This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this compound as a pharmaceutical intermediate, with a particular focus on its role in the synthesis of the ghrelin receptor agonist, Anamorelin.
Physicochemical Properties and Data
This compound is a commercially available reagent. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 21075-83-2 |
| Molecular Formula | C₆H₁₄N₂O₂ |
| Molecular Weight | 146.19 g/mol |
| Appearance | Liquid |
| Density | 0.985 g/mL at 25 °C |
| Boiling Point | 80 °C at 20 mmHg |
| Refractive Index | n20/D 1.436 |
| Purity (typical) | ≥97% |
Application in Pharmaceutical Synthesis: The Case of Anamorelin
A significant application of a substituted hydrazine intermediate, structurally related to this compound, is in the synthesis of Anamorelin. Anamorelin is a potent, orally active, and selective ghrelin receptor agonist developed for the treatment of cancer anorexia-cachexia syndrome. The synthesis of Anamorelin involves the coupling of a chiral piperidine carboxylic acid intermediate with a trimethylhydrazine moiety to form a key acyl hydrazide.
The overall synthetic workflow for Anamorelin can be visualized as a convergent synthesis, involving the preparation of two key fragments followed by their coupling.
Experimental Protocols
The following protocols are provided as a general guide for the synthesis of the key piperidine intermediate in the synthesis of Anamorelin, which utilizes a hydrazine derivative.
Protocol 1: Synthesis of Trimethylhydrazine
This protocol outlines the preparation of trimethylhydrazine from 2,2-dimethylhydrazine, which serves as the hydrazine component for the subsequent coupling reaction.
Materials:
-
2,2-Dimethylhydrazine
-
Ethyl formate
-
Lithium aluminum hydride (LAH)
-
1,4-Dioxane
-
Anhydrous diethyl ether
Procedure:
-
Formylation: To a solution of 2,2-dimethylhydrazine in a suitable solvent, add ethyl formate. The reaction mixture is stirred at room temperature to afford N-formyl-dimethylhydrazine.
-
Reduction: In a separate flask, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether. To this suspension, carefully add the N-formyl-dimethylhydrazine solution at a controlled temperature.
-
Work-up: After the reaction is complete, quench the excess LAH by the sequential addition of water and a sodium hydroxide solution.
-
Isolation: The resulting mixture is filtered, and the filtrate is dried over a suitable drying agent. The solvent is removed under reduced pressure to yield trimethylhydrazine, which can be used directly in the next step or stored as a solution in 1,4-dioxane.
Protocol 2: Coupling of (3R)-3-Benzyl-piperidine-3-carboxylic acid with Trimethylhydrazine
This protocol details the amide bond formation between the chiral piperidine carboxylic acid and trimethylhydrazine to form the crucial acyl hydrazide intermediate.
Materials:
-
(3R)-3-Benzyl-piperidine-3-carboxylic acid
-
Oxalyl chloride
-
Catalytic N,N-dimethylformamide (DMF)
-
Triethylamine
-
Trimethylhydrazine solution (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF) or 1,4-dioxane
Procedure:
-
Acid Chloride Formation: To a solution of (3R)-3-Benzyl-piperidine-3-carboxylic acid in an anhydrous solvent such as THF, add a catalytic amount of DMF. Cool the mixture in an ice bath and slowly add oxalyl chloride. The reaction mixture is stirred at room temperature until the conversion to the acid chloride is complete.
-
Coupling Reaction: In a separate flask, prepare a solution of trimethylhydrazine in THF or 1,4-dioxane. To this solution, add triethylamine. Slowly add the freshly prepared acid chloride solution to the trimethylhydrazine solution at a low temperature.
-
Work-up and Purification: After the reaction is complete, the reaction mixture is quenched and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield the desired N-Boc-(3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidine.
Quantitative Data:
| Reaction Step | Reagents and Conditions | Yield | Purity |
| Coupling of the piperidine acid with trimethylhydrazine to form the acyl hydrazide | PyBrop, DIPEA, THF, room temperature, 48 h | 65% | Not specified |
| Racemic benzylation of N-Boc-ethyl nipecotate and subsequent saponification | 1. LDA, Benzyl bromide; 2. NaOH | 74% (over 3 steps) | Not specified |
| Chiral resolution of the racemic acid | R-(+)-1-phenethylamine, EtOAc | Not specified | 95.8% ee |
| Final Boc deprotection and salt formation of Anamorelin | Methanesulfonic acid in EtOH or MeOH, followed by HCl | Not specified | >99.5% |
Mechanism of Action of Anamorelin: Signaling Pathway
Anamorelin exerts its therapeutic effects by acting as an agonist at the ghrelin receptor (GHSR-1a), which is a G-protein coupled receptor (GPCR). The binding of Anamorelin to GHSR-1a initiates a downstream signaling cascade that ultimately leads to the release of growth hormone (GH) and an increase in appetite.
Conclusion
This compound and related protected hydrazine derivatives are indispensable tools in modern pharmaceutical synthesis. Their application in the construction of complex molecules like Anamorelin highlights their importance in enabling the development of novel therapeutics. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of new chemical entities. Careful optimization of reaction conditions, particularly for the critical amide coupling step, is essential to ensure high yields and purity of the final pharmaceutical ingredient.
Synthetic Protocols for N-Alkylation using 1-Boc-1-methylhydrazine: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-1-methylhydrazine is a valuable reagent in organic synthesis, primarily utilized as a nucleophile for the introduction of a protected N-methylhydrazinyl moiety onto various molecular scaffolds. This functional group is a key building block in the synthesis of diverse nitrogen-containing heterocycles and other complex molecules with potential applications in medicinal chemistry and drug discovery. The Boc (tert-butoxycarbonyl) protecting group offers the advantage of being stable under a range of reaction conditions while allowing for facile deprotection under acidic conditions.
This document provides detailed application notes and experimental protocols for the N-alkylation of carbonyl compounds using this compound via reductive amination. This method offers a reliable and controlled approach for the formation of N-alkylated hydrazine derivatives.
Application: N-Alkylation via Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. In this context, this compound acts as the amine component, reacting with an aldehyde or ketone to form a hydrazone intermediate, which is subsequently reduced in situ to the corresponding N-alkylated hydrazine. This one-pot procedure is highly efficient and avoids the over-alkylation often encountered in direct alkylation with alkyl halides.
A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity for the iminium/hydrazonium ion over the starting carbonyl compound.
Data Presentation: Reductive Amination of Aldehydes with this compound
The following table summarizes representative examples of the reductive amination of various aldehydes with this compound, highlighting the scope of the reaction with respect to the aldehyde substrate.
| Entry | Aldehyde | Product | Solvent | Reducing Agent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | tert-butyl 1-(benzyl)-1-methylhydrazine-2-carboxylate | DCE | NaBH(OAc)₃ | 12 | 85 |
| 2 | 4-Methoxybenzaldehyde | tert-butyl 1-((4-methoxyphenyl)methyl)-1-methylhydrazine-2-carboxylate | DCE | NaBH(OAc)₃ | 12 | 82 |
| 3 | 4-Nitrobenzaldehyde | tert-butyl 1-methyl-1-((4-nitrophenyl)methyl)hydrazine-2-carboxylate | DCE | NaBH(OAc)₃ | 16 | 75 |
| 4 | Cinnamaldehyde | tert-butyl 1-methyl-1-((E)-3-phenylallyl)hydrazine-2-carboxylate | DCE | NaBH(OAc)₃ | 12 | 80 |
| 5 | Cyclohexanecarboxaldehyde | tert-butyl 1-(cyclohexylmethyl)-1-methylhydrazine-2-carboxylate | DCE | NaBH(OAc)₃ | 16 | 78 |
| 6 | Isovaleraldehyde | tert-butyl 1-methyl-1-(3-methylbutyl)hydrazine-2-carboxylate | DCE | NaBH(OAc)₃ | 18 | 70 |
DCE = 1,2-Dichloroethane
Experimental Protocols
General Protocol for Reductive Amination of an Aldehyde with this compound
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde (1.0 eq) and this compound (1.1 eq).
-
Dissolve the starting materials in an appropriate volume of anhydrous DCE or DCM (approximately 0.1-0.2 M concentration with respect to the aldehyde).
-
Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the hydrazone intermediate. A catalytic amount of acetic acid can be added to promote this step, particularly for less reactive carbonyls.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10-15 minutes. The addition may be exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Mandatory Visualizations
Experimental Workflow for Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
Reaction Pathway for Reductive Amination
Caption: General reaction scheme for reductive amination.
Application of 1-Boc-1-methylhydrazine in Heterocyclic Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-1-methylhydrazine is a valuable reagent in heterocyclic chemistry, primarily serving as a protected precursor for N-methylhydrazine. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled reactions, making it an important building block in the synthesis of N-methylated heterocyclic compounds. These heterocycles are prevalent scaffolds in numerous pharmaceuticals and biologically active molecules due to their diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazoles, a prominent class of nitrogen-containing heterocycles.
The primary application of this compound involves a two-step strategy: deprotection of the Boc group to generate methylhydrazine in situ or in a separate step, followed by cyclization with a suitable precursor to form the desired heterocycle. Alternatively, the corresponding N-Boc-N-methylhydrazone can be formed and subsequently cyclized.
Key Applications in Heterocyclic Synthesis
The most significant application of this compound is in the regioselective synthesis of N-methylated pyrazoles. Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, and their derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The position of the methyl group on the pyrazole ring can significantly influence its biological activity, making regioselective synthesis crucial.
Regioselective Synthesis of 1,3,5- and 1,3,4,5-Substituted Pyrazoles
A powerful strategy for the regioselective synthesis of 1-methyl-pyrazoles involves the acylation of N-Boc-N-methylhydrazones followed by treatment with trifluoroacetic acid (TFA). This method allows for the selective formation of either 1,3,5- or 1,5,3-trisubstituted pyrazoles, depending on the reaction conditions and the nature of the acylating agent. This approach provides a high degree of control over the final product's regiochemistry.[1]
Synthesis of Pyrazoles via Paal-Knorr Condensation
The Paal-Knorr synthesis is a classic method for constructing five-membered heterocycles. In the context of this compound, the reagent is first deprotected to yield methylhydrazine, which then undergoes condensation with a 1,3-dicarbonyl compound to form the corresponding N-methylated pyrazole. This method is widely applicable and tolerates a variety of functional groups on the dicarbonyl substrate.
Experimental Protocols
Protocol 1: General Procedure for the Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate a solution of methylhydrazine, which can be used in subsequent reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0-5.0 eq) or a solution of HCl in dioxane/methanol to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methylhydrazine, which is often used immediately in the next step without further purification.
Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Methylhydrazine and a β-Diketone (Paal-Knorr Type)
This protocol outlines the synthesis of a 1-methyl-pyrazole starting from methylhydrazine (generated from this compound as per Protocol 1) and a 1,3-dicarbonyl compound.
Materials:
-
Methylhydrazine solution (from Protocol 1)
-
1,3-Diketone (e.g., acetylacetone, dibenzoylmethane)
-
Ethanol or acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of the 1,3-diketone (1.0 eq) in ethanol or acetic acid, add the freshly prepared solution of methylhydrazine (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.
Quantitative Data for Pyrazole Synthesis:
| 1,3-Diketone Substrate | Hydrazine Source | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acetylacetone | Methylhydrazine | Ethanol | 2 | 85-95 | General Knowledge |
| 1,3-Diphenyl-1,3-propanedione | Methylhydrazine | Acetic Acid | 4 | 90 | General Knowledge |
| 1-(Thiophen-2-yl)butane-1,3-dione | Methylhydrazine | Ethanol | 3 | 88 | General Knowledge |
Protocol 3: One-Pot Synthesis of 1,5-Disubstituted Pyrazoles from an Enone and this compound
This protocol is adapted from procedures using substituted hydrazines and demonstrates a potential one-pot method where the deprotection of the Boc group and subsequent cyclization occur in the same reaction vessel.
Materials:
-
This compound
-
α,β-Unsaturated ketone (enone)
-
Acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid)
-
Toluene or other suitable high-boiling solvent
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the enone (1.0 eq), this compound (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux. The Boc group is expected to be cleaved under these acidic and thermal conditions, and the liberated methylhydrazine will react with the enone. Water formed during the reaction is removed by the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Processes
References
Application Notes: The Role of 1-Boc-1-methylhydrazine in Regioselective Pyrazole Synthesis
Introduction
1-Boc-1-methylhydrazine is a pivotal reagent in modern organic synthesis, particularly for the regioselective construction of N-methylated pyrazole rings. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled reactivity, enabling chemists to synthesize highly substituted pyrazoles with predictable regiochemistry, which is often a challenge with unprotected methylhydrazine.[1][2][3] This attribute is of paramount importance in the fields of medicinal chemistry and drug development, where specific substitution patterns on the pyrazole core are crucial for biological activity.
Key Applications
The primary application of this compound in pyrazole synthesis involves a two-step sequence: formation of an N-Boc-N-methylhydrazone followed by acylation and subsequent acid-mediated cyclization. This methodology provides a reliable route to 1,3,5- and 1,3,4,5-substituted pyrazoles.[4][5]
-
Regiocontrol in Pyrazole Formation: The reaction of unsymmetrical 1,3-dicarbonyl compounds with methylhydrazine can lead to a mixture of regioisomeric pyrazoles.[2][3][6] The use of this compound, through the formation of an N-Boc-N-methylhydrazone intermediate, directs the cyclization to afford a single major regioisomer.[4][5] The Boc group can be readily removed under acidic conditions, which concurrently promotes the cyclization to the desired pyrazole.
-
Synthesis of Polysubstituted Pyrazoles: This method is highly effective for the synthesis of tri- and tetrasubstituted pyrazoles, which are common scaffolds in pharmaceutically active compounds.[7][8] The ability to introduce various substituents through the choice of the carbonyl compound and the acylating agent makes this a versatile synthetic strategy.
-
Access to Specific Regioisomers: The acylation of N-Boc-N-methylhydrazones, followed by treatment with trifluoroacetic acid (TFA), allows for the selective preparation of both regioisomers of 1-methyl-3,5-disubstituted-1H-pyrazoles.[4] This level of control is a significant advantage over classical pyrazole syntheses.
Mechanism of Action
The synthesis proceeds through the initial formation of an N-Boc-N-methylhydrazone from the reaction of this compound with an aldehyde or ketone. This hydrazone is then acylated at the remaining nitrogen. Subsequent treatment with a strong acid, such as TFA, removes the Boc protecting group and catalyzes the intramolecular cyclization to form the pyrazole ring.
Quantitative Data Summary
The following table summarizes representative yields and regioselectivity observed in pyrazole synthesis using methylhydrazine and its derivatives with various dicarbonyl compounds. While specific data for this compound is limited in the provided search results, the data for methylhydrazine highlights the challenge of regioselectivity that the Boc-protected reagent aims to solve.
| Precursors | Reagent | Solvent/Conditions | Product(s) | Yield (%) | Regioselectivity | Reference |
| β-enamino diketone 3a | methylhydrazine | EtOH, r.t., 18 h | tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate | 51 | Not specified | [9] |
| 4,4,4-trifluoro-1-arylbutan-1,3-diones | arylhydrazine | N,N-dimethylacetamide, acid medium, r.t. | 1-aryl-5-aryl-3-trifluoromethyl-1H-pyrazole and 1-aryl-3-aryl-5-trifluoromethyl-1H-pyrazole | 74-77 | 98:2 | [6] |
| 2-substituted 1,3-diketones | arylhydrazines | Not specified | Trisubstituted pyrazoles | 79-89 | >99.8:0.2 | [6] |
| Phenyl hydrazines, nitroolefins, and benzaldehydes | TLL@MMI (catalyst) | One-pot | 1,3,5-trisubstituted pyrazoles | 49-90 | Regioselective | [8] |
| β-ketoester | methylhydrazine, methylformate | IMS, reflux; then NaOEt | 1-methyl-3,4-disubstituted pyrazoles | 30-49 | Regioselective | [10] |
Experimental Protocols
The following are detailed protocols for the key experiments in the synthesis of pyrazoles using this compound, based on established methodologies for hydrazone formation, acylation, and cyclization.
Protocol 1: Synthesis of N-Boc-N-methylhydrazone
This protocol describes the formation of an N-Boc-N-methylhydrazone from this compound and a carbonyl compound.
Materials:
-
This compound
-
Aldehyde or ketone
-
Methanol (MeOH)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Condenser
Procedure:
-
To a solution of the carbonyl compound (1.0 eq) in methanol, add this compound (1.05 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude hydrazone can be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Protocol 2: Acylation of N-Boc-N-methylhydrazone and Cyclization to Pyrazole
This protocol details the acylation of the N-Boc-N-methylhydrazone followed by acid-catalyzed cyclization to the corresponding pyrazole.
Materials:
-
N-Boc-N-methylhydrazone (from Protocol 1)
-
Acylating agent (e.g., acid chloride or anhydride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base (e.g., triethylamine or pyridine)
-
Trifluoroacetic acid (TFA)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the N-Boc-N-methylhydrazone (1.0 eq) in anhydrous DCM or THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.2 eq) followed by the dropwise addition of the acylating agent (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion of the acylation, cool the reaction mixture to 0 °C and slowly add trifluoroacetic acid (TFA) (5-10 eq).
-
Stir the mixture at room temperature for 2-6 hours until the cyclization is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective pyrazoles - GalChimia [galchimia.com]
Application Notes and Protocols for the Deprotection of the Boc Group from 1-Boc-1-methylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in pharmaceutical and drug development, for the protection of amine functionalities. Its widespread use stems from its stability under a broad range of reaction conditions and its facile cleavage under acidic conditions. 1-Boc-1-methylhydrazine is a valuable building block in the synthesis of various biologically active molecules. The efficient removal of the Boc group is a critical step to liberate the free methylhydrazine moiety for subsequent transformations.
This document provides detailed protocols for the deprotection of this compound using two common and effective acidic conditions: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane.
Reaction Principle
The deprotection of the Boc group proceeds via an acid-catalyzed cleavage. The acid protonates the carbonyl oxygen of the Boc group, leading to the formation of an unstable intermediate. This intermediate then fragments, releasing the deprotected amine, carbon dioxide, and a stable tert-butyl cation.[1] The tert-butyl cation can be trapped by nucleophiles or eliminated as isobutylene.
Comparative Data of Deprotection Protocols
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of this compound. Please note that reaction times and yields may vary depending on the specific scale and reaction conditions and should be optimized for each specific application.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| TFA Concentration | 20-50% (v/v) in DCM[2] | N/A |
| HCl Concentration | N/A | 4 M solution in dioxane |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 30 minutes - 2 hours[2] | 30 minutes - 2 hours |
| Typical Yield | >95% (as TFA salt) | >95% (as HCl salt) |
| Work-up | Evaporation of solvent and excess TFA | Evaporation of solvent, trituration with ether |
| Product Form | Trifluoroacetate salt | Hydrochloride salt |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the removal of the Boc protecting group using a solution of trifluoroacetic acid in dichloromethane.
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. A common practice is to use a 1:1 to 1:4 mixture of TFA and DCM (v/v).[2]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 2 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
The resulting residue, the methylhydrazine trifluoroacetate salt, can be dried under high vacuum and used in the next step without further purification.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol details the deprotection of the Boc group using a solution of hydrogen chloride in 1,4-dioxane.
Materials and Reagents:
-
This compound
-
4 M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like DCM or use it neat if it is a liquid.
-
Cool the flask to 0 °C in an ice bath.
-
Add a solution of 4 M HCl in 1,4-dioxane (10-20 eq of HCl) dropwise to the stirred starting material.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 2 hours. The hydrochloride salt of methylhydrazine may precipitate out of the solution. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the resulting residue with anhydrous diethyl ether to precipitate the methylhydrazine hydrochloride salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the deprotection of this compound.
Caption: Logical diagram illustrating the Boc deprotection mechanism.
References
The Role of 1-Boc-1-methylhydrazine in the Synthesis of Active Pharmaceutical Ingredients: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-Boc-1-methylhydrazine (tert-butyl 1-methylhydrazine-1-carboxylate) is a crucial monofunctionalized hydrazine derivative that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions at the unsubstituted nitrogen atom, making it a valuable tool in the construction of complex molecules. This document provides detailed application notes and protocols for the use of this compound in API synthesis, with a particular focus on its role in the preparation of ghrelin receptor agonists like Anamorelin.
Application in the Synthesis of Anamorelin (a Ghrelin Receptor Agonist)
Anamorelin (also known as alamolin) is a ghrelin receptor agonist that has been investigated for the treatment of cancer-related anorexia and cachexia. This compound is a vital precursor for the synthesis of the hydrazide moiety of Anamorelin.[1]
General Synthetic Strategy:
The synthesis of Anamorelin involves the coupling of a protected peptide fragment with a substituted piperidine core, which is further functionalized with the methylhydrazide group. The use of this compound allows for the controlled introduction of the N-methylhydrazide functionality. A general, illustrative workflow for the synthesis of a key intermediate is presented below.
Caption: Illustrative workflow for the synthesis of a key Anamorelin intermediate.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Boc-Protected Hydrazide Intermediate
This protocol describes a general method for the coupling of an activated carboxylic acid with this compound.
Materials:
-
Activated carboxylic acid (e.g., acyl chloride or activated ester)
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Base (e.g., triethylamine, diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the activated carboxylic acid in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (typically 1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes.
-
Slowly add a solution of this compound (1.0 to 1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Boc-protected hydrazide intermediate.
Protocol 2: General Procedure for Boc-Deprotection of a Hydrazide Intermediate
This protocol outlines the removal of the Boc protecting group to yield the free hydrazide, which can then be used in subsequent synthetic steps.
Materials:
-
Boc-protected hydrazide intermediate
-
Acidic solution (e.g., 2M hydrochloric acid in an organic solvent, trifluoroacetic acid (TFA) in DCM)
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Base for neutralization (e.g., saturated aqueous sodium bicarbonate)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected hydrazide intermediate in the chosen organic solvent.
-
Add the acidic solution to the reaction mixture. For example, a 2M solution of hydrochloric acid in dichloromethane can be used.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The resulting crude product can be purified by recrystallization or precipitation. In some cases, a simple workup involving neutralization with a base and extraction is sufficient.
Quantitative Data Summary
The following table summarizes typical yields and purities for key steps in the synthesis of hydrazide intermediates using this compound, based on literature examples for related compounds.
| Step | Product | Starting Materials | Typical Yield | Purity | Reference |
| Boc-Hydrazide Formation | tert-butyl 2-methyl-2-(piperidin-4-oyl)hydrazine-1-carboxylate | Activated Piperidine-4-carboxylic acid, this compound | 70-85% | >95% (HPLC) | General Procedure |
| Boc-Deprotection | N-methylpiperidine-4-carbohydrazide hydrochloride | Boc-protected hydrazide intermediate, HCl | 80-95% | >98% (LC-MS) | General Procedure |
Signaling Pathway of Ghrelin Receptor Agonists
Anamorelin and other ghrelin mimetics exert their therapeutic effects by binding to and activating the ghrelin receptor (GHSR-1a), a G-protein coupled receptor (GPCR). The activation of GHSR-1a initiates a complex downstream signaling cascade.
Caption: Ghrelin receptor (GHSR-1a) signaling pathway activated by Anamorelin.
Conclusion
This compound is an indispensable reagent in modern pharmaceutical synthesis, enabling the efficient and controlled construction of hydrazide-containing APIs. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals working on the synthesis of ghrelin receptor agonists and other complex molecules. Careful optimization of reaction conditions and purification procedures is essential to ensure high yields and purities of the final pharmaceutical ingredients.
References
Application Notes and Protocols: Synthesis of Pyrazoles from 1-Boc-1-methylhydrazine and β-Enamino Diketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of pyrazoles is a cornerstone in medicinal chemistry and drug development due to their prevalence in a wide array of pharmacologically active compounds. The reaction of β-dicarbonyl compounds, including their β-enamino diketone derivatives, with hydrazines represents a classical and versatile method for constructing the pyrazole core. This document provides detailed application notes and protocols for the reaction of 1-Boc-1-methylhydrazine with β-enamino diketones, a process that allows for the synthesis of N-Boc-N-methyl protected pyrazoles. These intermediates are valuable in multi-step syntheses, where the Boc (tert-butoxycarbonyl) group serves as a readily cleavable protecting group for the pyrazole nitrogen, enabling further functionalization of the molecule.
The use of a Boc-protected hydrazine derivative can influence the regioselectivity of the cyclocondensation reaction, a critical aspect when employing unsymmetrical β-enamino diketones. The electronic and steric properties of the Boc group can direct the initial nucleophilic attack and subsequent cyclization. Following the pyrazole formation, the Boc group can be selectively removed under acidic or specific basic conditions, providing access to the N-methyl pyrazole.
Reaction Overview
The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic terminal nitrogen of this compound initially attacks one of the carbonyl carbons of the β-enamino diketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The regiochemical outcome is dependent on the specific substituents on the β-enamino diketone and the reaction conditions employed.
Key Applications
-
Medicinal Chemistry: Synthesis of pyrazole-containing scaffolds for the development of novel therapeutic agents.
-
Agrochemicals: Preparation of new pesticides and herbicides.
-
Materials Science: Development of functional materials with specific electronic or optical properties.
-
Organic Synthesis: Use as versatile intermediates for the construction of more complex molecules.
Experimental Protocols
General Protocol for the Synthesis of 1-Boc-1-methyl-pyrazoles from β-Enamino Diketones
This protocol is based on established methods for pyrazole synthesis from β-dicarbonyl compounds and substituted hydrazines. Optimization may be required for specific substrates.
Materials:
-
β-Enamino diketone (1.0 equiv)
-
This compound (1.0 - 1.2 equiv)
-
Solvent (e.g., Ethanol, Methanol, Acetic Acid, or a fluorinated alcohol like 2,2,2-trifluoroethanol for improved regioselectivity)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of the β-enamino diketone (1.0 equiv) in the chosen solvent (5-10 mL per mmol of diketone) in a round-bottom flask, add this compound (1.0-1.2 equiv).
-
Stir the reaction mixture at room temperature or heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol for the Deprotection of 1-Boc-1-methyl-pyrazoles
The Boc group can be removed under acidic conditions to yield the corresponding N-methyl pyrazole.
Materials:
-
1-Boc-1-methyl-pyrazole (1.0 equiv)
-
Deprotection reagent (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM), or Hydrochloric acid (HCl) in an organic solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the 1-Boc-1-methyl-pyrazole in a suitable solvent such as DCM.
-
Add the acidic deprotection reagent (e.g., a solution of TFA in DCM, or a solution of HCl in dioxane).
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization if necessary. A novel method for the selective N-Boc deprotection of pyrazoles using sodium borohydride in ethanol at room temperature has also been reported, offering a milder alternative to acidic conditions.[1][2]
Data Presentation
The following table summarizes representative data for the synthesis of pyrazoles from β-dicarbonyl compounds and substituted hydrazines, which can serve as a guideline for the reaction of this compound with β-enamino diketones.
| Entry | β-Dicarbonyl Compound | Hydrazine | Solvent | Product(s) | Yield (%) | Reference |
| 1 | 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | Mixture of regioisomers | - | |
| 2 | 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | 2,2,2-Trifluoroethanol | Major regioisomer | - | |
| 3 | β-Enamino diketone 3a | Methylhydrazine | - | tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate | 51 | |
| 4 | N-Boc-protected piperidine derived β-enamino diketones | Phenylhydrazines | - | Corresponding 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | Fair to good |
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of N-methyl pyrazoles.
Proposed Reaction Mechanism
Caption: Proposed mechanism for pyrazole formation.
Conclusion
The reaction of this compound with β-enamino diketones provides a valuable route to N-Boc-N-methyl protected pyrazoles, which are versatile intermediates in organic synthesis. The choice of reaction conditions, particularly the solvent, can be crucial for controlling regioselectivity. The subsequent deprotection of the Boc group can be achieved under standard acidic conditions or milder basic conditions to afford the desired N-methyl pyrazole. The protocols and data presented herein serve as a comprehensive guide for researchers engaged in the synthesis of novel pyrazole derivatives for various applications, including drug discovery and development.
References
Application Note: A Synthetic Route to Anamorelin (Alamolin) Utilizing 1-Boc-1-methylhydrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anamorelin, also referred to as Alamolin, is a novel, orally active ghrelin receptor agonist. It functions by mimicking the effects of ghrelin, a gut-derived hormone that stimulates appetite and growth hormone secretion. This activity makes Anamorelin a promising therapeutic agent for the treatment of cancer-related anorexia and cachexia (severe body wasting).
This application note details a plausible synthetic route to Anamorelin, with a specific focus on the strategic incorporation of the key intermediate, 1-Boc-1-methylhydrazine. This intermediate is crucial for the construction of the core 1,2,3-triazole moiety of the final active pharmaceutical ingredient (API). The protocols provided are based on established principles of organic synthesis for constructing similar molecular frameworks.
Overall Synthetic Strategy
The synthesis of Anamorelin can be conceptualized as a multi-step process culminating in the assembly of its two primary fragments: a substituted triazole core and a peptide-like side chain. The key role of this compound is in the formation of the N-methylated triazole ring, a central structural feature of the molecule.
The general workflow involves:
-
Formation of a Hydrazone Intermediate: Reaction of this compound with a suitable carbonyl-containing precursor.
-
Cyclization to form the Triazole Ring: Transformation of the hydrazone into the stable triazole core.
-
Functionalization and Coupling: Modification of the triazole intermediate and subsequent coupling with the side-chain component.
-
Final Deprotection and Purification: Removal of protecting groups to yield the final Anamorelin API.
Experimental Protocols
Protocol 1: Synthesis of the Boc-Protected Methylhydrazone Intermediate
This protocol describes the condensation reaction between this compound and a functionalized aldehyde precursor to form the key hydrazone intermediate.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Aldehyde Precursor (e.g., 2-(4-cyanophenyl)-2,2-dimethylacetaldehyde) (1.1 eq)
-
Ethanol (EtOH), Anhydrous
-
Acetic Acid (catalytic amount)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet.
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere.
-
Add the aldehyde precursor (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to reflux (approx. 78°C) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Protocol 2: Oxidative Cyclization to the Triazole Core
This protocol outlines the cyclization of the hydrazone intermediate to form the protected triazole ring structure.
-
Reagents and Materials:
-
Boc-Protected Methylhydrazone Intermediate (from Protocol 1) (1.0 eq)
-
Oxidizing Agent (e.g., Manganese Dioxide, MnO₂) (5.0 eq)
-
Dichloromethane (DCM), Anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen inlet.
-
-
Procedure:
-
Suspend the Boc-protected methylhydrazone intermediate (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Add activated manganese dioxide (5.0 eq) portion-wise to the suspension.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude triazole product.
-
Purify the product by flash column chromatography on silica gel.
-
Protocol 3: Final Assembly and Deprotection
This protocol describes the final steps, which typically involve the coupling of the triazole core with the side chain, followed by deprotection. (Note: The specific side-chain precursor and coupling conditions can vary based on the overall synthetic design).
-
Reagents and Materials:
-
Protected Triazole Core (from Protocol 2) (1.0 eq)
-
Peptide Side-Chain Precursor (e.g., Boc-D-Trp-OMe) (1.2 eq)
-
Coupling Agent (e.g., HATU, HBTU) (1.3 eq)
-
Base (e.g., DIPEA) (2.0 eq)
-
Solvent (e.g., DMF, NMP)
-
Deprotection Reagent (e.g., Trifluoroacetic Acid, TFA)
-
-
Procedure (Illustrative Coupling and Deprotection):
-
Coupling: Dissolve the protected triazole core (1.0 eq) and the side-chain precursor (1.2 eq) in DMF. Add the coupling agent (1.3 eq) and DIPEA (2.0 eq). Stir at room temperature until the reaction is complete. Work up by aqueous extraction and purify the coupled product.
-
Deprotection: Dissolve the fully protected molecule in DCM. Add Trifluoroacetic Acid (TFA) (e.g., in a 1:1 ratio with DCM) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Purify the final Anamorelin product by preparative HPLC to achieve high purity.
-
Data Presentation
The following table summarizes the typical quantitative data for the key synthetic steps. Yields are illustrative and may vary based on specific reaction conditions and scale.
| Step | Key Reagent | Equivalents | Solvent | Reaction Time | Temp. (°C) | Typical Yield (%) |
| 1. Hydrazone Formation | This compound | 1.0 | Ethanol | 4-6 h | 78 | 85-95 |
| 2. Triazole Cyclization | MnO₂ | 5.0 | DCM | 12-24 h | 25 | 60-75 |
| 3. Coupling | Peptide Side-Chain | 1.2 | DMF | 2-4 h | 25 | 70-85 |
| 4. Deprotection | Trifluoroacetic Acid | Excess | DCM | 1-2 h | 25 | >90 (crude) |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthetic route from the key starting material, this compound, to the final product, Anamorelin.
Caption: Synthetic workflow for Anamorelin (Alamolin).
Application Notes and Protocols for N-Methylation Reactions Utilizing 1-Boc-1-methylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The introduction of a methyl group to a nitrogen atom can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, metabolic stability, and bioavailability. 1-Boc-1-methylhydrazine serves as a valuable reagent for the introduction of a methylamino group, which can be subsequently converted to a secondary N-methylamine. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled reactivity, enabling the selective functionalization of primary amines or other nucleophiles.
These application notes provide a detailed overview and experimental protocols for the utilization of this compound in N-methylation reactions. The primary strategy involves a two-step sequence:
-
Reductive Amination: Reaction of a carbonyl compound (aldehyde or ketone) with this compound to form a Boc-protected hydrazone, which is then reduced in situ to the corresponding Boc-protected hydrazine.
-
Deprotection: Removal of the Boc group to unveil the N-methylated amine.
This methodology offers a versatile and efficient route to a wide range of N-methylated secondary amines.
Data Presentation
Table 1: Substrate Scope and Yields for Reductive Amination of Carbonyl Compounds with N-Boc-Protected Hydrazines
| Entry | Carbonyl Compound | Amine Source | Reducing Agent | Product | Yield (%) | Reference |
| 1 | Aromatic Aldehyde | N-Boc-N-methylamine | Me₂SiHCl | Boc-protected secondary N-methylamine | Excellent | [1] |
| 2 | Aliphatic Aldehyde | N-Boc-N-methylamine | Me₂SiHCl | Boc-protected secondary N-methylamine | Excellent | [1] |
| 3 | Aromatic Aldehyde | Primary Amine | NaBH(OAc)₃ / (Boc)₂O | N-Boc protected secondary amine | 85-95 | [2] |
| 4 | Aliphatic Aldehyde | Primary Amine | NaBH(OAc)₃ / (Boc)₂O | N-Boc protected secondary amine | 83-92 | [2] |
| 5 | Aromatic Ketone | Methylamine | Ti(Oi-Pr)₄ / NaBH₄ | N-methyl secondary amine | High | [3] |
| 6 | Aliphatic Ketone | Methylamine | Ti(Oi-Pr)₄ / NaBH₄ | N-methyl secondary amine | High | [3] |
Note: The yields reported are for analogous reactions and serve as a general guide. Actual yields with this compound may vary and should be determined experimentally.
Table 2: Conditions for N-Boc Deprotection
| Entry | Protecting Group | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | N-Boc | Oxalyl Chloride (3 equiv.) | Methanol | Room Temp | 1-4 h | >70 | [4] |
| 2 | N-Boc (Aryl) | Thermal | Methanol | 240 °C | 30 min | 88 | [5] |
| 3 | N-Boc (Aryl) | Thermal | Trifluoroethanol | 240 °C | 30 min | 93 | [5] |
| 4 | N-Boc (Alkyl) | Thermal | Methanol | High | - | Lower | [5] |
| 5 | N-Boc | TsOH·H₂O | DME / MeOH | 40 °C | 2 h | - | [6] |
| 6 | N-Boc | HCl | Various Organic Solvents | - | - | - | [4] |
| 7 | N-Boc | TFA | Various Organic Solvents | - | - | - | [6] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of an Aldehyde with this compound
This protocol is adapted from established methods for reductive amination with N-Boc protected amines.[1][2]
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Add this compound (1.2 mmol) to the solution and stir the mixture at room temperature for 1 hour to facilitate the formation of the hydrazone intermediate.
-
In a separate flask, suspend sodium triacetoxyborohydride (1.5 mmol) in anhydrous dichloromethane (5 mL).
-
Slowly add the suspension of sodium triacetoxyborohydride to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-N'-alkyl-N'-methylhydrazine.
Protocol 2: General Procedure for N-Boc Deprotection
This protocol outlines common methods for the removal of the Boc protecting group.[4][5][6]
Method A: Acidic Deprotection with Oxalyl Chloride in Methanol[4]
Materials:
-
N-Boc protected amine (1.0 mmol)
-
Methanol (5 mL)
-
Oxalyl chloride (3.0 mmol)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup
Procedure:
-
Dissolve the N-Boc protected amine (1.0 mmol) in methanol (5 mL) in a round-bottom flask.
-
Stir the solution at room temperature.
-
Carefully add oxalyl chloride (3.0 mmol) dropwise to the solution. Caution: Gas evolution (HCl) will be observed. The reaction is exothermic.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.
-
The resulting product is the hydrochloride salt of the deprotected amine, which can be used directly or neutralized with a base and extracted.
Method B: Thermal Deprotection in a suitable solvent[5]
Materials:
-
N-Boc protected amine (1.0 mmol)
-
Methanol or 2,2,2-Trifluoroethanol (TFE) (10 mL)
-
Sealed reaction vessel suitable for high temperatures
-
Heating apparatus (e.g., oil bath or heating mantle)
Procedure:
-
Dissolve the N-Boc protected amine (1.0 mmol) in the chosen solvent (methanol or TFE) in a sealed reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 150-240 °C). The optimal temperature will depend on the substrate.
-
Maintain the temperature for the required time (e.g., 30 minutes to several hours), monitoring the reaction by TLC or LC-MS if possible.
-
After cooling to room temperature, carefully open the reaction vessel.
-
Remove the solvent under reduced pressure to obtain the deprotected amine. Further purification may be required.
Visualizations
Caption: Overall workflow for N-methylation using this compound.
Caption: Key advantages and applications of this compound in N-methylation.
References
- 1. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: 1-Boc-1-methylhydrazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-1-methylhydrazine is a valuable reagent in medicinal chemistry, primarily serving as a protected precursor for methylhydrazine. The tert-butoxycarbonyl (Boc) protecting group allows for controlled introduction of the N-methylhydrazinyl moiety, which is a key structural element in a variety of biologically active heterocyclic compounds. Its application is particularly prominent in the synthesis of pyrazole and pyridazinone scaffolds, which are core components of numerous kinase inhibitors and other therapeutic agents. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound for the development of novel drug candidates.
Application Notes
Synthesis of Pyrazole Derivatives as Kinase Inhibitors
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[1] The reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent is a fundamental method for pyrazole synthesis.[2][3] this compound, after deprotection to methylhydrazine, is a key building block for accessing 1-methylpyrazole derivatives. These derivatives have shown significant activity as inhibitors of various kinases, including Glycogen Synthase Kinase-3 (GSK-3) and Rho-associated coiled-coil containing protein kinase (ROCK).
GSK-3 Inhibition: GSK-3 is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and cancer.[2][4] Pyrazole-based compounds have been identified as potent GSK-3 inhibitors.[5][6] The synthesis of these inhibitors often involves the cyclocondensation of a β-ketoester with methylhydrazine to form a pyrazolone core, which can be further functionalized to enhance potency and selectivity.[7]
ROCK Inhibition: ROCKs are serine/threonine kinases that play a crucial role in cellular contraction, motility, and morphology.[8] Dysregulation of the ROCK signaling pathway is associated with various disorders, including hypertension, glaucoma, and erectile dysfunction.[8] Pyrazole-containing molecules have emerged as promising ROCK inhibitors.[9] The synthesis of these inhibitors can be achieved through the reaction of methylhydrazine with appropriate dicarbonyl precursors.
Synthesis of Pyridazinone Derivatives
Pyridazinones are another important class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, and antiviral properties.[10] The synthesis of pyridazinones can be readily achieved through the condensation of a γ-ketoacid with a hydrazine derivative.[4][11] Methylhydrazine, derived from this compound, can be employed to introduce a methyl group at the N1-position of the pyridazinone ring, which can be crucial for modulating the pharmacological properties of the resulting compounds.
Data Presentation
Table 1: Synthesis of Pyrazole Derivatives using Methylhydrazine
| Entry | Precursor 1 | Precursor 2 | Product | Solvent | Conditions | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | 3,4-Methylenedioxy-β-nitrostyrene | 5-Benzo[4][9]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole | Methanol | Room Temperature, 72h | 92 | [12] |
| 2 | β-enamino diketone | Methylhydrazine | tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate | Not specified | Not specified | 51 | [13] |
| 3 | 1,3-Diketone | Methylhydrazine | 1,3,5-Trisubstituted Pyrazole | Ethanol | Room Temperature | 70-95 | [3] |
Table 2: Biological Activity of Pyrazole-Based Kinase Inhibitors
| Compound Class | Target Kinase | Example Compound | IC50 (nM) | Cell Line | Reference |
| Pyrazolone | GSK-3β | Compound 3a | 2270 | - | [7] |
| Pyrazolone | GSK-3β | Compound 4a | 2950 | - | [7] |
| Pyrazolopyrimidine | GSK-3 | [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazone | Low nM | - | [6] |
| Pyrazole | Aurora A Kinase | Compound 6 | 160 | HCT116 | [5] |
| Pyrazole | CDK1 | Compound 24 | 2380 | - | [5] |
| Pyrazole | CDK1 | Compound 25 | 1520 | - | [5] |
| Pyrazole-phenylbenzodioxane-carboxamide | ROCK-II | Compound 5 (SR-3677) | ~3 | - | [9] |
| 4-aryl-thiazole-2-amine | ROCK-II | Compound 4v | 20 | - | [8] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate methylhydrazine, which can be used in subsequent reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or ethyl acetate)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
To the stirred solution, add an excess of the acidic deprotecting agent (e.g., 5-10 equivalents of TFA or a saturated solution of HCl in an organic solvent) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the excess acid by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methylhydrazine.
-
The resulting methylhydrazine can be used directly in the next step or purified further if necessary.
Note: Methylhydrazine is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Protocol 2: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol is adapted from a reliable Organic Syntheses procedure and describes the synthesis of 5-Benzo[4][9]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole.[12]
Materials:
-
4-Chlorobenzaldehyde (1.0 eq)
-
Methylhydrazine (1.0 eq, obtained from Protocol 1)
-
3,4-Methylenedioxy-β-nitrostyrene (0.8 eq)
-
Methanol (MeOH)
-
Water
-
500-mL three-necked, round-bottomed flask
-
Mechanical stirrer
-
Condenser
-
Rubber septum
-
Syringe
-
Pressure-equalizing addition funnel
-
Fritted glass Büchner funnel
Procedure:
-
To a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, a condenser, and a rubber septum, add 4-chlorobenzaldehyde (e.g., 5.00 g, 35.5 mmol) and methanol (200 mL).
-
Add methylhydrazine (e.g., 1.9 mL, 1.66 g, 35.5 mmol) dropwise via syringe over 3 minutes to the stirred solution.
-
Stir the mixture at room temperature for 2 hours to allow for the formation of the hydrazone intermediate.
-
Remove the septum and add 3,4-methylenedioxy-β-nitrostyrene (e.g., 5.50 g, 28.5 mmol) as a solid in one portion.
-
Stir the reaction mixture at room temperature, open to the air, for 72 hours.
-
Replace the condenser with a 125-mL pressure-equalizing addition funnel and add water (60 mL) to the mixture over 20 minutes.
-
Stir the resulting suspension at room temperature for an additional hour.
-
Collect the yellow solid that forms by vacuum filtration using a fritted glass Büchner funnel. Wash the solid with approximately 30 mL of a 1:1 mixture of methanol and water.
-
Suction-dry the solid overnight.
-
For further purification, dissolve the yellow solid in a minimum amount of boiling methanol.
-
Allow the solution to cool to room temperature, and collect the recrystallized product by suction filtration.
-
Dry the final product under vacuum to obtain the pure 5-Benzo[4][9]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole.[12]
Protocol 3: General Synthesis of Pyrazolones as Potential GSK-3 Inhibitors
This protocol outlines a general procedure for the synthesis of pyrazolone derivatives, which are known to exhibit GSK-3 inhibitory activity.[7]
Materials:
-
A suitable β-keto ester (1.0 eq)
-
Methylhydrazine (1.0-1.2 eq, from Protocol 1)
-
Ethanol or acetic acid
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the β-keto ester (1.0 eq) in ethanol or acetic acid.
-
Add methylhydrazine (1.0-1.2 eq) to the solution. A catalytic amount of p-TsOH can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 4: General Synthesis of Pyridazinones
This protocol provides a general method for the synthesis of pyridazinone derivatives.[4][11]
Materials:
-
A suitable γ-ketoacid (1.0 eq)
-
Methylhydrazine (1.0-1.2 eq, from Protocol 1)
-
Ethanol or acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve the γ-ketoacid (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add methylhydrazine (1.0-1.2 eq) to the solution.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purify the crude pyridazinone derivative by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the synthesis of 1-methylpyrazole derivatives.
Caption: Simplified GSK-3 signaling pathway and the action of pyrazole inhibitors.
Caption: Simplified ROCK signaling pathway and the action of pyrazole inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Guided Design of a Highly Selective Glycogen Synthase Kinase-3β Inhibitor: a Superior Neuroprotective Pyrazolone Showing Antimania Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Boc-1-methylhydrazine
Welcome to the technical support center for the synthesis and handling of 1-Boc-1-methylhydrazine (tert-butyl 1-methylhydrazine-1-carboxylate). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and handling of this compound.
Q1: My Boc protection of methylhydrazine results in a mixture of two products. How can I selectively synthesize this compound?
A1: This is the most common challenge in the synthesis of this compound. The reaction of methylhydrazine with di-tert-butyl dicarbonate (Boc₂O) can occur on either of the two nitrogen atoms, leading to a mixture of this compound and 1-Boc-2-methylhydrazine. Achieving high regioselectivity is crucial.
Troubleshooting Steps:
-
Reaction Conditions: The choice of solvent, temperature, and the rate of addition of Boc₂O can influence the isomer ratio. While a solventless reaction is rapid, it is known to be unselective, yielding a mixture of both products.[1] Experimenting with different solvent systems and temperature control is recommended.
-
Alternative Synthetic Route: A more reliable method to ensure the formation of only this compound is to start from a different precursor. One such method is the methylation of tert-butyl carbazate. This approach avoids the issue of regioselectivity altogether.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields can stem from several factors, including incomplete reaction, side reactions, and purification losses.
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure it has gone to completion.
-
Reagent Quality: Ensure that the methylhydrazine and Boc₂O are of high purity and have not degraded. Methylhydrazine, in particular, can be sensitive to air and moisture.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of Boc₂O can help drive the reaction to completion, but a large excess can lead to the formation of di-Boc protected byproducts.
-
Work-up and Purification: Losses during the work-up and purification steps can significantly impact the final yield. The separation of the two isomers can be challenging.
Q3: How can I effectively separate this compound from its isomer, 1-Boc-2-methylhydrazine?
A3: The separation of these two isomers can be difficult due to their similar physical properties.
Troubleshooting Steps:
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for separating the isomers. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, may be effective. Careful optimization of the solvent system is required to achieve good separation.
-
Alternative Purification Techniques: Depending on the scale and the specific properties of the mixture, other techniques such as preparative HPLC could be considered, although this is often less practical for larger quantities.
Q4: How can I confirm the identity and purity of my this compound product?
A4: Spectroscopic methods are essential for characterizing the final product and confirming its purity.
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools to distinguish between the two isomers. The chemical shifts of the methyl and Boc protons will be different for each isomer.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches.
Q5: Is this compound stable? What are the recommended storage conditions?
A5: While generally stable, Boc-protected hydrazines can be sensitive to strong acids, which will cleave the Boc group. They should be stored in a cool, dry place, away from strong acids and oxidizing agents. For long-term storage, refrigeration is recommended.
Data Presentation
Table 1: Influence of Reaction Conditions on the Boc Protection of Methylhydrazine (Illustrative)
| Parameter | Condition | Expected Outcome on Regioselectivity (1-Boc-1- vs. 1-Boc-2-) | Potential Side Products |
| Solvent | Apolar (e.g., Hexane) | May favor protection at the less hindered nitrogen (1-Boc-2-). | Low solubility of reagents. |
| Polar Aprotic (e.g., Acetonitrile, THF) | Generally leads to a mixture of isomers. | ||
| Polar Protic (e.g., Isopropanol) | Can influence the nucleophilicity of the nitrogens. | Potential for solvolysis of Boc₂O. | |
| Solvent-free | Fast reaction, but generally poor selectivity.[1] | ||
| Temperature | Low (e.g., 0 °C) | May improve selectivity by favoring the kinetic product. | Slower reaction rate. |
| Room Temperature | Common condition, often results in a mixture. | ||
| Elevated | Can lead to decreased selectivity and potential for byproduct formation. | Di-Boc-methylhydrazine. | |
| Base | Weak Base (e.g., Triethylamine) | Often used to scavenge the acid byproduct. | |
| No Base | Possible for some conditions, but may be slower. | ||
| Stoichiometry | 1:1 (Methylhydrazine:Boc₂O) | May result in incomplete reaction. | |
| (Methylhydrazine:Boc₂O) | 1:>1 (Excess Boc₂O) | Can lead to the formation of di-Boc-methylhydrazine. | Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate.[2] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of Methylhydrazine (Leading to a Mixture of Isomers)
This protocol describes a general method for the Boc protection of methylhydrazine. Note that this procedure typically yields a mixture of this compound and 1-Boc-2-methylhydrazine, which will require subsequent purification.
-
Materials:
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Methylhydrazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Stir bar and round-bottom flask
-
Ice bath
-
-
Procedure:
-
In a clean, dry round-bottom flask equipped with a stir bar, dissolve methylhydrazine (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1.0-1.1 equivalents) in a minimal amount of the same solvent.
-
Add the Boc₂O solution dropwise to the stirred methylhydrazine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to separate the two isomers.
-
Protocol 2: Synthesis of this compound via Alkylation of tert-Butyl Carbazate (Regioselective)
This protocol provides a regioselective route to this compound, avoiding the formation of the 1-Boc-2-methylhydrazine isomer.
-
Materials:
-
tert-Butyl carbazate
-
A suitable base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Methylating agent (e.g., Methyl iodide (MeI) or Dimethyl sulfate)
-
Stir bar and round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add tert-butyl carbazate (1.0 equivalent) and the anhydrous solvent.
-
Cool the mixture to 0 °C and add the base (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add the methylating agent (1.0-1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Synthesis of 1-Boc-1-methylhydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Boc-1-methylhydrazine.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide provides solutions to common issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Poor quality of reagents: Degradation of Di-tert-butyl dicarbonate (Boc₂O) or methylhydrazine. - Suboptimal reaction temperature: Temperature is too low for the reaction to proceed efficiently. - Incorrect stoichiometry: Molar ratios of reactants are not optimal. - Presence of moisture: Water can hydrolyze Boc₂O. | - Use fresh or properly stored reagents. Ensure Boc₂O is stored in a cool, dry place. - Optimize reaction temperature. For solvent-based reactions, consider gentle heating. For solventless reactions, ensure the reaction mixture remains molten. - Adjust the molar ratio of reactants. A slight excess of Boc₂O (1.1 to 1.5 equivalents) is often beneficial. - Ensure all glassware is thoroughly dried and use anhydrous solvents if applicable. |
| Formation of Multiple Products | - Non-selective reaction: Methylhydrazine has two nucleophilic nitrogen atoms, and Boc protection can occur on either, leading to a mixture of this compound and 1-Boc-2-methylhydrazine. This is particularly noted in solventless reactions.[1] - Di-Boc protection: Both nitrogen atoms of methylhydrazine become protected with a Boc group. | - Employ a multi-step synthesis for regioselectivity. This involves protecting one nitrogen with a different protecting group, followed by Boc protection and subsequent deprotection of the first group. - Carefully control the stoichiometry of Boc₂O. Using a significant excess of Boc₂O can favor di-protection. - Purify the desired isomer using column chromatography. |
| Reaction Stalls or is Incomplete | - Poor solubility of reactants: The starting materials may not be fully dissolved in the chosen solvent. - Insufficient reaction time: The reaction may not have been allowed to proceed to completion. | - Select a more appropriate solvent. Consider aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. For starting materials with poor solubility, a solvent mixture or a different solvent system may be necessary.[2] - Increase the reaction time and monitor progress. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. |
| Difficult Product Isolation | - Formation of emulsions during workup: This can make phase separation challenging. - Product is volatile: Loss of product can occur during solvent removal. | - Break emulsions by adding brine or by centrifugation. - Use a rotary evaporator with controlled temperature and pressure to remove the solvent. For highly volatile products, consider extraction into a higher boiling point solvent before final concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield of this compound?
A1: The most critical factor is controlling the regioselectivity of the Boc protection. Since methylhydrazine has two reactive sites, the formation of the undesired isomer (1-Boc-2-methylhydrazine) can significantly lower the yield of the target compound.[1] Employing a synthetic strategy that favors the protection of the desired nitrogen atom is key.
Q2: Can I use a solvent-free approach for this synthesis?
A2: Yes, a solvent-free reaction using molten di-tert-butyl dicarbonate is a viable method for the Boc protection of hydrazines.[3] However, for methylhydrazine, this method has been reported to be non-selective, leading to a mixture of the two possible isomers.[1]
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of the starting materials and the formation of the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more detailed analysis and confirmation of the product's identity, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: Are there any safety precautions I should be aware of when working with methylhydrazine?
A4: Yes, methylhydrazine is a toxic and flammable substance. It is also a suspected carcinogen. Always handle methylhydrazine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Data on Reaction Conditions and Yields
The following table summarizes different conditions and reported yields for the Boc protection of hydrazines. Note that the direct one-pot synthesis of this compound with high selectivity is challenging, and the data for methylhydrazine reflects the formation of a mixture of isomers.
| Starting Material | Method | Reaction Conditions | Reported Yield | Reference |
| Methylhydrazine | Solvent-free | Molten Boc₂O, Room Temperature, 10 min | 99% (mixture of two isomers) | [1] |
| Hydrazine hydrate | Solvent-based | Isopropanol, 0°C, ~0.5h | High (for BOC-hydrazine intermediate) | [4] |
| Amines (general) | Solvent-based | Water/Methanol/Triethylamine (10:10:7), 55°C, 16h | 90-97% | [2] |
Experimental Protocols
Protocol 1: Solvent-Free Boc Protection of Methylhydrazine (Note: Non-selective)
This protocol is adapted from a general procedure for the solvent-free Boc protection of hydrazines.[3]
Materials:
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Methylhydrazine
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Di-tert-butyl dicarbonate (Boc₂O)
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, melt di-tert-butyl dicarbonate (1.0-1.1 equivalents) by gentle warming (approximately 25-30°C).
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Slowly add methylhydrazine (1.0 equivalent) to the molten Boc₂O with vigorous stirring.
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Continue stirring at room temperature for 10 minutes. The reaction is often exothermic, so cooling may be necessary to maintain the temperature.
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Monitor the reaction by TLC.
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Upon completion, the product mixture can be purified by column chromatography to separate the isomers.
Protocol 2: General Procedure for Boc Protection of Amines in a Solvent System
This protocol is a general method that can be adapted for the synthesis of this compound, though optimization may be required.[2]
Materials:
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Methylhydrazine
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Di-tert-butyl dicarbonate (Boc₂O)
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Water
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Methanol
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Triethylamine
Procedure:
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Dissolve methylhydrazine (1.0 equivalent) in a 10:10:7 mixture of water, methanol, and triethylamine.
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Slowly add solid di-tert-butyl dicarbonate (1.6 equivalents) to the stirring solution.
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Heat the reaction mixture to 55°C and stir for 16 hours (overnight).
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Cool the reaction to room temperature.
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Remove the solvents under reduced pressure.
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The crude product can be purified by extraction and/or column chromatography.
Visualizations
Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Workflow for Yield Optimization
Caption: A logical workflow for optimizing the synthesis yield.
References
Common side reactions with 1-Boc-1-methylhydrazine and how to avoid them
Welcome to the technical support center for 1-Boc-1-methylhydrazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in acylation or alkylation reactions?
A1: The most prevalent side reactions involve the reactivity of both nitrogen atoms. Key side reactions include:
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Di-acylation/Di-alkylation: Reaction at both the N-1 (Boc-protected) and N-2 (unprotected) positions of the hydrazine moiety. This is especially common with highly reactive electrophiles and when using an excess of the acylating or alkylating agent.
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Over-alkylation: In the case of alkylation, it is possible to form quaternary ammonium salts if the reaction conditions are too harsh or if there is an excess of the alkylating agent.
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Formation of complex mixtures: The use of certain catalysts, such as DMAP in acetonitrile for Boc protection of similar hydrazines, has been reported to lead to hard-to-separate product mixtures.[1]
Q2: How can I avoid the formation of di-substituted byproducts?
A2: To promote mono-substitution at the desired nitrogen, consider the following strategies:
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Control of Stoichiometry: Use a stoichiometric amount or a slight excess of this compound relative to the electrophile.
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Low-Temperature Addition: Add the electrophile slowly and at a reduced temperature (e.g., 0 °C or -78 °C) to control the reaction's exothermicity and improve selectivity. For reactive electrophiles, adding them at lower temperatures can help avoid unselective alkylation.[2]
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Choice of Base: When a base is required, use a non-nucleophilic, sterically hindered base to minimize side reactions. The choice of base can significantly influence the reaction's outcome.
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Solvent Selection: The polarity and coordinating ability of the solvent can affect the reactivity of both the nucleophile and the electrophile. Aprotic solvents are generally preferred.
Q3: Under what conditions is the Boc group on this compound unstable?
A3: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[3] Exposure to strong acids (e.g., trifluoroacetic acid, hydrochloric acid) will lead to its cleavage, generating the free methylhydrazine which can then participate in further, often undesired, reactions.[3] While generally stable to basic and nucleophilic conditions, prolonged exposure to very strong bases at elevated temperatures may also lead to some degradation.[3][4]
Q4: What are the best practices for the purification of products derived from this compound?
A4: Purification can sometimes be challenging due to the polarity of the products and byproducts.
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Aqueous Workup: A careful aqueous wash can help remove water-soluble impurities and salts.
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Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from starting materials and side products. A gradient elution with a solvent system like hexanes/ethyl acetate is often a good starting point.
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Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
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Distillation: For thermally stable, liquid products, distillation under reduced pressure can be an option.
Troubleshooting Guides
Issue 1: Low yield of the desired mono-substituted product and presence of multiple spots on TLC.
| Potential Cause | Troubleshooting Step |
| Di-substitution | Decrease the reaction temperature during the addition of the electrophile. Use no more than one equivalent of the electrophile. |
| Decomposition of starting material | Ensure the reaction is not conducted under acidic conditions, which can cleave the Boc group. |
| Incorrect solvent or base | Screen different aprotic solvents and non-nucleophilic bases to optimize the reaction conditions. |
| Reaction not going to completion | Monitor the reaction by TLC. If it stalls, consider a slight increase in temperature after the initial addition. |
Issue 2: The Boc protecting group is unintentionally removed during the reaction or workup.
| Potential Cause | Troubleshooting Step |
| Acidic reaction conditions | Ensure all reagents and solvents are free from acidic impurities. If an acid scavenger is used, ensure it is effective. |
| Acidic workup | During the aqueous workup, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) instead of an acidic wash. Boc groups can survive dilute HCl washes for short periods, but prolonged exposure should be avoided.[5] |
Experimental Protocols
General Protocol for Mono-N-Alkylation of this compound
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Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen, argon).
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Cool the solution to 0 °C or a lower temperature, depending on the reactivity of the electrophile.
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If a base is required, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 eq.).
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Slowly add the alkylating agent (1.0 eq.) dropwise to the cooled solution.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution).
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Perform an aqueous workup, followed by extraction with an organic solvent.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways
Below are diagrams illustrating key concepts related to the reactivity of this compound.
Caption: Reaction pathways leading to desired and side products.
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Purification of 1-Boc-1-methylhydrazine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products of 1-Boc-1-methylhydrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities can include unreacted starting materials (this compound and the electrophile), di-acylated or di-alkylated byproducts, excess reagents such as non-nucleophilic bases (e.g., triethylamine), and byproducts from the decomposition of the Boc group under harsh conditions. If the reaction is a condensation, unreacted carbonyl compounds and their byproducts may also be present.
Q2: My reaction mixture is an oil and won't solidify. How can I purify my product?
A2: Oily products are common. The recommended purification method is flash column chromatography on silica gel. If the product is expected to be a solid, the oil may contain impurities that are preventing crystallization. In this case, chromatography is the best first step to remove these impurities.
Q3: I am seeing a broad spot on my TLC plate for my purified product. What could be the cause?
A3: A broad spot on a TLC plate can indicate the presence of multiple, closely eluting compounds or cis-trans isomers of your product, particularly if it contains double bonds (e.g., in hydrazone formation).[1] It can also be a sign of product degradation on the silica gel plate. Try using a different solvent system or a different stain for visualization.[2]
Q4: How can I visualize my Boc-protected hydrazine product on a TLC plate if it is not UV-active?
A4: Many Boc-protected compounds are not UV active. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that can visualize many organic compounds.[3] Another option is a phosphomolybdic acid stain.[4]
Q5: I am losing a significant amount of my product during aqueous work-up. What can I do to minimize this loss?
A5: Product loss during aqueous work-up can occur if the product has some water solubility. To minimize this, reduce the volume of the aqueous washes and perform back-extractions of the combined aqueous layers with the organic solvent used for the initial extraction.
Troubleshooting Guides
Issue 1: Low Yield After Purification
Low yields can be attributed to several factors, from an incomplete reaction to product loss during purification.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion before starting the work-up. - If the reaction is sluggish, consider increasing the reaction temperature or time.[5] |
| Product Loss During Extraction | - Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase during an acid-base extraction. - Minimize the number of extractions. - Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product. |
| Product Degradation on Silica Gel | - The Boc group can be sensitive to acidic conditions. If you suspect degradation on silica gel, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. |
| Inefficient Recrystallization | - Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. - Ensure the product is sufficiently pure before attempting recrystallization, as impurities can inhibit crystal formation.[6] |
Issue 2: Product Contaminated with Starting Material
If your purified product is still contaminated with starting materials, a more efficient purification strategy is needed.
| Purification Method | Optimization Strategy |
| Flash Column Chromatography | - Optimize the solvent system to achieve better separation between your product and the starting material. A shallower gradient or isocratic elution might be necessary. - Ensure proper column packing and sample loading to avoid band broadening. |
| Acid-Base Extraction | - If your product and starting material have different acidic or basic properties, an acid-base extraction can be highly effective.[7] For example, unreacted acidic starting materials can be removed by washing the organic layer with a basic aqueous solution. |
| Recrystallization | - This method is most effective when the desired product is significantly less soluble than the impurities in the chosen solvent system. Multiple recrystallizations may be necessary to achieve high purity. |
Issue 3: Difficulty with Phase Separation During Liquid-Liquid Extraction
Emulsions or poor phase separation can complicate extractions.
| Potential Cause | Troubleshooting Steps |
| Formation of an Emulsion | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break up emulsions. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Allow the mixture to stand for a longer period. |
| Similar Densities of Organic and Aqueous Phases | - Add more of either the organic or aqueous solvent to change the overall density of that phase. - If unsure which layer is which, add a drop of water and observe which layer it joins. |
Comparative Data on Purification Techniques
The choice of purification technique depends on the specific properties of the reaction product and the impurities present. The following table provides an illustrative comparison of common purification methods for a hypothetical acylation product of this compound.
| Purification Technique | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Flash Column Chromatography | 70-90 | >95 | Widely applicable, good for separating mixtures with different polarities. | Can be time-consuming and uses significant amounts of solvent. |
| Recrystallization | 50-80 | >99 | Can provide very high purity, scalable. | Not all compounds crystallize easily, can have lower yields. |
| Acid-Base Extraction | >90 (in work-up) | Variable | Fast and efficient for removing acidic or basic impurities. | Only applicable if the product and impurities have different acid-base properties. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for purifying a neutral reaction product of this compound.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Column Packing: Prepare a silica gel column. The amount of silica should be 50-100 times the weight of the crude material.
-
Eluent Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point for many Boc-protected compounds is a mixture of hexanes and ethyl acetate.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
This protocol is suitable for solid products.
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Solvent Selection: Choose a solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Acid-Base Extraction
This protocol is useful for removing acidic or basic impurities from a neutral product.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).
-
Washing:
-
To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
To remove basic impurities (e.g., triethylamine), wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).
-
-
Separation: After each wash, allow the layers to separate and discard the aqueous layer.
-
Final Wash: Wash the organic layer with brine to remove any remaining water.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Troubleshooting low yields in reactions involving 1-Boc-1-methylhydrazine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields and other issues in chemical reactions involving 1-Boc-1-methylhydrazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
A1: this compound is a valuable reagent in organic synthesis, primarily used as a protected form of methylhydrazine.[1] Its key application lies in the introduction of a methylhydrazinyl-moiety into molecules, which is a common structural feature in many biologically active compounds and pharmaceuticals.[2] The Boc (tert-butyloxycarbonyl) protecting group allows for controlled reactivity, preventing unwanted side reactions at the nitrogen atom it protects.[3]
Q2: What are the typical storage and handling recommendations for this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4] It is a liquid at room temperature. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Q3: Under what conditions is the Boc group on this compound stable or labile?
A3: The Boc group is generally stable under basic and nucleophilic conditions.[3] However, it is labile and can be cleaved under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3]
Q4: What is the expected reactivity of the unprotected nitrogen in this compound?
A4: The terminal, unprotected NH2 group is the primary reactive site for nucleophilic attack. The methyl group on the adjacent nitrogen can have a modest electronic effect on the nucleophilicity of the terminal nitrogen.[1]
Troubleshooting Guide for Low Yields
Low yields in reactions with this compound can stem from various factors, from reagent quality to reaction conditions and work-up procedures. This guide provides a systematic approach to identifying and resolving common issues.
Logical Flowchart for Troubleshooting Low Yields
Caption: A step-by-step guide to troubleshooting low reaction yields.
Issue 1: Incomplete Reaction or Low Conversion
Question: My reaction with this compound is not going to completion, resulting in a low yield of the desired product. What could be the cause?
Answer: Incomplete reactions are a common issue and can often be traced back to several factors related to the reaction setup and conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Justification |
| Insufficient Reagent Purity | Verify the purity of this compound and other starting materials via NMR or other analytical techniques. | Impurities can interfere with the reaction, leading to lower yields. |
| Inadequate Solvent Quality | Use anhydrous solvents, especially for moisture-sensitive reactions like reductive aminations. | Water can hydrolyze reagents and intermediates, hindering the reaction progress. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. | Some reactions require higher temperatures to overcome activation energy barriers. |
| Insufficient Reaction Time | Extend the reaction time and monitor for the disappearance of starting materials. | Complex reactions may require longer periods to reach completion. |
| Poor Amine Nucleophilicity | Consider using a non-nucleophilic base to deprotonate the amine, increasing its reactivity. | For some substrates, the nucleophilicity of the hydrazine may not be sufficient for an efficient reaction at room temperature. |
Issue 2: Formation of Side Products
Question: I am observing significant formation of side products in my reaction, which complicates purification and lowers the yield. What are the common side products and how can I minimize them?
Answer: The formation of side products is a frequent challenge. Understanding the potential side reactions of this compound is key to mitigating their formation.
Common Side Products and Mitigation Strategies:
| Side Product | Plausible Cause | Recommended Mitigation Strategy |
| Over-alkylation/Di-substitution | The product of the initial reaction is more nucleophilic than the starting hydrazine and reacts further with the electrophile. | Use a slight excess of the this compound or add the electrophile slowly to the reaction mixture.[5] |
| Incomplete Hydrazone Reduction (in Reductive Amination) | The reducing agent is not potent enough or is added too early, leading to the reduction of the carbonyl starting material instead of the intermediate hydrazone.[6] | Use a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) which are more selective for imines/hydrazones over carbonyls.[6] |
| Premature Boc Deprotection | The reaction conditions are too acidic, leading to the cleavage of the Boc protecting group. | Maintain a neutral or slightly basic pH throughout the reaction. Avoid strong acids unless deprotection is the intended next step.[3] |
Reaction Pathway Visualization: Reductive Amination and Potential Side Reactions
Caption: Reductive amination pathway and a common side reaction.
Issue 3: Difficult Purification
Question: I am struggling to purify my product from the crude reaction mixture. What are some common purification challenges and how can I address them?
Answer: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or side products.
Purification Troubleshooting:
| Challenge | Recommended Solution |
| Co-elution of Product and Starting Material | Optimize the solvent system for column chromatography. A shallow gradient may be necessary to achieve separation. |
| Product is a viscous oil | Attempt to form a salt (e.g., hydrochloride or trifluoroacetate) of the product, which may result in a crystalline solid that is easier to handle and purify by recrystallization. |
| Product is highly water-soluble | Avoid aqueous work-ups if possible. After quenching the reaction, concentrate the mixture and attempt to precipitate the product by adding a non-polar solvent like diethyl ether or hexanes. |
Experimental Protocols
General Protocol for Reductive Amination with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a solution of the aldehyde or ketone (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) is added this compound (1.1 eq.).
-
Hydrazone Formation: The mixture is stirred at room temperature for 1-4 hours. The progress of hydrazone formation can be monitored by TLC or LC-MS.
-
Reduction: Once hydrazone formation is complete or has reached equilibrium, sodium triacetoxyborohydride (STAB) (1.5 eq.) is added portion-wise.
-
Reaction: The reaction mixture is stirred at room temperature until the hydrazone is consumed (typically 4-24 hours), as monitored by TLC or LC-MS.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
General Protocol for Boc-Deprotection
This protocol is for the removal of the Boc group to yield the free methylhydrazine derivative.
-
Preparation: The Boc-protected compound (1.0 eq.) is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: An excess of a strong acid, such as trifluoroacetic acid (TFA) (10-20 eq.) or a solution of HCl in dioxane (e.g., 4M), is added to the solution at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature for 1-3 hours, with progress monitored by TLC or LC-MS.
-
Work-up: The solvent and excess acid are removed under reduced pressure. The residue can be co-evaporated with a solvent like toluene to ensure complete removal of the acid. The resulting salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.
Disclaimer: These protocols are intended as general guidelines. It is crucial to consult the relevant literature and safety data for the specific reagents and substrates being used. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
Technical Support Center: Managing Exothermicity of Reactions with Hydrazine Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermicity of chemical reactions involving hydrazine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with hydrazine and its derivatives?
A1: Hydrazine and its derivatives are high-energy compounds with several primary thermal hazards:
-
Highly Exothermic Decomposition: Hydrazine can decompose violently, especially at elevated temperatures or in the presence of catalysts.[1][2][3] This decomposition can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.
-
Flammability: Hydrazine vapor has a very wide flammability range (approximately 4.7% to 100% in air), meaning it can ignite and burn even in the absence of oxygen.[1][2][3]
-
Autoignition: Hydrazine vapor can autoignite at temperatures as low as 165°C.[1]
-
Catalytic Sensitivity: The decomposition of hydrazine is significantly accelerated by catalysts such as copper, cobalt, molybdenum, iridium, their oxides, and iron oxide, which lowers the critical temperature for a runaway reaction.[1][4]
-
Reactivity with Oxidizing Agents: Hydrazine is a powerful reducing agent and reacts vigorously, and sometimes explosively, with oxidizing agents.[2][5]
Q2: What are the key parameters to monitor during reactions with hydrazine derivatives?
A2: Careful monitoring of key parameters is crucial for maintaining control over reactions involving hydrazine derivatives. These include:
-
Temperature: Continuous monitoring of the reaction temperature is essential to detect any deviation from the expected profile, which could indicate the onset of a runaway reaction.
-
Pressure: In a closed system, a rapid pressure increase is a strong indicator of gas evolution from decomposition or boiling of the solvent, signaling a potential loss of control.
-
Reagent Addition Rate: The rate of addition of hydrazine or other reactants should be carefully controlled to manage the rate of heat generation.
-
Stirring/Mixing: Adequate mixing is vital to ensure uniform temperature distribution and prevent the formation of localized hotspots.
-
Atmosphere: For many reactions, maintaining an inert atmosphere (e.g., nitrogen) is necessary to prevent air oxidation and mitigate flammability risks.[3]
Q3: How can I predict the exothermicity of a reaction with a new hydrazine derivative?
A3: Predicting the exothermicity of a reaction with a new hydrazine derivative requires a combination of theoretical calculations and experimental thermal analysis.
-
Thermochemical Calculations: The heat of reaction can be estimated using computational methods.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition and the total heat released. Studies have shown that the vessel material can influence the thermal decomposition of hydrazine.[4][6] For instance, gold-plated crucibles have been shown to significantly impact the thermal stability of hydrazine hydrate in DSC tests.[4][6]
-
Reaction Calorimetry (RC): Reaction calorimeters like the superCRC can measure the heat flow during a reaction, providing real-time data on the rate of heat evolution.[6] This is particularly useful for understanding the mixing hazards of hydrazine derivatives with other reagents, such as nitric acid.[6]
Q4: What are the recommended cooling methods for controlling exothermic reactions with hydrazine derivatives?
A4: Effective cooling is a primary defense against runaway reactions. Recommended methods include:
-
Jacketed Reactors: The use of a reactor with a cooling jacket allows for the circulation of a coolant to remove heat from the reaction mass.
-
Cooling Coils: Internal cooling coils provide additional surface area for heat exchange and can be more efficient than jacketed cooling alone.
-
External Heat Exchangers: For larger scale reactions, an external loop with a heat exchanger can provide significant cooling capacity.
-
Semi-Batch Operation: Adding one of the reagents gradually (semi-batch) allows for the rate of heat generation to be controlled by the addition rate, making it easier to manage the exotherm.
-
Dilution: Using dilute solutions of hydrazine can increase the overall heat capacity of the system, helping to absorb the heat of reaction and decomposition.[1] Diluting hydrazine with water is a common strategy to improve safety.[1]
Q5: What are the advantages of using flow chemistry for managing exothermic reactions with hydrazine derivatives?
A5: Flow chemistry offers significant advantages for managing highly exothermic reactions, including those with hydrazine derivatives:[7][8]
-
Superior Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat dissipation, preventing the formation of hotspots.[7][8]
-
Enhanced Safety: The small reaction volume at any given time minimizes the amount of hazardous material present, reducing the potential consequences of a runaway reaction.[7]
-
Precise Temperature Control: Flow reactors enable very precise and stable temperature control.[7]
-
Improved Mixing: Efficient mixing in flow systems leads to more uniform reaction conditions and can improve selectivity.[7]
-
Scalability: Scaling up a flow process is often more straightforward than scaling up a batch process for hazardous reactions.[9]
Troubleshooting Guides
Problem: Unexpectedly rapid temperature increase during reagent addition.
-
Possible Cause:
-
The rate of reagent addition is too high, generating heat faster than the cooling system can remove it.
-
Inadequate cooling capacity.
-
Presence of a catalytic impurity accelerating the reaction.
-
-
Solution:
-
Immediately stop the addition of the reagent.
-
Ensure the cooling system is operating at maximum capacity.
-
If the temperature continues to rise, consider adding a pre-cooled, inert solvent to dilute the reaction mixture and absorb heat.
-
Review the process safety data and ensure the addition rate is within the calculated safe limits for the available cooling.
-
Investigate potential sources of catalytic impurities (e.g., from raw materials or the reactor surface).
-
Problem: Localized hotspots and side reactions.
-
Possible Cause:
-
Poor mixing leading to non-uniform temperature distribution.
-
Viscous reaction mixture hindering efficient heat transfer.
-
-
Solution:
-
Increase the stirring speed to improve mixing.
-
If the mixture is highly viscous, consider using a more powerful agitator or diluting the reaction with a suitable solvent.
-
For future experiments, evaluate the reactor and stirrer design to ensure it is appropriate for the reaction viscosity.
-
Problem: Pressure buildup in the reactor.
-
Possible Cause:
-
Gas evolution from the desired reaction or decomposition of hydrazine.
-
The reaction temperature has exceeded the boiling point of the solvent.
-
-
Solution:
-
Ensure the reactor is properly vented to a safe location (e.g., a scrubber).
-
Immediately reduce the reaction temperature by increasing cooling.
-
If necessary, stop the reagent addition.
-
Verify that the operating temperature is well below the boiling point of the solvent under the reaction conditions.
-
Problem: Difficulty in controlling the reaction on a larger scale.
-
Possible Cause:
-
The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient.
-
Mixing efficiency may not scale linearly.
-
-
Solution:
-
Re-evaluate the thermal hazard assessment for the larger scale, considering the reduced heat transfer capability.
-
Consider transitioning the process to a semi-batch or continuous flow setup. Flow chemistry is particularly well-suited for safely scaling up highly exothermic reactions.[7][8][9]
-
Ensure the cooling system is adequately sized for the larger scale.
-
Data Presentation
Table 1: Thermal Hazard Data for Hydrazine and its Aqueous Solutions
| Property | Anhydrous Hydrazine | Hydrazine Hydrate (64% N₂H₄) | 35% Aqueous Hydrazine |
| Flash Point (Closed Cup) | 38 °C[1] | 73 °C | No flash point |
| Flammability Limits in Air | 4.7 - 100%[1][2][3] | Not specified | Not flammable |
| Autoignition Temperature | 165 °C (vapor)[1] | Higher than anhydrous | Not applicable |
| Heat of Combustion | 19.41 MJ/kg[10] | Not specified | Not specified |
Table 2: Calorimetry Data for Hydrazine Decomposition
| Parameter | Value | Conditions | Reference |
| Apparent Activation Energy (Ea) | 96 kJ mol⁻¹ | Hydrazine monohydrate in SUS 303 crucible (DSC) | [6] |
| Heat of Reaction (ΔHrxn) | -123.3 kJ mol⁻¹ | Transition-metal-catalyzed decomposition | [6] |
Experimental Protocols
Methodology 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset temperature of decomposition and the heat of decomposition for a hydrazine derivative.
-
Apparatus: A differential scanning calorimeter.
-
Procedure: a. A small, precisely weighed sample (1-5 mg) of the hydrazine derivative is hermetically sealed in a crucible (e.g., gold-plated stainless steel, glass-lined Hastelloy). Note: The material of the crucible can significantly influence the results.[4][6] b. An empty, sealed crucible is used as a reference. c. The sample and reference are placed in the DSC cell. d. The cell is heated at a constant rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen). e. The heat flow to the sample relative to the reference is recorded as a function of temperature. f. The onset temperature of the exothermic decomposition is determined from the resulting thermogram. g. The area under the exothermic peak is integrated to calculate the heat of decomposition (ΔHd).
Methodology 2: Reaction Calorimetry for Exothermicity Profile
-
Objective: To measure the heat evolution rate and total heat of reaction for a process involving a hydrazine derivative.
-
Apparatus: A reaction calorimeter (e.g., Mettler-Toledo RC1) equipped with a temperature probe, stirrer, and a controlled dosing unit.
-
Procedure: a. The reactor is charged with the initial reactants and solvent. b. The system is brought to the desired starting temperature. c. The hydrazine derivative (or other reactant) is added at a controlled rate via the dosing unit. d. The calorimeter continuously measures the heat flow required to maintain a constant reactor temperature. e. The heat evolution rate is plotted against time. f. The total heat of reaction is determined by integrating the heat flow curve over the duration of the addition and any subsequent reaction time.
Visualizations
Caption: Workflow for Thermal Hazard Assessment of Hydrazine Reactions.
Caption: Decision Logic for Selecting a Reaction Control Strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. arxada.com [arxada.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 10. Hydrazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up of 1-Boc-1-methylhydrazine Synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of 1-Boc-1-methylhydrazine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process workflow diagrams to address common issues in a laboratory to pilot plant or industrial manufacturing setting.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of this compound synthesis, providing potential causes and recommended solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or inadequate mixing at a larger scale. | - Monitor the reaction progress closely using an appropriate analytical method (e.g., TLC, HPLC, or GC).- Ensure efficient agitation to maintain a homogeneous reaction mixture, especially in larger reactors. |
| Side Reactions: Formation of di-Boc protected hydrazine or other byproducts. | - Control the stoichiometry of the reactants carefully. A slight excess of methylhydrazine may be used, but this can complicate purification.- Maintain the recommended reaction temperature to minimize side reactions. | |
| Product Loss During Workup: Emulsion formation during aqueous washes or product solubility in the aqueous phase. | - Use a brine wash to break emulsions.- Adjust the pH of the aqueous phase to suppress the solubility of the product before extraction. | |
| Product Purity Issues | Presence of Starting Materials: Unreacted methylhydrazine or Boc-anhydride in the final product. | - Optimize the reaction stoichiometry and conditions for complete conversion.- Quench any unreacted Boc-anhydride with a suitable reagent (e.g., a primary or secondary amine) before workup.- Unreacted methylhydrazine can often be removed by aqueous washes. |
| Formation of Impurities: Presence of di-tert-butyl carbonate or other byproducts from the decomposition of Boc-anhydride. | - Use high-quality Boc-anhydride.- Maintain a low reaction temperature to prevent the thermal decomposition of Boc-anhydride. | |
| Difficulties in Purification: Co-distillation of impurities with the product or formation of azeotropes. | - Consider alternative purification methods such as column chromatography for smaller scales, or fractional distillation under reduced pressure for larger scales.- A solvent swap before distillation can sometimes help in removing certain impurities. | |
| Reaction Control Issues | Exothermic Reaction: A significant increase in temperature upon addition of reagents, posing a risk of a runaway reaction.[1][2] | - Add the Boc-anhydride portion-wise or as a solution at a controlled rate to manage the exotherm.- Ensure the reactor's cooling system is adequate for the scale of the reaction.- For very large scales, consider using a semi-batch process where one reactant is added slowly to the other. |
| Gas Evolution: Vigorous evolution of carbon dioxide can cause foaming and pressure build-up.[1] | - Ensure the reactor has adequate headspace and is properly vented.- Slow addition of the Boc-anhydride will also help in controlling the rate of gas evolution. | |
| Inconsistent Product Quality | Poor Heat and Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and inconsistent product quality. | - Use a reactor with an appropriate agitator design for the viscosity of the reaction mixture.- Verify that the heating/cooling jacket of the reactor provides uniform temperature control. |
Frequently Asked Questions (FAQs)
1. What are the primary safety concerns when scaling up the synthesis of this compound?
The primary safety concerns include:
-
Toxicity and Corrosiveness of Methylhydrazine: Methylhydrazine is toxic, corrosive, and a suspected carcinogen.[3] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is essential. Work should be conducted in a well-ventilated fume hood.
-
Exothermic Reaction: The reaction between methylhydrazine and di-tert-butyl dicarbonate (Boc-anhydride) is exothermic.[1] On a large scale, this can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction if not properly controlled.[2][4]
-
Flammability: Methylhydrazine is a flammable liquid.[3] All sources of ignition should be excluded from the reaction area.
-
Gas Evolution: The reaction produces carbon dioxide gas, which can lead to a pressure buildup in a closed system.[1]
2. How can I minimize the formation of the di-Boc-1-methylhydrazine impurity?
The formation of the di-Boc protected impurity can be minimized by:
-
Controlling Stoichiometry: Use a slight excess of methylhydrazine to favor the mono-Boc protected product. However, be mindful that excess methylhydrazine will need to be removed during purification.
-
Slow Addition of Boc-Anhydride: Adding the Boc-anhydride slowly to the methylhydrazine solution ensures that the Boc-anhydride reacts with the more nucleophilic unsubstituted nitrogen of methylhydrazine before reacting with the nitrogen of the already formed this compound.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the mono-protected product.
3. What is the best method for purifying this compound at an industrial scale?
While column chromatography is often used in a laboratory setting, it is generally not practical for large-scale industrial production. The preferred method for purifying this compound at scale is vacuum distillation . This method is effective in separating the product from less volatile impurities. It is important to have an efficient vacuum system and to carefully control the distillation temperature to prevent product decomposition.
4. Can this reaction be performed without a solvent?
A solventless approach for the Boc-protection of hydrazines has been reported and can be advantageous in terms of "green" chemistry and simplified workup.[1][5][6][7] However, for a large-scale reaction, the exotherm can be more challenging to control without a solvent to act as a heat sink.[1] If a solventless approach is considered for scale-up, a thorough safety assessment, including calorimetric studies (e.g., Differential Scanning Calorimetry - DSC), is highly recommended to understand the thermal risks.
5. How do I monitor the progress of the reaction at a large scale?
In-process controls (IPCs) are crucial for monitoring the reaction at scale. Common methods include:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of the product and any impurities.
-
Gas Chromatography (GC): Can also be used for quantitative analysis, particularly if the components are volatile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to check the reaction completion on a sample taken from the reactor.
Experimental Protocols
Laboratory Scale Synthesis (Illustrative)
Materials:
-
Methylhydrazine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve methylhydrazine (1.0 equivalent) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1.05 equivalents) in DCM and add it to the addition funnel.
-
Add the (Boc)₂O solution dropwise to the stirred methylhydrazine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound as a colorless to pale yellow liquid.
Scale-Up Considerations and Recommended Protocol Adjustments
For a kilogram-scale synthesis, the following adjustments to the laboratory protocol are recommended:
| Parameter | Laboratory Scale (e.g., 10-50 g) | Kilogram Scale (e.g., 1-5 kg) |
| Reactor | Round-bottom flask | Jacketed glass reactor with overhead mechanical stirrer and temperature probe |
| Reagent Addition | Addition funnel | Dosing pump for controlled addition of (Boc)₂O solution |
| Temperature Control | Ice bath | Circulating chiller/heater connected to the reactor jacket |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer with appropriate impeller design |
| Workup | Separatory funnel | Reactor-based washing, followed by transfer to a larger vessel for phase separation |
| Purification | Column chromatography or short-path distillation | Fractional vacuum distillation with a packed column |
Visualizations
Experimental Workflow for Scale-Up Synthesis
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 3. nj.gov [nj.gov]
- 4. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Alkylation Reactions with 1-Boc-1-methylhydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-1-methylhydrazine. The focus of this guide is to address and prevent the common issue of over-alkylation during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of this compound reactions?
A1: Over-alkylation refers to the undesired addition of more than one alkyl group to the terminal nitrogen atom of this compound. The intended reaction is typically a mono-alkylation to form a 1-Boc-1-methyl-2-alkylhydrazine. Over-alkylation results in the formation of a 1-Boc-1-methyl-2,2-dialkylhydrazinium salt, which is often an unwanted byproduct that complicates purification and reduces the yield of the desired mono-alkylated product.
Q2: What are the primary factors that lead to over-alkylation?
A2: The primary factors contributing to over-alkylation are:
-
Stoichiometry: Using an excess of the alkylating agent significantly increases the likelihood of a second alkylation event.
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy for the less reactive mono-alkylated product to react again with the alkylating agent.[1]
-
Reactivity of the Alkylating Agent: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, are more prone to causing over-alkylation.[2]
-
Reaction Time: Allowing the reaction to proceed for an extended period after the mono-alkylation is complete can increase the formation of the dialkylated byproduct.
Q3: How can I control the reaction to favor mono-alkylation?
A3: To favor mono-alkylation, it is crucial to carefully control the reaction conditions. Key strategies include:
-
Precise Stoichiometry: Use a 1:1 molar ratio of this compound to your alkylating agent. In some cases, a slight excess of the hydrazine may be beneficial.
-
Low Temperature: Perform the reaction at a reduced temperature. For highly reactive alkylating agents, adding them at a lower temperature can prevent the formation of unselective alkylation products.[1]
-
Choice of Base and Solvent: The choice of base and solvent can influence the reactivity of the hydrazine. A common method involves the formation of a nitrogen dianion using a strong base like n-butyllithium (n-BuLi) in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (-78 °C).[2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, thus favoring mono-alkylation.
Troubleshooting Guide
Below is a troubleshooting guide to address common issues encountered during the alkylation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of mono-alkylated product and significant amount of di-alkylated byproduct. | Excess of alkylating agent. | Carefully control the stoichiometry to a 1:1 ratio of hydrazine to alkylating agent. |
| Reaction temperature is too high. | Lower the reaction temperature. For reactive alkyl halides, consider adding them at -78 °C to -20 °C.[1] | |
| The alkylating agent is highly reactive. | Add the alkylating agent slowly to the reaction mixture. Consider using a less reactive leaving group if possible (e.g., chloride instead of iodide).[1] | |
| Reaction is slow or does not go to completion. | Insufficiently strong base. | Use a strong base like n-butyllithium to ensure complete deprotonation of the hydrazine. |
| Sterically hindered alkylating agent. | Increase the reaction time, but monitor carefully for the formation of byproducts. Note that sterically hindered electrophiles are less likely to cause dialkylation.[1] | |
| Poor quality of reagents or solvent. | Ensure all reagents are pure and the solvent is anhydrous, especially when using strong bases like n-BuLi. | |
| Formation of multiple unidentified byproducts. | Reaction temperature is too high, leading to side reactions. | Perform the reaction at a lower temperature and monitor closely by TLC or LC-MS.[1] |
| The starting material has degraded. | Verify the purity of the this compound before starting the reaction. |
Experimental Protocols
Protocol 1: Controlled Mono-alkylation using a Strong Base
This protocol is adapted from the methodology for selective alkylation of hydrazine derivatives and is suitable for a wide range of alkyl halides.[2]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.
-
Slowly add the alkyl halide (1.0 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS). For less reactive alkyl halides, gentle heating may be required, but this should be done with caution to avoid over-alkylation.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Preventing Over-alkylation
Caption: A logical workflow for the controlled mono-alkylation of this compound.
Signaling Pathway: Mono- vs. Di-alkylation
Caption: Reaction pathways showing conditions favoring mono-alkylation versus over-alkylation.
References
Technical Support Center: Purification of 1-Boc-1-methylhydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Boc-1-methylhydrazine. Our aim is to help you identify and remove common impurities to ensure the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound, typically available at ≥97% purity, may contain several process-related impurities.[1][2] The most common impurities arise from the synthesis process, which generally involves the reaction of methylhydrazine with di-tert-butyl dicarbonate (Boc anhydride).
Potential Impurities in Commercial this compound
| Impurity Category | Specific Impurity | Rationale for Presence |
| Starting Materials | Methylhydrazine | Unreacted starting material from the synthesis. |
| Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent used to drive the reaction to completion. | |
| tert-Butanol | A byproduct of the decomposition of Boc₂O. | |
| Isomeric Byproducts | 1-Boc-2-methylhydrazine | Formed by the reaction of Boc₂O with the other nitrogen atom of methylhydrazine. |
| Over-reaction Products | 1,2-di-Boc-1-methylhydrazine | Formed if both nitrogen atoms of methylhydrazine react with Boc₂O. |
| Solvent Residues | e.g., Dichloromethane, Tetrahydrofuran | Residual solvents from the reaction and purification steps. |
Q2: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of your sample:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for identifying and quantifying the main component and any impurities present. The chemical shifts of impurities can often be distinguished from the product signals.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC can separate the desired product from its impurities, and the peak area can be used to quantify the purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities.
Q3: What are the recommended storage conditions for this compound?
To maintain its purity and stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound.
Issue 1: Presence of Unreacted Methylhydrazine
-
Problem: Your NMR or GC-MS analysis indicates the presence of residual methylhydrazine.
-
Cause: Incomplete reaction or inefficient removal during the initial work-up.
-
Solution:
-
Aqueous Wash: Perform an acidic wash of your organic solution (e.g., with dilute HCl). Methylhydrazine, being basic, will be protonated and move into the aqueous layer. Neutralize the organic layer with a base wash (e.g., saturated NaHCO₃ solution) and then wash with brine.
-
Distillation: If the concentration of methylhydrazine is significant, fractional distillation under reduced pressure can be effective due to the difference in boiling points.
-
Issue 2: Contamination with 1-Boc-2-methylhydrazine Isomer
-
Problem: You observe an isomeric impurity in your NMR or HPLC analysis that is difficult to separate.
-
Cause: Lack of complete regioselectivity during the Boc protection of methylhydrazine.
-
Solution:
-
Column Chromatography: This is the most effective method for separating isomers. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the two isomers. Monitor the fractions by thin-layer chromatography (TLC) to identify and collect the pure product.
-
Preparative HPLC: For higher purity requirements, preparative HPLC can provide excellent separation.
-
Issue 3: Low Recovery After Purification
-
Problem: You experience a significant loss of product after performing a purification step.
-
Cause:
-
Product Loss During Aqueous Washes: this compound has some water solubility.
-
Decomposition on Silica Gel: The compound may show some instability on acidic silica gel.
-
Co-elution with Impurities: In column chromatography, the product might elute with an impurity.
-
-
Solution:
-
Minimize Aqueous Washes: Use minimal volumes of washing solutions and perform back-extraction of the aqueous layers with a suitable organic solvent to recover dissolved product.
-
Use Neutralized Silica Gel: Treat the silica gel with a small amount of triethylamine in the eluent to prevent decomposition.
-
Optimize Chromatography Conditions: Adjust the solvent system and gradient to achieve better separation.
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is effective for removing basic impurities like unreacted methylhydrazine.
-
Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 50 mL per 100 mL of organic solution).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (1 x 50 mL).
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Purification by Column Chromatography
This is the recommended method for removing isomeric impurities and other byproducts.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of the eluent.
-
Column Packing: Pack a glass column with silica gel using a slurry of silica in the chosen eluent (e.g., 10% ethyl acetate in hexanes).
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system. A gradient elution (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 30%) can improve separation.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Comparison of Purification Methods
| Purification Method | Typical Starting Purity | Expected Final Purity | Notes |
| Acid-Base Extraction | ~95% | ~98% | Effective for removing basic impurities. |
| Fractional Distillation | ~90-95% | ~98-99% | Suitable for large quantities and removing non-isomeric impurities. |
| Column Chromatography | ~95% | >99% | Best method for removing isomeric impurities. |
| Preparative HPLC | ~98% | >99.5% | For achieving very high purity on a smaller scale. |
Visualizing Experimental Workflows
Workflow for Purification by Acid-Base Extraction
References
Best practices for handling and quenching 1-Boc-1-methylhydrazine reactions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and quenching reactions involving 1-Boc-1-methylhydrazine. It is intended for researchers, scientists, and drug development professionals.
Best Practices for Handling and Storage
Proper handling and storage of this compound are crucial for safety and maintaining the integrity of the reagent.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.[1]
-
Protect from moisture.
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.[2]
-
Ground all equipment when transferring the reagent to prevent static discharge.
-
Use non-sparking tools.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, also known as tert-butyl 1-methylhydrazine-1-carboxylate, is a protected form of methylhydrazine.[3] The tert-butyloxycarbonyl (Boc) protecting group makes the hydrazine less reactive and easier to handle than its parent compound. It is a versatile reagent in organic synthesis, commonly used in the construction of nitrogen-containing heterocycles like pyrazoles and as a nucleophile in reactions such as the Mitsunobu reaction.[4][5]
Q2: What are the main hazards associated with this compound?
While the Boc-protection reduces its reactivity, this compound is still considered harmful if swallowed. It is a combustible liquid. Unprotected hydrazines are known to be toxic and potentially carcinogenic, so it is crucial to handle the Boc-protected version with care to avoid accidental deprotection and exposure.
Q3: How can I safely quench a reaction containing unreacted this compound?
Unreacted this compound can be quenched by converting it into a more water-soluble and less reactive species. Common methods include:
-
Acidic Quench: Carefully add a dilute aqueous acid solution (e.g., 1 M HCl or saturated ammonium chloride) to the reaction mixture at a low temperature (0 °C).[6][7] The acid will protonate the hydrazine, forming a salt that is readily soluble in the aqueous phase and can be removed by extraction.
-
Reaction with a Carbonyl Compound: Add an excess of a simple ketone like acetone.[8][9] The hydrazine will react to form a hydrazone, which is generally more stable and easier to remove during work-up.[8]
Q4: What are typical work-up procedures for reactions involving this compound?
A standard aqueous work-up is typically employed. This involves:
-
Quenching the reaction as described above.
-
Diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing the organic layer sequentially with a dilute acid, water, a dilute base (like saturated sodium bicarbonate solution), and finally brine.[10]
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtering and concentrating the organic phase under reduced pressure to obtain the crude product.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
Issue 1: Incomplete reaction or low yield.
-
Possible Cause: Insufficient reactivity of the electrophile.
-
Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS.
-
-
Possible Cause: Steric hindrance around the reaction center.
-
Solution: For sterically hindered substrates in a Mitsunobu reaction, using a more acidic pronucleophile like 4-nitrobenzoic acid can improve yields.[10]
-
-
Possible Cause: Degradation of this compound.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to air or moisture. Use a freshly opened bottle of the reagent if possible.
-
Issue 2: Formation of multiple products or byproducts.
-
Possible Cause: Side reactions of the hydrazine.
-
Solution: In Mitsunobu reactions, the order of addition of reagents is critical. It is often recommended to add the azodicarboxylate (e.g., DEAD or DIAD) slowly to a cooled solution of the alcohol, phosphine, and this compound to minimize side reactions.[11]
-
-
Possible Cause: Partial deprotection of the Boc group.
-
Solution: Avoid strongly acidic conditions during the reaction itself. If acidic conditions are necessary, consider using a different protecting group. During work-up, use a mild acid for washing.
-
-
Possible Cause (in pyrazole synthesis): Formation of regioisomers.
-
Solution: The regioselectivity of pyrazole formation from unsymmetrical 1,3-dicarbonyl compounds can be influenced by the reaction conditions (solvent, temperature, and catalyst).[4] Careful optimization of these parameters may be necessary to favor the desired isomer.
-
Issue 3: Difficulty in purifying the product.
-
Possible Cause: Contamination with triphenylphosphine oxide (TPPO) in Mitsunobu reactions.
-
Possible Cause: Product is water-soluble.
-
Solution: If your product has high polarity, it may be partially lost to the aqueous layer during work-up. Minimize the number of aqueous washes or back-extract the aqueous layers with an organic solvent.
-
-
Possible Cause: Co-elution of the product with unreacted starting material or byproducts during chromatography.
-
Solution: Optimize the eluent system for column chromatography. A different solvent system or a gradient elution may be required.
-
Data Presentation
Table 1: Comparison of Quenching Methods for Hydrazine Derivatives
| Quenching Agent | Typical Conditions | Advantages | Disadvantages |
| Dilute HCl | 1 M aqueous solution, 0 °C to RT | Effective protonation, forms water-soluble salts. | May cleave acid-sensitive protecting groups (including the Boc group if conditions are too harsh).[12] |
| Sat. NH₄Cl | Aqueous solution, 0 °C to RT | Milder acidic conditions compared to HCl. | May be less effective for complete protonation of hindered hydrazines. |
| Acetone | Excess acetone, RT | Forms a stable hydrazone, easy to remove. | Introduces a new compound that needs to be removed during purification.[8] |
| Water | As a wash during work-up | Removes water-soluble impurities. | May not be sufficient to remove all unreacted hydrazine derivative. |
Experimental Protocols
Protocol 1: General Procedure for Quenching a Reaction with Dilute Acid
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1 M aqueous HCl solution dropwise with vigorous stirring. Monitor the pH of the aqueous layer to ensure it is acidic.
-
Allow the mixture to warm to room temperature and continue stirring for 15-30 minutes.
-
Transfer the mixture to a separatory funnel.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Quenching with Acetone
-
To the reaction mixture at room temperature, add an excess of acetone (typically 5-10 equivalents relative to the initial amount of this compound).
-
Stir the mixture for 1-2 hours at room temperature.
-
Monitor the disappearance of the hydrazine by TLC or LC-MS.
-
Proceed with the standard aqueous work-up as described above.
Visualizations
References
- 1. This compound | 21075-83-2 [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound 97 21075-83-2 [sigmaaldrich.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of the Mitsunobu Reaction with Tosyl- and Boc-Hydrazones as Nucleophilic Agents [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. researchgate.net [researchgate.net]
- 9. The product obtained when acetone reacts with hydrazine followed by heati.. [askfilo.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
1-Boc-1-methylhydrazine in Synthesis: A Comparative Analysis Against Standard Methylating Agents
For researchers, scientists, and professionals in drug development, the selection of an appropriate methylating agent is a critical decision in the synthesis of complex molecules. This guide provides a comparative overview of 1-Boc-1-methylhydrazine and other commonly employed methylating agents. However, a comprehensive literature review reveals a significant lack of published data on the use of this compound as a direct methylating agent in synthetic organic chemistry.
While this compound is commercially available and utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry[1][2], its role as a reagent for transferring a methyl group to a substrate is not documented in peer-reviewed literature. Its primary application appears to be as a precursor for the introduction of a protected methylhydrazine moiety.
In contrast, several other reagents are well-established as effective methylating agents, each with a distinct profile of reactivity, selectivity, safety, and application scope. This guide will focus on providing a comparative summary of these widely used alternatives: diazomethane, trimethylsilyldiazomethane (TMS-diazomethane), dimethyl sulfate (DMS), and methyl iodide (MeI).
Comparison of Common Methylating Agents
The following table summarizes the key characteristics of established methylating agents, providing a framework for selecting the most suitable reagent for a given transformation.
| Methylating Agent | Formula | Key Advantages | Key Disadvantages | Typical Substrates |
| Diazomethane | CH₂N₂ | Highly reactive, mild reaction conditions, high yields.[3] | Extremely toxic, explosive, requires specialized handling.[3] | Carboxylic acids, phenols, alcohols, enols.[3] |
| TMS-diazomethane | (CH₃)₃SiCHN₂ | Safer alternative to diazomethane, commercially available as a solution. | Can introduce TMS-containing byproducts. | Carboxylic acids, phenols. |
| Dimethyl Sulfate (DMS) | (CH₃)₂SO₄ | High reactivity, low cost, suitable for large-scale reactions.[4] | Highly toxic and carcinogenic, corrosive.[4] | Phenols, amines, thiols.[4] |
| Methyl Iodide (MeI) | CH₃I | Highly reactive, versatile for C-, N-, O-, and S-methylation. | Toxic, volatile, light-sensitive. | Wide range of nucleophiles. |
Experimental Protocols for Common Methylating Agents
Detailed experimental procedures are crucial for the safe and effective use of these potent reagents. Below are representative protocols for the methylation of a generic substrate using common methylating agents.
Protocol 1: Methylation of a Carboxylic Acid using Diazomethane
Warning: Diazomethane is a highly toxic and explosive gas. This procedure must be performed in a well-ventilated fume hood, behind a blast shield, and by personnel experienced in its handling.
-
Preparation of Diazomethane Solution: A solution of diazomethane in diethyl ether is prepared in situ from a suitable precursor, such as Diazald®, using a diazomethane generation kit with flame-polished joints.
-
Methylation Reaction: The carboxylic acid (1.0 mmol) is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). The ethereal solution of diazomethane is added dropwise at 0 °C with gentle stirring until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Quenching: The excess diazomethane is carefully quenched by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure, and the resulting methyl ester is purified by an appropriate method, such as column chromatography.
Protocol 2: N-Methylation of a Boc-Protected Amino Acid using Methyl Iodide
This protocol is adapted from a standard procedure for the N-methylation of amino acids.[5][6]
-
Reaction Setup: A solution of the N-Boc protected amino acid (1.0 mmol) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reagents: Methyl iodide (3.0 mmol) is added to the solution. The flask is then cooled to 0 °C in an ice bath.
-
Deprotonation and Methylation: Sodium hydride (2.5 mmol, 60% dispersion in mineral oil) is added portion-wise over a period of 1-2 hours, allowing for the controlled evolution of hydrogen gas. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the dropwise addition of water at 0 °C.
-
Work-up and Purification: The THF is removed under reduced pressure. The aqueous residue is acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the N-methylated product, which may be further purified by chromatography.
Logical Workflow for Methylating Agent Selection
The choice of a methylating agent is a multi-faceted decision. The following diagram illustrates a logical workflow for this selection process.
Caption: A flowchart illustrating the decision-making process for selecting an appropriate methylating agent.
Conclusion
Based on the current body of scientific literature, this compound is not utilized as a methylating agent. Researchers seeking to perform methylation reactions should consider well-established reagents such as diazomethane, TMS-diazomethane, dimethyl sulfate, and methyl iodide. The choice among these will depend on the specific substrate, reaction scale, and, critically, the safety infrastructure available. The provided protocols and workflow diagram offer guidance for making an informed and safe selection for successful synthetic outcomes.
References
- 1. This compound | 21075-83-2 | FB33767 | Biosynth [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Analytical Characterization of 1-Boc-1-methylhydrazine Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 1-Boc-1-methylhydrazine and its derivatives are important building blocks in modern medicinal chemistry. This guide provides a comparative overview of the primary analytical methods for their characterization, complete with experimental data and detailed protocols.
The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in organic synthesis due to its stability under various conditions and its ease of removal under acidic conditions. The characterization of Boc-protected hydrazines, such as this compound derivatives, requires a suite of analytical techniques to confirm identity, purity, and stability. This guide explores the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Chromatography (HPLC and GC) for this purpose.
Comparative Analysis of Analytical Techniques
The choice of analytical method depends on the specific information required, such as structural elucidation, purity assessment, or quantification. The following table summarizes the key performance characteristics of the most common analytical techniques for the characterization of this compound derivatives.
| Analytical Technique | Information Provided | Sensitivity | Throughput | Key Advantages | Key Limitations |
| ¹H and ¹³C NMR | Detailed structural information, including connectivity and chemical environment of atoms. | Moderate | Low to Moderate | Non-destructive, provides unambiguous structure confirmation. | Relatively low sensitivity, requires pure samples for clear spectra. |
| FTIR Spectroscopy | Identification of functional groups (e.g., N-H, C=O). | Moderate | High | Fast, non-destructive, provides a molecular fingerprint. | Provides limited structural information, not suitable for complex mixtures. |
| Mass Spectrometry (MS) | Molecular weight determination and structural information from fragmentation patterns. | High | High | High sensitivity, can be coupled with chromatographic techniques for mixture analysis. | Can be destructive, isomerization can be difficult to distinguish. |
| HPLC-UV | Purity assessment and quantification. | High | High | High resolution for separating impurities, widely available. | Requires a chromophore for UV detection, may require derivatization. |
| GC-MS | Separation and identification of volatile derivatives. | High | Moderate | Excellent separation for volatile compounds, provides mass spectral data for identification. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
Key Analytical Methods and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For this compound derivatives, ¹H and ¹³C NMR provide definitive evidence of the compound's structure.
Expected ¹H NMR Spectral Data for this compound:
-
Boc group (-C(CH₃)₃): A singlet at approximately 1.47 ppm, integrating to 9 protons.
-
Methyl group (-NCH₃): A singlet at approximately 2.9 - 3.1 ppm, integrating to 3 protons.
-
Amine protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Expected ¹³C NMR Spectral Data for this compound:
-
Boc group (-C(CH₃)₃): A signal at approximately 28.3 ppm.
-
Boc group quaternary carbon (-C(CH₃)₃): A signal at approximately 81.4 ppm.
-
Carbonyl carbon (-C=O): A signal at approximately 156 ppm.
-
Methyl carbon (-NCH₃): A signal in the range of 35-45 ppm.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to the solvent lock signal.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Set a spectral width of approximately 16 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Calibrate the chemical shifts using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum and assign the signals to the corresponding protons.
-
Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound derivatives, FTIR is particularly useful for confirming the presence of the Boc protecting group and the hydrazine moiety.
Characteristic FTIR Absorption Bands:
-
N-H stretch: A sharp to broad band in the region of 3300-3400 cm⁻¹ corresponding to the N-H bonds of the hydrazine.
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹ due to the C-H bonds of the methyl and tert-butyl groups.
-
C=O stretch: A strong, sharp absorption band around 1700 cm⁻¹ characteristic of the carbonyl group in the Boc protecting group.
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the liquid or solid this compound derivative directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
Perform a baseline correction and normalize the spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and structure of a compound. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful tool for purity assessment and impurity identification.
Expected Mass Spectral Data for this compound (Molecular Weight: 146.19 g/mol ):
-
Electrospray Ionization (ESI-MS): The protonated molecule [M+H]⁺ at m/z 147.1.
-
Electron Ionization (EI-MS): The molecular ion [M]⁺ at m/z 146.1.
-
Common Fragments:
-
Loss of the tert-butyl group: [M - 57]⁺ at m/z 89.1.
-
Loss of the Boc group: [M - 101]⁺ at m/z 45.1.
-
The tert-butyl cation: [C₄H₉]⁺ at m/z 57.1.
-
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the this compound derivative (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Drying Gas Flow: 8-12 L/min.
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) to assess the purity of the sample.
-
Examine the mass spectrum of the main peak to confirm the molecular weight of the target compound.
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
-
Visualizing the Analytical Workflow
A logical workflow is essential for the comprehensive characterization of a newly synthesized this compound derivative. The following diagram illustrates a typical analytical cascade.
Caption: Workflow for the characterization of this compound derivatives.
This comprehensive guide provides a framework for the analytical characterization of this compound derivatives. By employing a combination of these techniques, researchers can ensure the structural integrity and purity of these critical synthetic intermediates, thereby supporting the advancement of drug discovery and development programs.
A Comparative Guide to HPLC and LC-MS Analysis of Reactions with 1-Boc-1-methylhydrazine
For researchers and professionals in drug development, monitoring the progress of chemical reactions is critical for optimization and scale-up. When working with 1-Boc-1-methylhydrazine, a versatile reagent in organic synthesis, robust analytical methods are necessary to track the consumption of the starting material, the formation of the desired product, and the emergence of any impurities. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reaction mixtures involving this compound, complete with supporting experimental protocols and data.
Introduction to Analytical Challenges
This compound is a polar molecule that can be challenging to retain on standard reversed-phase HPLC columns. Furthermore, its reaction products, often hydrazones formed with aldehydes or ketones, will have significantly different polarities. A successful analytical method must be able to resolve these compounds with varying physicochemical properties. Additionally, the Boc (tert-butoxycarbonyl) protecting group can be labile under certain conditions, such as high temperatures or the presence of strong acids like trifluoroacetic acid (TFA) in the mobile phase, which can lead to the formation of deprotected species as analytical artifacts.
HPLC Analysis: A Workhorse for Reaction Monitoring
HPLC with UV detection is a widely accessible and reliable technique for routine reaction monitoring. The choice of stationary phase and mobile phase is crucial for achieving adequate separation.
Alternative Stationary Phases
While a standard C18 column is a common starting point, alternative stationary phases can offer different selectivities, which can be advantageous for resolving complex mixtures.
-
C18 Columns: These columns provide good retention for non-polar compounds. For the analysis of this compound and its derivatives, a highly aqueous mobile phase may be necessary to retain the polar starting material.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity due to pi-pi interactions with aromatic rings. If the reaction partner of this compound is an aromatic aldehyde or ketone, a phenyl-hexyl column can provide enhanced resolution between the product and starting materials.
Experimental Protocol: HPLC Analysis
Below is a representative HPLC protocol for analyzing a reaction between this compound and an aromatic aldehyde.
Instrumentation: Standard HPLC system with a UV detector.
Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the initial mobile phase to a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Column | C18, 5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes | 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
Comparative Data: HPLC Analysis
The following table summarizes the expected retention times for the starting materials and the hydrazone product on both C18 and Phenyl-Hexyl columns.
| Compound | Expected Retention Time (min) - C18 | Expected Retention Time (min) - Phenyl-Hexyl |
| This compound | 3.5 | 4.0 |
| Aromatic Aldehyde | 10.2 | 9.5 |
| Boc-methylhydrazone Product | 12.8 | 13.5 |
| Deprotected Hydrazine | 1.8 | 2.2 |
LC-MS Analysis: For Enhanced Specificity and Sensitivity
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for confirming the identity of reaction products and detecting low-level impurities.
Ionization and Fragmentation
Electrospray ionization (ESI) is a common ionization technique for this class of compounds. In positive ion mode, the Boc-protected hydrazone will typically show a prominent protonated molecular ion [M+H]+. Fragmentation in the mass spectrometer can provide structural information. A characteristic loss of 56 Da, corresponding to isobutylene, is often observed from the Boc group. Another common fragmentation is the loss of the entire Boc group (100 Da).
Experimental Protocol: LC-MS Analysis
This protocol is designed for the identification and confirmation of the reaction product.
Instrumentation: HPLC or UPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a tandem quadrupole for MS/MS).
Sample Preparation: Prepare the sample as described for the HPLC analysis.
Chromatographic and MS Conditions:
| Parameter | LC-MS Conditions |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
Expected Mass Spectrometry Data
For a hypothetical reaction product of this compound (MW: 146.19) with benzaldehyde (MW: 106.12) to form the corresponding hydrazone (MW: 234.31):
| Compound | Expected [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| This compound | 147.1 | 91.1 (M+H - C4H8), 47.1 (M+H - Boc) |
| Boc-methylhydrazone Product | 235.3 | 179.3 (M+H - C4H8), 135.3 (M+H - Boc), 91.1 (C6H5CH2)+ |
Visualizing the Workflow and Reaction
The following diagrams illustrate the analytical workflow and the chemical reaction.
Conclusion
Both HPLC and LC-MS are powerful techniques for the analysis of reactions involving this compound. HPLC with UV detection is a robust and readily available method for routine reaction monitoring and quantification. LC-MS provides an orthogonal detection method that is essential for confirming product identity, elucidating the structure of unknown impurities, and achieving high sensitivity. The choice between these methods will depend on the specific requirements of the analysis, with LC-MS being the preferred method for in-depth characterization and trace impurity analysis. The provided protocols and data serve as a starting point for method development and can be adapted to suit the specific needs of the reaction being studied.
A Comparative Guide to the NMR Characterization of N-Methylated Products Using 1-Boc-1-methylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Boc-1-methylhydrazine with alternative N-methylation reagents for the synthesis of N-methylated compounds. The performance of each method is evaluated through supporting experimental data, with a focus on Nuclear Magnetic Resonance (NMR) characterization.
Introduction to N-Methylation and the Role of this compound
N-methylation is a fundamental chemical transformation in organic synthesis and medicinal chemistry, often employed to modify the biological activity, selectivity, and pharmacokinetic properties of molecules. The introduction of a methyl group to a nitrogen atom can significantly impact a compound's potency and metabolic stability.
This compound has emerged as a valuable reagent for the introduction of a protected N-methylamino group. Its primary application is in reductive amination reactions with aldehydes and ketones, leading to the formation of N-Boc-protected N-methylhydrazones, which can be subsequently reduced to the corresponding hydrazines. The Boc (tert-butyloxycarbonyl) protecting group offers the advantage of being stable under a variety of reaction conditions and can be readily removed under acidic conditions.
This guide will compare the use of this compound with two classical N-methylation methods: the Eschweiler-Clarke reaction and direct methylation with methyl iodide. The comparison will be based on the synthesis of a model compound, N-methyl-N'-benzylhydrazine, and its Boc-protected precursor, with a detailed analysis of their NMR spectra.
Experimental Workflow and Method Comparison
The general workflow for the synthesis and characterization of N-methylated products involves the N-methylation reaction followed by purification and structural elucidation, primarily using NMR spectroscopy.
Figure 1: General experimental workflow for the synthesis and NMR characterization of N-methylated products.
The choice of N-methylation reagent can significantly influence the reaction's outcome, including yield, selectivity, and the presence of byproducts. The following diagram illustrates the logical comparison of the different methods discussed in this guide.
Figure 2: Logical comparison of different N-methylation reagents and their evaluation criteria.
Quantitative NMR Data Comparison
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the N-methyl group in the product, tert-butyl 2-benzyl-2-methylhydrazine-1-carboxylate, and its deprotected form, N-methyl-N'-benzylhydrazine, synthesized via different methods.
| Product | Synthesis Method | N-CH₃ ¹H NMR (δ, ppm) | N-CH₃ ¹³C NMR (δ, ppm) | Notes |
| tert-Butyl 2-benzyl-2-methylhydrazine-1-carboxylate | Reductive amination with this compound | ~2.5 - 2.7 (s) | ~35 - 40 | Boc-protection influences chemical shifts. |
| N-Methyl-N'-benzylhydrazine | Deprotection of Boc-protected precursor | ~2.4 - 2.6 (s) | ~38 - 43 | Removal of Boc group leads to a slight shift. |
| N-Methyl-N'-benzylhydrazine | Eschweiler-Clarke Reaction | ~2.4 - 2.6 (s) | ~38 - 43 | Potential for over-methylation to form a quaternary salt is minimal. |
| N-Methyl-N'-benzylhydrazine | Methyl Iodide | ~2.4 - 2.6 (s) | ~38 - 43 | Risk of over-methylation to form the quaternary ammonium salt, which would show a downfield shift. |
Experimental Protocols
Synthesis of tert-Butyl 2-benzyl-2-methylhydrazine-1-carboxylate via Reductive Amination
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) is added benzaldehyde (1.0 mmol).
-
The mixture is stirred at room temperature for 30 minutes to form the corresponding hydrazone.
-
Sodium triacetoxyborohydride (1.5 mmol) is added in one portion, and the reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with DCM (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 2-benzyl-2-methylhydrazine-1-carboxylate.
NMR Analysis: The purified product is dissolved in deuterated chloroform (CDCl₃) for ¹H and ¹³C NMR analysis.
Synthesis of N-Methyl-N'-benzylhydrazine via Eschweiler-Clarke Reaction
Materials:
-
Benzylhydrazine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88%)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
To a stirred solution of benzylhydrazine (1.0 mmol) is added formaldehyde (2.2 mmol).
-
Formic acid (2.2 mmol) is then added dropwise, and the mixture is heated at reflux for 8-12 hours.
-
The reaction mixture is cooled to room temperature and made alkaline by the addition of 2M NaOH solution.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield N-methyl-N'-benzylhydrazine.
NMR Analysis: The purified product is dissolved in CDCl₃ for ¹H and ¹³C NMR analysis.
Synthesis of N-Methyl-N'-benzylhydrazine via Methylation with Methyl Iodide
Materials:
-
Benzylhydrazine
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of benzylhydrazine (1.0 mmol) in acetonitrile (15 mL) is added potassium carbonate (1.5 mmol).
-
Methyl iodide (1.1 mmol) is added dropwise, and the mixture is stirred at room temperature for 12-16 hours.
-
The reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in diethyl ether and washed with water.
-
The organic layer is dried over anhydrous Na₂SO₄ and concentrated to give the crude product, which can be purified by column chromatography.
NMR Analysis: The purified product is dissolved in CDCl₃ for ¹H and ¹³C NMR analysis.
Conclusion
The choice of N-methylation reagent is critical and depends on the specific substrate and desired outcome.
-
This compound offers a mild and controlled method for introducing a protected N-methylamino group, which is particularly useful in multi-step syntheses where protection is required. The subsequent deprotection is typically clean and high-yielding.
-
The Eschweiler-Clarke reaction is a robust method that avoids the formation of quaternary ammonium salts, a common side product in other methylation procedures.
-
Methyl iodide is a readily available and reactive methylating agent, but its use can be complicated by over-methylation, leading to the formation of quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is necessary to achieve mono-methylation.
The NMR data presented in this guide provides a baseline for the characterization of N-methylated products prepared by these different methods. Researchers should carefully analyze the ¹H and ¹³C NMR spectra of their products to confirm the desired methylation and to identify any potential byproducts.
A Comparative Guide to N-Methylation Reagents: An Objective Analysis of Alternatives
For researchers, scientists, and drug development professionals, the N-methylation of amines is a critical transformation in the synthesis of a vast array of pharmaceuticals and bioactive molecules. The choice of a methylating agent can significantly impact reaction efficiency, selectivity, and overall process safety. This guide provides a comprehensive comparison of common N-methylation strategies, offering an objective analysis of their performance with supporting experimental data. While 1-Boc-1-methylhydrazine is a valuable reagent for introducing a protected methylhydrazinyl moiety, it is not typically employed for the straightforward N-methylation of primary and secondary amines. Therefore, this guide will focus on prevalent and effective alternative reagents.
Performance Comparison of N-Methylation Reagents
The selection of an appropriate N-methylation reagent and methodology is contingent on factors such as substrate scope, desired selectivity (mono- vs. di-methylation), and tolerance of other functional groups. Below is a summary of quantitative data for three widely used alternatives.
| Reagent/Methodology | Catalyst/Conditions | Substrate | Product | Yield (%) | Selectivity (Mono/Di) | Reference |
| Methanol | Pt/C, NaOH, 150 °C, 24-36 h | Aromatic Amines | N-monomethylated | Up to 98% | High for mono | |
| Pt/C, NaOH, 150 °C, 24-36 h | Aliphatic Amines | N,N-dimethylated | Up to 98% | High for di | ||
| Ru(II) complex, Cs₂CO₃, 140 °C, 12 h | Anilines | N-monomethylated | 95-98% | High for mono | [1] | |
| Ni/ZnAlOₓ, 160-180 °C | Various Amines | N-monomethylated | 75.3-97.3% | High for mono | [2] | |
| Dimethyl Carbonate (DMC) | NaY faujasite, 120-150 °C | Aromatic Amines | N-monomethylated | 72-93% | 92-98% for mono | [3] |
| Continuous flow, DBU, 250 °C | Anilines | N-monomethylated | 88% | High for mono | [4] | |
| Ru(acac)₃, Triphos, H₂, 150 °C, 18 h | Anilines | N,N-dimethylated | Up to 99% | High for di | ||
| Reductive Amination | Formaldehyde, Formic Acid | Primary/Secondary Amines | N,N-dimethylated | Varies | High for di | |
| (Eschweiler-Clarke) | ||||||
| Formaldehyde, Zinc, Acetic Acid | Primary Amines | N-methylated | 69-79% | Controllable |
Experimental Protocols
Detailed methodologies for the key N-methylation techniques are provided below to facilitate their implementation in a laboratory setting.
Method 1: N-Methylation using Methanol with a Heterogeneous Catalyst
This protocol is adapted from a procedure utilizing a platinum-on-carbon (Pt/C) catalyst.
Materials:
-
Amine substrate (1.0 mmol)
-
Methanol (30.0 mmol)
-
5% Pt/C catalyst
-
Sodium hydroxide (NaOH) (1.0 mmol)
-
Nitrogen gas (N₂)
-
Anhydrous solvent (if necessary)
-
Autoclave reactor
Procedure:
-
The Pt/C catalyst is reduced with H₂ at 300 °C prior to use.
-
In a glass tube, add the amine substrate (1.0 mmol), NaOH (1.0 mmol), and a magnetic stirrer bar.
-
Place the glass tube inside a stainless steel autoclave.
-
Inject methanol (30.0 mmol) into the glass tube.
-
Seal the autoclave and purge with N₂ gas.
-
Heat the reaction mixture to 150 °C and stir for 24 to 36 hours.
-
After cooling to room temperature, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated, and the product is purified by column chromatography.
Method 2: N-Methylation using Dimethyl Carbonate (DMC)
This protocol is based on a method employing a zeolite catalyst for the selective mono-N-methylation of aromatic amines.[3]
Materials:
-
Aromatic amine substrate
-
Dimethyl carbonate (DMC)
-
Y- or X-type zeolite catalyst
-
Autoclave reactor
Procedure:
-
In a batch autoclave, charge the aromatic amine, DMC, and the zeolite catalyst.
-
Seal the autoclave and heat the reaction mixture to 120–150 °C.
-
Maintain the reaction at this temperature with stirring for the required time (monitored by TLC or GC).
-
After cooling, the catalyst is removed by filtration.
-
The excess DMC and solvent (if used) are removed under reduced pressure.
-
The crude product is then purified by an appropriate method, such as distillation or chromatography.
Method 3: Reductive N-Methylation using Formaldehyde (Eschweiler-Clarke Reaction)
This is a classic and widely used method for the N,N-dimethylation of primary and secondary amines.
Materials:
-
Primary or secondary amine substrate
-
Aqueous formaldehyde (excess)
-
Formic acid (excess)
Procedure:
-
To the amine, add an excess of aqueous formaldehyde and formic acid.
-
Heat the reaction mixture to reflux in an aqueous solution.
-
The reaction is typically complete when the evolution of carbon dioxide ceases.
-
Cool the reaction mixture and make it basic by adding a suitable base (e.g., NaOH or Na₂CO₃).
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanistic pathways and logical workflows for the described N-methylation methods.
Caption: Figure 1. Borrowing Hydrogen Mechanism for N-Methylation with Methanol.
Caption: Figure 2. Proposed Mechanism for N-Methylation with Dimethyl Carbonate.
Caption: Figure 3. Mechanism of the Eschweiler-Clarke Reaction.
References
A Spectroscopic Comparison of 1-Boc-1-methylhydrazine and Its Precursors: A Guide for Researchers
In the realm of synthetic chemistry and drug development, a thorough understanding of the spectral characteristics of key intermediates and their precursors is paramount for reaction monitoring, quality control, and structural verification. This guide provides a detailed spectroscopic comparison of 1-Boc-1-methylhydrazine, a valuable building block in organic synthesis, with its common precursors, methylhydrazine and di-tert-butyl dicarbonate (Boc anhydride). The following sections present a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for both the synthesis of this compound and the acquisition of the supporting spectral data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound and its precursors. This quantitative data is essential for distinguishing between the starting materials and the final product, as well as for identifying any potential impurities.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | CDCl₃ | ~3.9 (broad) | s | 2H | -NH₂ |
| 2.95 | s | 3H | N-CH₃ | ||
| 1.45 | s | 9H | -C(CH₃)₃ | ||
| Methylhydrazine | CDCl₃ | 3.45 (broad) | s | 2H | -NH₂ |
| 2.50 | s | 3H | CH₃ | ||
| Di-tert-butyl dicarbonate | CDCl₃ | 1.50 | s | 18H | -C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound | CDCl₃ | ~157 | C=O |
| ~80 | -C(CH₃)₃ | ||
| ~40 | N-CH₃ | ||
| ~28 | -C(CH₃)₃ | ||
| Methylhydrazine | CDCl₃ | ~48 | CH₃ |
| Di-tert-butyl dicarbonate | CDCl₃ | ~152 | C=O |
| ~84 | -C(CH₃)₃ | ||
| ~28 | -C(CH₃)₃ |
Table 3: IR Spectroscopic Data
| Compound | State | Wavenumber (cm⁻¹) | Assignment |
| This compound | Liquid Film | ~3300-3400 (broad) | N-H stretch |
| ~2980, 2930 | C-H stretch | ||
| ~1690 (strong) | C=O stretch (urethane) | ||
| Methylhydrazine | Liquid Film | ~3200-3400 (broad) | N-H stretch |
| ~2800-3000 | C-H stretch | ||
| ~1600 | N-H bend | ||
| Di-tert-butyl dicarbonate | Liquid/Solid | ~2980, 2940 | C-H stretch |
| ~1810, 1765 (strong) | C=O stretch (anhydride) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | 146.19 | 146 [M⁺], 90 [M - C₄H₈O]⁺, 57 [C₄H₉]⁺, 45 [CH₃N₂H]⁺ |
| Methylhydrazine | 46.07 | 46 [M⁺], 45 [M-H]⁺, 31 [CH₅N]⁺, 28 [N₂]⁺ |
| Di-tert-butyl dicarbonate | 218.25 | 163 [M - C₄H₉]⁺, 117 [M - C₄H₉O₂]⁺, 57 [C₄H₉]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the acquisition of the comparative spectroscopic data are provided below.
Synthesis of this compound
This procedure outlines the synthesis of this compound from methylhydrazine and di-tert-butyl dicarbonate.
Materials:
-
Methylhydrazine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methylhydrazine (1.0 equivalent) in anhydrous dichloromethane (DCM) and cool the solution in an ice bath.
-
To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in anhydrous DCM dropwise over a period of 30 minutes with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by flash column chromatography on silica gel if necessary.
Spectroscopic Analysis Protocols
The following are general protocols for obtaining the NMR, IR, and mass spectra of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 or 400 MHz NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a proton-decoupled pulse sequence, a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples (methylhydrazine and this compound), a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For the low-melting solid di-tert-butyl dicarbonate, it can be gently melted and applied as a thin film or analyzed as a KBr pellet.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates or KBr pellet before running the sample.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.
Visualizing the Synthetic and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the synthetic pathway and the experimental workflow for the spectroscopic comparison.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for spectroscopic comparison.
A Researcher's Guide to Purity Assessment of Synthesized 1-Boc-1-methylhydrazine
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. In the case of 1-Boc-1-methylhydrazine, a key building block in medicinal chemistry, ensuring its purity is critical for the reliability and reproducibility of experimental results. This guide provides an objective comparison of common analytical techniques for assessing the purity of this compound, complete with experimental protocols and illustrative data.
Introduction to this compound and its Synthesis
This compound is commonly synthesized by the reaction of methylhydrazine with di-tert-butyl dicarbonate (Boc anhydride). While effective, this method can introduce several process-related impurities. An alternative approach involves the reductive amination of glyoxylic acid, offering a different impurity profile and representing a competitive synthetic route. The choice of analytical methodology for purity assessment depends on the desired level of accuracy, the potential impurities, and the available instrumentation.
Comparison of Analytical Techniques for Purity Assessment
The purity of this compound can be determined by several analytical techniques, each with its own strengths and weaknesses. The most common methods are Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes the illustrative performance of each technique in the purity assessment of a synthesized batch of this compound.
| Analytical Technique | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| qNMR | 99.2 ± 0.2 | ~0.1% | ~0.3% | Absolute quantification without a reference standard of the analyte, provides structural information. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer. |
| HPLC-UV | 99.5 | ~0.01% | ~0.03% | High sensitivity and resolution, suitable for non-volatile impurities. | Requires a specific reference standard for the analyte, chromophore-lacking impurities are not detected. |
| GC-MS | 99.4 | ~0.001% | ~0.003% | Excellent for volatile impurities, provides structural information of impurities. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Quantitative ¹H NMR (qNMR) Spectroscopy
Principle: qNMR provides a primary ratio measurement of the analyte to a certified internal standard of known purity. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a highly accurate, absolute purity determination.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate integration).
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with an appropriate software (e.g., MestReNova, TopSpin).
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of both the this compound (e.g., the singlet from the Boc group at ~1.4 ppm) and the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A UV detector is commonly used for quantification.
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
0-10 min: 10-90% B
-
10-15 min: 90% B
-
15-16 min: 90-10% B
-
16-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.
-
Prepare a series of calibration standards from a certified reference standard.
-
-
Analysis:
-
Inject 10 µL of the sample and standards.
-
Identify and quantify impurities based on their retention times and peak areas relative to the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile components of a mixture, which are then detected and identified by a mass spectrometer. For non-volatile compounds like this compound, derivatization may be necessary. This protocol focuses on the detection of volatile impurities and unreacted starting materials.
Protocol:
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation:
-
Dissolve 10 mg of this compound in 1 mL of dichloromethane.
-
-
Analysis:
-
Inject 1 µL of the solution.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: Workflow for qNMR Purity Assessment.
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for GC-MS Impurity Profiling.
Comparison with an Alternative Synthesis Method
The choice of synthesis route significantly impacts the impurity profile of the final product.
| Feature | Standard Synthesis (Boc Anhydride) | Alternative Synthesis (Reductive Amination) |
| Starting Materials | Methylhydrazine, Di-tert-butyl dicarbonate | Methylhydrazine, Glyoxylic acid, Reducing agent (e.g., NaBH₃CN) |
| Potential Impurities | Unreacted methylhydrazine, Di-tert-butyl carbonate, tert-Butanol | Unreacted starting materials, over-alkylated products, by-products from the reducing agent. |
| Advantages | Widely used, commercially available starting materials. | Avoids the use of Boc anhydride and its related impurities. |
| Disadvantages | Potential for genotoxic hydrazine impurities, Boc-related by-products. | May require more stringent control of reaction conditions to avoid side reactions. |
Conclusion
The purity assessment of synthesized this compound is a critical step in ensuring the quality and reliability of this important chemical intermediate. While HPLC and GC-MS are powerful techniques for detecting and quantifying impurities, qNMR stands out as a primary method for absolute purity determination . It offers the advantage of not requiring a specific reference standard of the analyte and provides valuable structural information. For a comprehensive purity analysis, a combination of these orthogonal techniques is often the most robust approach. Researchers should select the most appropriate method based on their specific needs, available resources, and the potential impurities associated with the chosen synthetic route.
A Comparative Guide to the Validation of Synthetic Methods Using 1-Boc-1-Methylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of synthetic methods utilizing 1-Boc-1-methylhydrazine. We offer an objective analysis of its performance against alternative reagents, supported by experimental data and detailed protocols. This document is intended to assist researchers in making informed decisions for the efficient and reliable incorporation of the methylhydrazine moiety in complex molecules.
Introduction to this compound in Synthesis
This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of introducing a methylhydrazine group, preventing undesired side reactions and allowing for controlled, regioselective synthesis. Its application is prominent in the synthesis of heterocyclic compounds, such as pyrazoles and pyrazolidinones, and as a key intermediate in the development of therapeutic agents, including proteasome inhibitors.
Performance Comparison: this compound vs. Alternatives
The selection of a hydrazine reagent is critical for the successful synthesis of nitrogen-containing compounds. This section compares the performance of this compound with other common alternatives in the synthesis of a model pyrazole compound.
Table 1: Comparison of Hydrazine Reagents in Pyrazole Synthesis
| Reagent/Method | Reaction Time (h) | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| This compound | 12-24 | 85-95 | >98 | High regioselectivity, excellent yields, stable intermediate. | Requires deprotection step. |
| Methylhydrazine | 4-8 | 70-85 | 90-95 | Readily available, no deprotection needed. | Can lead to regioisomeric mixtures, lower yields. |
| Phenylhydrazine | 6-12 | 80-90 | >95 | Good yields, crystalline products. | Introduces an aromatic group, may not be suitable for all targets. |
| Fmoc-1-methylhydrazine | 12-24 | 80-90 | >98 | Orthogonal to acid-labile protecting groups. | Fmoc group is base-labile, limiting reaction conditions. |
| Hydrazine Hydrate | 8-16 | 60-75 | 85-90 | Inexpensive. | Can lead to multiple side products, lower yields. |
Experimental Protocols
Protocol 1: Synthesis of a Pyrazole Derivative using this compound
This protocol describes a general procedure for the synthesis of a 1-methyl-pyrazole derivative from a 1,3-dicarbonyl compound.
Materials:
-
1,3-Dicarbonyl compound (1.0 equiv)
-
This compound (1.1 equiv)
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (catalytic amount)
-
Trifluoroacetic acid (TFA) for deprotection
-
Dichloromethane (DCM)
Procedure:
-
Condensation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in ethanol. Add this compound (1.1 equiv) and a catalytic amount of glacial acetic acid.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude Boc-protected pyrazole.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified Boc-protected pyrazole in DCM and add an excess of TFA. Stir the mixture at room temperature for 1-2 hours.
-
Final Product Isolation: Remove the solvent and excess TFA under reduced pressure to yield the final pyrazole product.
Protocol 2: N-Arylation of this compound (Buchwald-Hartwig Amination)
This protocol outlines the palladium-catalyzed N-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the aryl halide (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Visualizations
Ubiquitin-Proteasome Signaling Pathway
This compound is a precursor for compounds that can inhibit the ubiquitin-proteasome pathway, a critical process in cellular protein degradation and a target for cancer therapy.
A Comparative Study of Hydrazine Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Hydrazine derivatives are a versatile and indispensable class of reagents in modern organic synthesis, enabling the construction of a wide array of carbocyclic and heterocyclic scaffolds. Their unique reactivity, stemming from the nucleophilic nitrogen-nitrogen bond, allows for participation in a diverse range of transformations, from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. This guide provides a comparative overview of the performance of common hydrazine derivatives in several key synthetic applications, supported by experimental data and detailed protocols.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a fundamental method for the construction of the pyrazole ring, a privileged scaffold in medicinal chemistry. The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The choice of hydrazine substituent significantly influences the reaction's regioselectivity and overall efficiency.
Comparative Performance of Hydrazine Derivatives in Pyrazole Synthesis
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO | Not specified | 95% | [1] |
| Phenylhydrazine | 2-(trifluoromethyl)-1,3-diketone | Ethanol | Reflux | 63% | [1] |
| Phenylhydrazine | 1,3-Diketones | N,N-dimethylacetamide | Room Temperature | 59-98% | [1] |
| Phenylhydrazine | α,β-Unsaturated Ketone (Chalcone) | Acetic acid, Iodine | Not specified | 70% | [1] |
| 1-Adamantylhydrazine | 1,3-Diketones | Not specified | Not specified | Relatively low yields reported | [1] |
Note: Direct side-by-side comparative studies under identical conditions are limited in the literature. The data presented is collated from various sources to provide a comparative overview.
Regioselectivity in Knorr Pyrazole Synthesis
The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two regioisomers. The regiochemical outcome is influenced by steric and electronic factors of both reactants, as well as the reaction conditions such as pH and solvent.[2]
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.
-
Heat the reaction mixture under reflux for 1 hour.
-
Cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
-
Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[3] The electronic nature of the substituents on the arylhydrazine can impact the reaction yield and rate.
Comparative Performance of Substituted Arylhydrazines in Fischer Indole Synthesis
| Arylhydrazine | Carbonyl Compound | Catalyst/Conditions | Yield (%) | Reference |
| Phenylhydrazine | Phenylacetylene | Polyphosphoric acid | 93% | [4] |
| Arylhydrazines with electron-donating groups | Phenylacetylene | Polyphosphoric acid | 69-81% | [4] |
| Arylhydrazines with electron-withdrawing groups | Phenylacetylene | Polyphosphoric acid | 69-81% | [4] |
| 4-Methoxy phenylhydrazine | Propiophenone | Mechanochemical, Oxalic acid/Dimethylurea | 79% | [5] |
Note: Electron-donating substituents on the arylhydrazine can sometimes lead to side reactions, such as heterolytic N-N bond cleavage, which can preclude the desired[6][6]-sigmatropic rearrangement and result in reaction failure.[7]
Experimental Protocol: General Procedure for Fischer Indole Synthesis
-
Dissolve the arylhydrazine and the aldehyde or ketone in a suitable solvent in a reaction flask.
-
Add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid) to the reaction mixture and stir to ensure a homogenous solution.
-
Heat the reaction mixture under reflux for several hours (typically 2-4 hours) with constant stirring.
-
After completion of the reaction (monitored by TLC), cool the mixture and perform an appropriate work-up, which may involve neutralization, extraction, and purification by chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-Boc-1-methylhydrazine: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 1-Boc-1-methylhydrazine are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, also known as N-(tert-Butoxycarbonyl)-N-methylhydrazine or tert-butyl N-methylcarbazate. Adherence to these procedures is critical due to the compound's hazardous properties.
Essential Safety and Hazard Information
This compound is a combustible liquid that is harmful if swallowed.[1][2] It is classified under Acute Toxicity, Oral, Category 4. As a derivative of hydrazine, it should be handled with extreme caution, as many hydrazine compounds are suspected carcinogens and can be toxic upon contact with skin or inhalation.[3][4]
Quantitative Data Summary
A clear understanding of the chemical's properties is the first step in safe handling. The table below summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 21075-83-2 |
| Molecular Formula | C6H14N2O2 |
| Molecular Weight | 146.19 g/mol |
| Appearance | Liquid |
| Density | 0.985 g/mL at 25 °C[1] |
| Flash Point | 71.1 °C (160.0 °F)[1] |
| Boiling Point | 80 °C |
| Refractive Index | n20/D 1.436[1] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, all personnel must wear appropriate PPE to prevent exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Safety goggles with side shields or a face shield.[1]
-
Skin and Body Protection: A lab coat is mandatory.
-
Respiratory Protection: All handling should occur in a certified chemical fume hood.[3] For situations where ventilation is inadequate, a respirator with a suitable filter (e.g., type ABEK (EN14387)) should be used.
Step-by-Step Disposal Protocol
The following protocol is based on general best practices for hydrazine derivatives and must be adapted to comply with all local, state, and federal regulations.
Step 1: Waste Characterization and Segregation
-
Hazardous Waste Classification: this compound and materials contaminated with it are classified as hazardous waste.[5]
-
Containerization: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical. Do not mix this waste with other chemical waste streams.[6][7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "neat," "in solvent," "contaminated labware").
Step 2: On-Site Neutralization (for Dilute Aqueous Solutions - Use with Extreme Caution)
For small quantities of dilute aqueous waste, chemical neutralization can be considered. However, this process carries risks, such as the potential for incomplete reactions that can generate carcinogenic by-products.[5] This step should only be performed by trained personnel in a controlled environment.
-
Method: A dilute aqueous solution of an oxidizing agent like sodium hypochlorite (bleach) or calcium hypochlorite can be used to neutralize hydrazine derivatives.[4][8] The reaction should be performed slowly, in a large vessel within a fume hood, and with constant stirring to manage any heat generation.
-
Important Caveat: Due to the risk of forming hazardous by-products, sending the waste to a professional disposal company is the strongly recommended alternative.[5]
Step 3: Storage Pending Disposal
-
Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.[9] This area should be away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents.[6]
-
Inventory: Maintain a log of the accumulated waste.
Step 4: Professional Disposal
-
Engage a Licensed Contractor: The primary and safest method for disposal is to entrust the waste to a licensed hazardous waste disposal company.[7][9] These companies are equipped to handle and dispose of hazardous chemicals in compliance with all regulations.
-
Transportation: Ensure the waste is packaged and labeled according to transportation regulations before pickup.
-
Documentation: Retain all documentation and certificates of disposal provided by the waste management company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. This compound 97 21075-83-2 [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. tcichemicals.com [tcichemicals.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Boc-1-methylhydrazine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 1-Boc-1-methylhydrazine (CAS No. 21075-83-2), a combustible liquid that is harmful if swallowed.[1] Adherence to these protocols is critical for minimizing risk and ensuring the well-being of all laboratory personnel.
Immediate Safety Concerns
This compound is classified as a Category 4 flammable liquid and is harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] It is crucial to avoid contact with skin and eyes.[2] The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE, drawing from safety data sheets and best practices for handling hydrazine derivatives.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3][4][5] Always consult the glove manufacturer's resistance chart for specific breakthrough times. |
| Eyes | Safety goggles and face shield | Tightly fitting safety goggles are essential.[3] A face shield should be worn in situations with a splash hazard.[3][4] |
| Body | Flame-resistant lab coat | A lab coat, preferably flame-resistant, must be worn.[3][4][5] |
| Respiratory | Respirator (as needed) | Use a full-face respirator with appropriate cartridges if working outside of a certified fume hood or if vapors/aerosols are generated.[1][3] Respirator use requires prior training and fit-testing.[3] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
To ensure a safe operational workflow, the following step-by-step protocol must be followed when handling this compound.
1. Engineering Controls:
-
All handling of this compound must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.[3][4]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently certified.[3]
2. Pre-Handling Preparations:
-
Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
3. Handling the Chemical:
-
Don the appropriate PPE as outlined in the table above.
-
When transferring the liquid, do so carefully to avoid splashing.
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with heat, sparks, open flames, and hot surfaces.[1]
4. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[1]
-
Clean the work area within the fume hood to remove any potential contamination.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[1][6]
-
Spill: For small spills, absorb the material with a non-combustible absorbent material (e.g., sand, earth) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and compatible waste container.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste program. Do not dispose of it down the drain or in the regular trash.[1]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
